molecular formula C66H128O7 B135358 Trioctyldodecyl citrate CAS No. 126121-35-5

Trioctyldodecyl citrate

Cat. No.: B135358
CAS No.: 126121-35-5
M. Wt: 1033.7 g/mol
InChI Key: BIEMOBPNIWQLMF-UHFFFAOYSA-N
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Description

Trioctyldodecyl citrate is a useful research compound. Its molecular formula is C66H128O7 and its molecular weight is 1033.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tris(2-octyldodecyl) 2-hydroxypropane-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C66H128O7/c1-7-13-19-25-31-34-40-46-51-60(49-43-37-28-22-16-10-4)57-71-63(67)55-66(70,65(69)73-59-62(53-45-39-30-24-18-12-6)54-48-42-36-33-27-21-15-9-3)56-64(68)72-58-61(50-44-38-29-23-17-11-5)52-47-41-35-32-26-20-14-8-2/h60-62,70H,7-59H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEMOBPNIWQLMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)COC(=O)CC(CC(=O)OCC(CCCCCCCC)CCCCCCCCCC)(C(=O)OCC(CCCCCCCC)CCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H128O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70925418
Record name Tris(2-octyldodecyl) citrate
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Molecular Weight

1033.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

126121-35-5
Record name Tris(2-octyldodecyl) citrate
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Record name Trioctyldodecyl citrate
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Record name Tris(2-octyldodecyl) citrate
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Record name tris(2-octyldodecyl) citrate
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Record name TRIOCTYLDODECYL CITRATE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Trioctyldodecyl Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Trioctyldodecyl citrate (B86180), a triester of citric acid and 2-octyldodecanol.[1][2] This document details the chemical reactions, experimental protocols, purification techniques, and analytical methods pertinent to the production of high-purity Trioctyldodecyl citrate for applications in research, cosmetics, and pharmaceutical formulations.[3][4][5]

Introduction

This compound is a large, branched-chain ester with a high molecular weight, rendering it a non-volatile and effective emollient and skin-conditioning agent.[3][4] Its primary synthesis route is through the direct esterification of citric acid with 2-octyldodecanol.[1] This guide will elaborate on the synthesis process, including the selection of catalysts and reaction optimization, followed by a detailed discussion of purification methodologies to achieve the desired purity for its intended applications.

Synthesis of this compound

The synthesis of this compound is predominantly achieved via direct esterification. This reaction involves the condensation of the three carboxylic acid groups of citric acid with the hydroxyl group of 2-octyldodecanol, typically in the presence of an acid catalyst and with the continuous removal of water to drive the reaction to completion.

General Reaction Scheme

The overall reaction can be represented as follows:

Citric Acid + 3 (2-Octyldodecanol) ⇌ this compound + 3 H₂O

This equilibrium reaction is typically shifted towards the product side by removing water as it is formed, often through azeotropic distillation.

Catalysts for Esterification

Various acid catalysts can be employed to facilitate the esterification of citric acid. While traditional methods have used strong mineral acids like concentrated sulfuric acid, these can lead to side reactions and corrosion issues.[6] Modern approaches often favor solid acid catalysts or milder organic acids for their ease of separation and improved selectivity.

Table 1: Comparison of Potential Catalysts for Citrate Ester Synthesis

Catalyst TypeExamplesAdvantagesDisadvantages
Mineral Acids Concentrated Sulfuric AcidHigh catalytic activity, low costCorrosion, side reactions, difficult to remove
Organic Sulfonic Acids p-Toluenesulfonic acid, Naphthalenesulfonic acid methylalHigh activity, effectiveCan be expensive, may require neutralization
Solid Acid Catalysts Zeolites, Ion-exchange resinsEasily separable, reusable, milder conditionsLower activity than homogeneous catalysts
Inorganic Salts Potassium bisulfateInexpensive, less corrosiveModerate activity

This table provides a general overview of catalyst types applicable to citrate ester synthesis.

Detailed Experimental Protocol (Adapted from Trioctyl Citrate Synthesis)

The following protocol is adapted from a patented method for the synthesis of trioctyl citrate and can be modified for the synthesis of this compound by substituting n-octanol with 2-octyldodecanol.[6]

Materials:

  • Citric Acid: 0.1 mol

  • 2-Octyldodecanol: 0.45 mol (Excess to drive the reaction)

  • Toluene (B28343) (as water-entraining agent): 10 mL

  • Naphthalenesulfonic acid methylal (catalyst): 0.3 g (0.1–2.0% of total reactant weight)[6]

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Activated Carbon

Equipment:

  • Three-necked flask (100 mL) equipped with a magnetic stirrer, thermometer, reflux condenser, and a Dean-Stark or similar water separator.

  • Heating mantle

  • Separatory funnel

  • Filtration apparatus

  • Rotary evaporator or distillation apparatus

Procedure:

  • Reaction Setup: To the three-necked flask, add citric acid (0.1 mol), 2-octyldodecanol (0.45 mol), and toluene (10 mL).

  • Heating and Dissolution: Begin heating and stirring the mixture.

  • Catalyst Addition: Once the citric acid has completely dissolved, add the naphthalenesulfonic acid methylal catalyst (0.3 g).

  • Esterification and Water Removal: Heat the mixture to reflux. The water produced during the reaction will be collected in the water separator. Continue the reaction until no more water is collected (approximately 4 hours).[6]

  • Catalyst Removal: After the reaction is complete, cool the mixture and filter to remove the solid catalyst. The catalyst can potentially be reused.[6]

  • Solvent and Excess Alcohol Removal: The filtrate is then subjected to reduced pressure distillation to recover the toluene and excess 2-octyldodecanol.

  • Neutralization: Cool the crude product to room temperature and wash with a 5% sodium bicarbonate solution (30 mL) in a separatory funnel until the aqueous layer is neutral.[6]

  • Washing and Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Decolorization: Filter off the drying agent and add activated carbon to the filtrate to decolorize the product.

  • Final Product Isolation: Filter the mixture to remove the activated carbon, yielding the final product.

Expected Yield: Based on the analogous synthesis of trioctyl citrate, a high yield of 97.5–99.6% can be anticipated.[6]

Purification of this compound

The purification of this compound is crucial to remove unreacted starting materials, catalyst residues, and any by-products. The high molecular weight and boiling point of the product necessitate specific purification techniques.

Overview of Purification Methods

Table 2: Purification Techniques for this compound

MethodPrincipleApplicability
Neutralization and Washing Removal of acidic catalysts and water-soluble impurities.Essential primary purification step.
Vacuum Distillation Separation based on boiling point differences under reduced pressure.Suitable for high-boiling, thermally sensitive compounds.
Flash Chromatography Separation based on differential adsorption on a solid phase.Effective for removing non-volatile impurities and closely related compounds.
Detailed Purification Protocols

Given the high molecular weight of this compound (>350 amu), vacuum distillation is a suitable method for purification, as it lowers the boiling point and prevents thermal decomposition.[7]

Equipment:

  • Short-path distillation apparatus

  • Vacuum pump

  • Heating mantle with stirrer

  • Cold trap

Procedure:

  • Place the crude this compound in the distillation flask.

  • Assemble the short-path distillation apparatus and ensure all joints are properly sealed.

  • Connect the apparatus to a vacuum pump and a cold trap.

  • Gradually reduce the pressure to the desired level (e.g., 0.1 - 1 mmHg).

  • Slowly heat the distillation flask while stirring.

  • Collect and discard any initial low-boiling fractions.

  • Stop the distillation before the flask runs dry to avoid the concentration of high-boiling impurities.

Flash chromatography is a rapid and efficient method for purifying non-polar compounds like this compound.

Materials:

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the chromatography eluent) and carefully load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, starting with a low polarity mixture and gradually increasing the polarity if necessary (gradient elution). Apply pressure to the top of the column to achieve a fast flow rate.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Quality Control and Purity Assessment

The purity of the synthesized this compound should be assessed to ensure it meets the required specifications. A combination of chromatographic and spectroscopic techniques, along with wet chemical methods, can be employed.

Table 3: Analytical Methods for Purity Assessment

MethodInformation Obtained
High-Performance Liquid Chromatography (HPLC) Quantification of the main component and detection of impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile impurities and by-products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and purity estimation.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of functional groups (ester, hydroxyl).
Acid Value Titration Quantification of residual citric acid or acidic impurities.

A typical purity for commercially available technical grade this compound is around 95%.[8]

Visualizations

Synthesis and Purification Workflow

Synthesis_Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Citric Acid + 2-Octyldodecanol Reaction Esterification (Catalyst, Heat) Reactants->Reaction Crude_Mixture Crude Reaction Mixture Reaction->Crude_Mixture Filtration Filtration (Catalyst Removal) Crude_Mixture->Filtration Washing Neutralization & Washing (Aqueous Workup) Filtration->Washing Distillation Vacuum Distillation or Chromatography Washing->Distillation Pure_Product Pure Trioctyldodecyl Citrate Distillation->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship of Purification Steps

Purification_Logic Start Crude Product Neutralization Neutralization (Remove Acid Catalyst) Start->Neutralization Washing Aqueous Washing (Remove Water-Soluble Impurities) Neutralization->Washing Drying Drying (Remove Water) Washing->Drying Primary_Purification Primary Purification (e.g., Vacuum Distillation) Drying->Primary_Purification Secondary_Purification Secondary Purification (e.g., Chromatography) Primary_Purification->Secondary_Purification Optional Final_Product High-Purity Product Primary_Purification->Final_Product Secondary_Purification->Final_Product

Caption: Logical flow of the multi-step purification process.

References

Spectroscopic analysis of Trioctyldodecyl citrate using NMR, IR, and mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trioctyldodecyl citrate (B86180) is a tri-ester of citric acid and 2-octyldodecanol, often utilized in the cosmetics and personal care industry as an emollient and skin conditioning agent.[1][2][3] Its high molecular weight and complex structure necessitate a multi-faceted analytical approach for comprehensive characterization. This technical guide provides a detailed overview of the spectroscopic analysis of Trioctyldodecyl citrate using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and expected data presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms.[4][5] For this compound, both ¹H and ¹³C NMR are essential for structural confirmation and purity assessment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show characteristic signals corresponding to the protons in the citrate backbone and the long alkyl chains of the octyldodecyl groups.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~4.2Multiplet3H-CH- (from 2-octyldodecanol)
~2.7 - 2.9Doublet of Doublets12H-CH₂- (citrate backbone)
~1.6Multiplet6H-CH₂- adjacent to the ester oxygen
~1.2 - 1.4Broad Singlet~180H-CH₂- (overlapping signals from alkyl chains)
~0.8 - 0.9Triplet18H-CH₃ (terminal methyl groups)
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule. Due to the complexity and overlapping signals from the long alkyl chains, broadband proton decoupling is typically employed to simplify the spectrum to a series of singlets.[6][7]

Chemical Shift (δ, ppm) Assignment
~170 - 175C=O (ester carbonyls)
~70 - 75C-OH (central quaternary carbon of citrate)
~65 - 70-O-CH₂- (ester methylene)
~40 - 45-CH₂- (citrate backbone)
~20 - 35-CH₂- (various positions in the alkyl chains)
~14-CH₃ (terminal methyl groups)
Experimental Protocol for NMR Spectroscopy

A detailed methodology for acquiring high-quality NMR spectra of this compound is as follows:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The choice of solvent depends on the solubility of the sample.[8]

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 0-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Temperature: 298 K.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum.

    • Assign the peaks based on their chemical shifts, multiplicities, and integration values.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.[9][10] For this compound, the IR spectrum will be dominated by the characteristic absorptions of the ester functional groups.

Predicted IR Spectral Data
Wavenumber (cm⁻¹) Intensity Vibrational Mode
~3500Broad, Weak-MediumO-H stretch (from the hydroxyl group of citrate)
~2925, ~2855StrongC-H stretch (asymmetric and symmetric from alkyl chains)
~1740StrongC=O stretch (ester carbonyl)[11][12][13]
~1465MediumC-H bend (methylene scissoring)
~1150-1000StrongC-O stretch (ester)[12][13]
Experimental Protocol for IR Spectroscopy

The following protocol outlines the acquisition of an IR spectrum for this compound:

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide). This is often the simplest and most common method for liquid samples.

    • Thin Film: Alternatively, dissolve a small amount of the sample in a volatile solvent (e.g., chloroform), cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate completely.

  • Instrumentation:

    • A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Mode: Transmittance or Absorbance.

  • Data Processing:

    • Perform a background scan with no sample present.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum.

    • Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.[14] Due to the high molecular weight and low volatility of this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are most suitable.[15]

Predicted Mass Spectrometry Data
  • Molecular Weight: The molecular formula of this compound is C₆₆H₁₂₈O₇, with a corresponding molecular weight of approximately 1033.9 g/mol .[16]

  • Expected Ions (ESI-MS):

    • [M+H]⁺: ~1034.9 m/z

    • [M+Na]⁺: ~1056.9 m/z

    • [M+K]⁺: ~1072.9 m/z

  • Fragmentation Pattern: The fragmentation of citrate esters can be complex. Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) and rearrangements.[17][18] For this compound, characteristic fragments would likely arise from the cleavage of the ester bonds, leading to the loss of one, two, or all three of the octyldodecyl chains.

Experimental Protocol for Mass Spectrometry (ESI-MS)

The following is a typical protocol for the analysis of this compound by ESI-MS, often coupled with liquid chromatography (LC-MS).

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent compatible with the mobile phase, such as methanol (B129727) or acetonitrile.

    • The addition of a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to the mobile phase can aid in protonation and the formation of adducts.

  • Instrumentation:

    • A mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole, time-of-flight (TOF), or Orbitrap analyzer).[19]

  • Acquisition Parameters (Positive Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI).

    • Capillary Voltage: 3-5 kV.

    • Nebulizing Gas Flow: Dependent on the instrument, typically nitrogen.

    • Drying Gas Flow and Temperature: Optimized to desolvate the ions effectively.

    • Mass Range: m/z 100-2000.

    • Fragmentation (MS/MS): If structural elucidation is required, tandem mass spectrometry can be performed by selecting the precursor ion of interest (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID).[20]

  • Data Processing:

    • Acquire the mass spectrum.

    • Identify the molecular ion and any adducts.

    • If MS/MS was performed, analyze the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis and Interpretation cluster_conclusion Conclusion Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling, Integration) NMR->NMR_Data IR_Data IR Spectrum (Functional Group Identification) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Conclusion Structural Elucidation and Purity Assessment NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for the spectroscopic analysis of this compound.

The combined application of NMR, IR, and mass spectrometry provides a robust framework for the comprehensive analysis of this compound. While NMR spectroscopy offers detailed insights into the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry determines the molecular weight and provides information on the overall molecular formula and fragmentation. The detailed protocols and expected spectral data presented in this guide serve as a foundational reference for the quality control and structural characterization of this important cosmetic ingredient.

References

A Methodological Guide to the Thermal Analysis of Trioctyldodecyl Citrate by DSC and TGA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trioctyldodecyl citrate (B86180) is a complex ester of citric acid and a Guerbet alcohol, 2-octyldodecanol. It functions as an emollient and skin-conditioning agent in a variety of cosmetic and personal care products. Its high molecular weight and branched structure confer unique physical properties, such as a smooth, non-greasy feel and good pigment dispersion capabilities. Understanding the thermal behavior of Trioctyldodecyl citrate is crucial for formulation development, ensuring product stability under various storage and transport conditions, and for quality control.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques in thermal analysis.[1][2] DSC measures the heat flow into or out of a sample as a function of temperature or time, revealing thermal transitions like melting, crystallization, and glass transitions.[3][4][5] TGA, on the other hand, measures the change in mass of a sample as a function of temperature or time, providing information on thermal stability and decomposition profiles.[6][7][8]

While specific experimental data on the thermal properties of this compound is not extensively available in public literature, this technical guide provides a comprehensive framework for its analysis using DSC and TGA. The methodologies outlined herein are based on established protocols for similar high-molecular-weight esters, emollients, and pharmaceutical excipients.[9][10] This document is intended to serve as a detailed guide for researchers, scientists, and drug development professionals seeking to characterize the thermal properties of this compound.

Section 1: Differential Scanning Calorimetry (DSC) Analysis

DSC is employed to determine the temperatures and heat flows associated with material transitions as a function of temperature.[3] For a substance like this compound, DSC can identify key properties such as the glass transition temperature (Tg), which is critical for understanding its behavior at low temperatures, as well as any melting (Tm) or crystallization (Tc) events.[11]

Experimental Protocol: DSC

A generalized protocol for the DSC analysis of this compound is as follows:

  • Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium, zinc) across the temperature range of interest.

  • Sample Preparation:

    • Accurately weigh 5–10 mg of this compound into a clean aluminum DSC pan.[12][13] Given its likely viscous nature, a hermetically sealed pan is recommended to prevent any loss of volatile components and to contain the sample if it becomes low viscosity upon heating.[14]

    • An empty, hermetically sealed aluminum pan should be used as the reference.[14]

  • Experimental Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 40–60 mL/min to provide a reproducible atmosphere and prevent oxidative degradation.[7]

  • Thermal Program:

    • Step 1 (Equilibration): Equilibrate the sample at a low temperature, for example, -50 °C, and hold isothermally for 5 minutes to ensure thermal uniformity.

    • Step 2 (Heating): Heat the sample from -50 °C to a temperature above any expected transitions but below the onset of decomposition. A preliminary TGA scan is recommended to determine this upper limit.[14] A typical heating rate is 10 °C/min.[12]

    • Step 3 (Cooling): Cool the sample back to -50 °C at a controlled rate, such as 10 °C/min, to observe any crystallization events.

    • Step 4 (Second Heating): Heat the sample again from -50 °C at 10 °C/min. This second heating scan is often used for analysis as it provides information on the thermal history established during the controlled cooling step.

Data Presentation: DSC Experimental Parameters

The following table summarizes the key experimental parameters for a DSC analysis of this compound.

ParameterRecommended Value/RangeRationale
Sample Mass 5–10 mgProvides a sufficient thermal signal without significant thermal lag.[13]
Crucible Type Aluminum, Hermetically SealedPrevents loss of volatiles and contains the liquid sample.[14]
Reference Empty, Sealed Aluminum PanEnsures differential heat flow measurement is accurate.
Atmosphere Nitrogen, 40-60 mL/minPrevents oxidation during heating.[7]
Heating/Cooling Rate 5–20 °C/minA rate of 10°C/min is a common starting point for good resolution.[12]
Temperature Range -50 °C to 250 °C (example)Should cover expected transitions (e.g., glass transition, melting) without inducing decomposition. The upper limit should be determined by TGA.
Thermal Cycle Heat-Cool-HeatTo erase previous thermal history and observe reversible transitions.

Visualization: DSC Experimental Workflow

DSC_Workflow cluster_prep 1. Preparation cluster_run 2. DSC Run cluster_analysis 3. Data Analysis Calibrate Calibrate DSC (e.g., with Indium) Prepare_Sample Weigh 5-10 mg Sample Calibrate->Prepare_Sample Encapsulate Encapsulate in Hermetic Pan Prepare_Sample->Encapsulate Prepare_Ref Prepare Empty Reference Pan Encapsulate->Prepare_Ref Load Load Sample & Ref into DSC Cell Prepare_Ref->Load Purge Purge with N2 Gas (40-60 mL/min) Load->Purge Equilibrate Equilibrate at -50°C Purge->Equilibrate Heat1 Heat 1 (10°C/min) Equilibrate->Heat1 Cool Cool (10°C/min) Heat1->Cool Heat2 Heat 2 (10°C/min) Cool->Heat2 Record Record Heat Flow vs. Temperature Heat2->Record Analyze Analyze Thermogram Record->Analyze Determine_Tg Determine Glass Transition (Tg) Analyze->Determine_Tg Determine_Tm Determine Melting Point (Tm) Analyze->Determine_Tm Determine_Hc Calculate Enthalpy of Transitions (ΔH) Analyze->Determine_Hc

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.

Section 2: Thermogravimetric Analysis (TGA)

TGA is essential for determining the thermal stability and decomposition profile of this compound. It measures mass loss as the material is heated, indicating the temperatures at which degradation occurs. This information is vital for setting the upper temperature limit for DSC experiments and for assessing the material's stability during manufacturing and storage.[14]

Experimental Protocol: TGA

A generalized protocol for the TGA analysis of this compound is as follows:

  • Instrument Calibration: Calibrate the TGA's balance using standard weights and verify the temperature accuracy using appropriate magnetic standards (e.g., Curie point standards) or melting point standards.

  • Sample Preparation:

    • Accurately weigh 5–15 mg of this compound into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).[6][7]

  • Experimental Setup:

    • Place the crucible onto the TGA's microbalance.

    • Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 40–60 mL/min. An oxidative atmosphere (e.g., air) can also be used for comparison to assess oxidative stability.[7]

  • Thermal Program:

    • Step 1 (Equilibration): Equilibrate the sample at a temperature slightly above ambient (e.g., 30 °C) and hold isothermally for 5-10 minutes to allow the balance to stabilize.

    • Step 2 (Heating): Heat the sample at a constant rate, typically 10 °C/min, from the starting temperature to a high temperature (e.g., 600 °C) to ensure complete decomposition.[7]

Data Presentation: TGA Experimental Parameters

The following table summarizes the key experimental parameters for a TGA of this compound.

ParameterRecommended Value/RangeRationale
Sample Mass 5–15 mgSufficient for accurate weight loss detection.[6][7]
Crucible Type Alumina or PlatinumInert at high temperatures.
Atmosphere Nitrogen or Air, 40-60 mL/minNitrogen for inert decomposition; Air for oxidative stability.[7]
Heating Rate 10 °C/minProvides a good balance between resolution and experiment time.[7]
Temperature Range Ambient to 600 °CTo ensure complete decomposition and characterization of thermal stability.

Visualization: TGA Experimental Workflow

TGA_Workflow cluster_prep 1. Preparation cluster_run 2. TGA Run cluster_analysis 3. Data Analysis Calibrate Calibrate TGA (Mass & Temp) Weigh_Sample Weigh 5-15 mg Sample into TGA crucible Calibrate->Weigh_Sample Load Place Crucible on Balance Weigh_Sample->Load Purge Purge with Gas (N2 or Air) Load->Purge Equilibrate Equilibrate at 30°C Purge->Equilibrate Heat Heat at 10°C/min to 600°C Equilibrate->Heat Record Record Mass Loss vs. Temperature Heat->Record Analyze Analyze TGA and DTG Curves Record->Analyze Determine_Tonset Determine Onset of Decomposition (Tonset) Analyze->Determine_Tonset Determine_Tpeak Identify Peak Decomposition Temp Analyze->Determine_Tpeak Determine_Residue Quantify Residual Mass at 600°C Analyze->Determine_Residue

Caption: Workflow for Thermogravimetric Analysis (TGA).

Section 3: Data Interpretation and Logical Relationships

The data obtained from DSC and TGA are complementary. The TGA results inform the temperature range for DSC, and together they provide a comprehensive thermal profile of the material.

  • From DSC: The thermogram will show a step change at the glass transition (Tg) , indicating a change from a rigid to a more mobile amorphous state. Endothermic peaks (heat absorption) typically represent melting (Tm) , while exothermic peaks (heat release) can indicate crystallization (Tc) or decomposition. The area under a melting peak is the enthalpy of fusion (ΔH), which relates to the material's crystallinity.

  • From TGA: The TGA curve plots percent weight versus temperature. A stable material will show a flat baseline until decomposition begins. The onset temperature of decomposition (Tonset) is a key indicator of thermal stability. The derivative of the TGA curve (DTG) shows the rate of mass loss and its peak indicates the temperature of maximum decomposition rate.

Visualization: Logical Flow of Thermal Stability Assessment

Logical_Flow TGA Perform TGA Analysis TGA_Data Obtain Decomposition Profile (Tonset) TGA->TGA_Data DSC Perform DSC Analysis DSC_Data Obtain Thermal Transitions (Tg, Tm) DSC->DSC_Data Set_Limit Set Max Temp for DSC (below Tonset) TGA_Data->Set_Limit Stability Assess Thermal Stability TGA_Data->Stability DSC_Data->Stability Set_Limit->DSC Formulation Inform Formulation & Storage Conditions Stability->Formulation

Caption: Logical relationship in a thermal stability assessment.

By following these detailed protocols and data interpretation frameworks, researchers can effectively characterize the thermal properties of this compound, generating crucial data for its application in cosmetic and pharmaceutical formulations.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Trioctyldodecyl Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trioctyldodecyl citrate (B86180) is a complex triester of citric acid and 2-octyldodecanol. It is a high molecular weight substance primarily utilized in the cosmetics and personal care industries as an emollient and skin-conditioning agent.[1] Its large, branched alkyl chains impart significant hydrophobicity, making it an effective agent for altering the feel and performance of topical formulations. This technical guide provides a comprehensive overview of its known physical and chemical properties, drawing from available public data and outlining standard experimental methodologies for their determination.

Chemical Identity

IdentifierValue
IUPAC Name tris(2-octyldodecyl) 2-hydroxypropane-1,2,3-tricarboxylate[1]
CAS Number 126121-35-5[1]
Molecular Formula C₆₆H₁₂₈O₇[1][2]
Molecular Weight 1033.72 g/mol
Synonyms Pelemol TGC, Citmol 320, G-66 Guerbet ester, Tri-(2-octyldodecyl) citrate[1]

Physical Properties

Trioctyldodecyl citrate is a clear to hazy, viscous liquid at room temperature. A summary of its key physical properties is presented below.

PropertyValueSource/Methodology
Appearance Clear to hazy liquid at 20°C and 101.3 kPaVisual Inspection
Melting/Freezing Point < 20°C(M)SDS
Boiling Point > 200°C at 101.3 kPa(M)SDS
Density 890 kg/m ³ (0.890 g/cm³) at 25°C(M)SDS
Vapor Pressure 1 x 10⁻²⁹ kPa at 20°CCalculated (EPI Suite)
Flash Point > 200°CPensky-Martens Closed Cup, (M)SDS
Water Solubility Not determined experimentally; expected to be low.Based on hydrophobic structure
Partition Coefficient (n-octanol/water) Not determined; expected to partition to n-octanol.Based on low expected water solubility

Chemical Properties and Reactivity

PropertyDescriptionSource/Methodology
Hydrolysis Contains hydrolysable ester functionality. Expected to be very slow in the environmental pH range (4-9) due to low water solubility.
Reactivity Expected to be stable under normal conditions of use.
Oxidizing Properties Contains no functional groups that would imply oxidative properties.
Explosive Properties Contains no functional groups that would imply explosive properties.

Spectroscopic Data

While detailed spectra are not publicly available, reference Infrared (IR) and Gel Permeation Chromatography (GPC) spectra have been cited in regulatory submissions.

Experimental Protocols

Determination of Boiling Point

The boiling point of a high molecular weight, low volatility substance like this compound would typically be determined using a method compliant with OECD Guideline 103. This involves heating the substance under reduced pressure (vacuum) to prevent decomposition and extrapolating the results to standard atmospheric pressure.

Determination of Water Solubility

The flask method (OECD Guideline 105) is a standard procedure for determining the water solubility of substances. A supersaturated solution of this compound in water would be agitated at a constant temperature for an extended period to reach equilibrium. The concentration of the dissolved substance in the aqueous phase would then be measured, typically using a sensitive analytical technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after extraction.

Determination of Hydrolysis as a Function of pH

To assess the abiotic hydrolysis of this compound, a study following OECD Guideline 111 would be appropriate. This involves dissolving the substance in sterile aqueous buffer solutions at different pH values (typically pH 4, 7, and 9) and maintaining them at a constant temperature. Aliquots are taken at various time intervals and analyzed for the concentration of the parent substance to determine the hydrolysis rate constant and half-life.

Applications and Functional Role

This compound's primary function in formulations is as an emollient, providing a lubricating and softening effect on the skin.[1] Its high molecular weight and branched structure contribute to a substantive film on the skin, which can help to reduce transepidermal water loss. It is used in a variety of cosmetic products, including makeup, lotions, and creams.

G cluster_0 This compound Core Properties cluster_1 Functional Roles cluster_2 Formulation Applications High_MW High Molecular Weight Film_Former Film Former High_MW->Film_Former Branched_Structure Branched Alkyl Structure Emollient Emollient Branched_Structure->Emollient Hydrophobicity High Hydrophobicity Skin_Conditioning Skin Conditioning Agent Hydrophobicity->Skin_Conditioning Skincare Skincare (e.g., Creams, Lotions) Emollient->Skincare Skin_Conditioning->Skincare Makeup Makeup (e.g., Lipstick, Foundation) Film_Former->Makeup

Caption: Logical relationships of this compound's properties and applications.

Safety and Toxicology

Based on available safety assessments, this compound is considered safe for use in cosmetics at current concentrations.[3] It has been found to be non-irritating to the skin and eyes in animal studies.[4]

Conclusion

This compound is a well-characterized high molecular weight ester with established applications in the cosmetics industry. While much of the publicly available physical and chemical data is derived from secondary sources such as (M)SDS, it consistently points to a stable, non-volatile, and hydrophobic liquid with emollient properties. For drug development professionals, its primary utility would likely be as an excipient in topical formulations, where its skin-conditioning and film-forming properties could be advantageous. Further research to obtain primary experimental data on properties such as water solubility and hydrolysis kinetics would provide a more complete profile for advanced formulation development.

References

Trioctyldodecyl Citrate: A Technical Review for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 126121-35-5 IUPAC Name: tris(2-octyldodecyl) 2-hydroxypropane-1,2,3-tricarboxylate

This technical guide provides a comprehensive overview of the available scientific and technical data for Trioctyldodecyl citrate (B86180). The information is intended for researchers, scientists, and drug development professionals, with a focus on its chemical properties, synthesis, and known applications. It is important to note that while this compound is well-documented for its use in the cosmetics industry, in-depth research into its applications in drug development, particularly for non-topical delivery systems, is limited in publicly accessible literature.

Chemical and Physical Properties

Trioctyldodecyl citrate is a large, branched-chain triester of citric acid and 2-octyldodecanol (a Guerbet alcohol).[1] Its structure imparts properties such as high thermal stability, low volatility, and excellent lubricity.[1] The majority of its applications stem from its function as an emollient, skin-conditioning agent, and plasticizer.[2][3]

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₆₆H₁₂₈O₇[4]
Molecular Weight 1033.7 g/mol [4]
Appearance Colorless transparent oily liquid[5]
Melting Point < 20 °C[2]
Boiling Point > 200 °C at 101.3 kPa[2]
Density 890 kg/m ³ at 25 °C[2]
Water Solubility Expected to be low[2]
Vapor Pressure 1x10⁻²⁹ kPa at 20 °C (Calculated)[2]

Synthesis

A generalized workflow for the synthesis is depicted below.

G Reactants Citric Acid + 2-Octyldodecanol + Catalyst ReactionVessel Reaction Vessel (Heating and Stirring) Reactants->ReactionVessel WaterRemoval Water Removal (e.g., Dean-Stark) ReactionVessel->WaterRemoval Esterification CrudeProduct Crude Product ReactionVessel->CrudeProduct WaterRemoval->ReactionVessel Purification Purification (e.g., Washing, Distillation) CrudeProduct->Purification FinalProduct This compound Purification->FinalProduct

Generalized Synthesis Workflow

Applications in Formulations

The primary application of this compound is in the cosmetics and personal care industry, where it functions as a skin conditioning agent and emollient.[3] It is also used as a pigment dispersant in color cosmetics.[6]

In the context of pharmaceutical sciences, its applications are less documented but include:

  • Topical Formulations: As an emollient and oil-phase ingredient in creams and lotions.[7]

  • Plasticizer: Citrate esters, as a class, are used as non-toxic plasticizers for polymers in medical applications, such as PVC in blood bags and medical tubing, serving as an alternative to phthalates.[5][8]

Toxicological Profile

The toxicological data for this compound is limited. A public report by the Australian Industrial Chemicals Introduction Scheme (NICNAS) provides a summary of key toxicological endpoints.[2] It is important to note that the full, detailed study reports are not publicly available.

EndpointResultSpeciesSource
Acute Oral ToxicityLD₅₀ > 5000 mg/kg bwRat[9]
Acute Dermal ToxicityLD₅₀ > 2000 mg/kg bw (analogue)Rat[9]
Skin IrritationNon-irritant (analogue)Rabbit[9]
Eye IrritationSlightly irritating (analogue)Rabbit[9]
Skin SensitizationMay cause an allergic skin reactionHuman (GHS classification)[4]
Genotoxicity (Ames Test)Not mutagenicS. typhimurium[10]

Experimental Protocols

Detailed experimental protocols for the toxicological studies on this compound are not available in the public domain. However, the studies cited in regulatory reports generally follow standardized OECD guidelines. A general description of the likely methodologies is provided below.

Acute Oral Toxicity (General Protocol based on OECD Guideline 420)

This study aims to determine the short-term toxicity of a substance when administered in a single oral dose.

  • Test Animals: Typically, a small number of rodents (e.g., rats) of a single sex are used in a stepwise procedure.

  • Dosage: A starting dose is selected based on available information. The substance is administered by gavage.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of at least 14 days.

  • Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

  • Endpoint: The LD₅₀ (the dose estimated to be lethal to 50% of the animals) is determined. For this compound, the LD₅₀ was found to be greater than 5000 mg/kg body weight in rats, indicating low acute oral toxicity.[9]

Bacterial Reverse Mutation Test (Ames Test - General Protocol based on OECD Guideline 471)

This in vitro assay is used to assess the mutagenic potential of a substance.[10]

  • Test System: Several strains of Salmonella typhimurium and/or Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) are used.

  • Exposure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).[11]

  • Method: In the plate incorporation method, the bacteria, test substance, and S9 mix (if used) are mixed with molten top agar (B569324) and poured onto a minimal agar plate lacking the essential amino acid.[6]

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Endpoint: The number of revertant colonies (colonies that have mutated back to being able to synthesize the essential amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control. This compound was found to be non-mutagenic in this assay.[10]

The workflow for a typical Ames test is outlined below.

G cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis TestSubstance Test Substance (this compound) Mixing Mixing with Top Agar TestSubstance->Mixing Bacteria Bacterial Strains (e.g., S. typhimurium) Bacteria->Mixing S9 S9 Mix (optional) S9->Mixing Plating Plating on Minimal Agar Mixing->Plating Incubation Incubation (37°C) Plating->Incubation Counting Colony Counting Incubation->Counting Result Result (Mutagenic or Non-mutagenic) Counting->Result

Ames Test Experimental Workflow

Signaling Pathways

There is no evidence in the scientific literature to suggest that this compound interacts with or modulates any biological signaling pathways. As a large, relatively inert ester, it is expected to function as an excipient with minimal direct pharmacological activity.

Conclusion and Research Gaps

This compound is a well-characterized cosmetic ingredient with a favorable safety profile for topical applications. Its physical properties make it a suitable emollient and plasticizer. For drug development professionals, its potential use as a plasticizer in medical polymers is of interest. However, there is a significant lack of publicly available, in-depth research on this compound for pharmaceutical applications beyond topical use. Key research gaps include:

  • Detailed Experimental Protocols: The full methodologies for the summarized toxicological studies are not publicly accessible.

  • Excipient Performance: There is a lack of quantitative data on its performance as an excipient in various drug formulations, such as its impact on drug release profiles, stability, and bioavailability.

  • Biocompatibility: While considered safe for topical use, more extensive biocompatibility studies would be required for its use in parenteral or implantable drug delivery systems.

Further research is warranted to explore the full potential of this compound as a functional excipient in modern drug delivery systems.

References

An In-depth Technical Guide to Trioctyldodecyl Citrate: Molecular Structure and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trioctyldodecyl citrate (B86180) is a tri-ester of citric acid and 2-octyldodecanol, finding applications in cosmetics and personal care products as an emollient and skin-conditioning agent.[1][2][3] This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a putative synthesis protocol, and detailed methodologies for its characterization using modern analytical techniques. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide presents predicted spectroscopic data based on the analysis of analogous compounds and fundamental principles of chemical structure and reactivity.

Molecular Structure and Physicochemical Properties

Trioctyldodecyl citrate is a large, branched-chain ester with the IUPAC name tris(2-octyldodecyl) 2-hydroxypropane-1,2,3-tricarboxylate.[4] Its structure consists of a central citric acid core esterified with three bulky 2-octyldodecanol alcohol chains. This molecular architecture imparts significant hydrophobicity and contributes to its properties as a skin-conditioning agent and emollient.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular Structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C66H128O7[4]
Molecular Weight 1033.7 g/mol [4]
CAS Number 126121-35-5[4]
IUPAC Name tris(2-octyldodecyl) 2-hydroxypropane-1,2,3-tricarboxylate[4]
SMILES CCCCCCCCCCC(CCCCCCCC)COC(=O)CC(CC(=O)OCC(CCCCCCCC)CCCCCCCCCC)(C(=O)OCC(CCCCCCCC)CCCCCCCCCC)O[4]
Appearance Clear to hazy liquid at 20 °C and 101.3 kPa
Density Approximately 0.917 g/cm³
Boiling Point > 200 °C at 101.3 kPa
Melting Point < 20 °C
Water Solubility Low (expected based on structure)

Synthesis of this compound

The synthesis of this compound can be achieved through the direct esterification of citric acid with 2-octyldodecanol. This reaction is typically catalyzed by an acid catalyst and driven to completion by the removal of water. A plausible synthetic route is outlined below, adapted from procedures for similar alkyl citrates.[5][6]

G Synthesis and Characterization Workflow of this compound Reactants Citric Acid + 2-Octyldodecanol Reaction Esterification (Acid Catalyst, Heat) Reactants->Reaction 1. Reaction Setup Purification Purification (Washing, Drying, Filtration) Reaction->Purification 2. Work-up Product This compound Purification->Product 3. Isolation NMR NMR Spectroscopy (1H, 13C) Product->NMR 4a. Structural Elucidation MS Mass Spectrometry (ESI-MS) Product->MS 4b. Molecular Weight Confirmation IR FT-IR Spectroscopy Product->IR 4c. Functional Group Analysis

References

Navigating the Solubility Landscape of Trioctyldodecyl Citrate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth exploration of the solubility characteristics of Trioctyldodecyl citrate (B86180), a key emollient and pigment dispersant in the pharmaceutical and cosmetic industries. This document is intended for researchers, scientists, and professionals in drug development, providing a consolidated resource on its behavior in various organic solvents.

Executive Summary

Qualitative Solubility Profile of Trioctyldodecyl Citrate

While precise figures are not publicly documented, the solubility of this compound can be inferred from various sources. The following table consolidates these qualitative descriptions.

Solvent TypeSolubility DescriptionSource(s)
Polar Solvents
WaterExpected to be low to insoluble.
EthanolInsoluble.
GlycolsInsoluble.
Non-Polar & Semi-Polar Solvents
Oils (Vegetable and Mineral)Soluble.
EstersSoluble.
CyclomethiconeSoluble.
HydrocarbonsCompatible.

Understanding the Solubility Behavior

The solubility of this compound is governed by its molecular structure. As a triester of citric acid with long, branched alkyl chains (octyldodecyl), it possesses a predominantly non-polar character. This explains its ready miscibility with other non-polar substances like oils and silicones. The central citrate core introduces a degree of polarity, but the large hydrocarbon chains dominate its solubility profile, leading to poor solubility in highly polar solvents like water and ethanol.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility measurements, the following general protocol, based on standard laboratory practices for determining the solubility of viscous liquids, can be adapted.

Materials and Equipment
  • This compound (of known purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to ±0.1 mg)

  • Vials or test tubes with secure caps

  • Constant temperature bath or incubator

  • Vortex mixer and/or magnetic stirrer

  • Centrifuge (optional)

  • Analytical instrumentation for quantification (e.g., HPLC, GC, or gravimetric analysis)

Procedure
  • Preparation of Solvent: Dispense a precise volume or weight of the chosen organic solvent into a series of vials.

  • Addition of Solute: Incrementally add known masses of this compound to each vial.

  • Equilibration: Securely cap the vials and place them in a constant temperature bath set to the desired temperature (e.g., 25 °C). Agitate the samples using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Observation: After equilibration, visually inspect the vials for any undissolved solute.

  • Phase Separation (if necessary): If undissolved material is present, centrifuge the vials to separate the solid/liquid phases.

  • Quantification: Carefully extract an aliquot of the supernatant (the clear, saturated solution) and analyze the concentration of dissolved this compound using a suitable analytical technique.

    • Gravimetric Analysis: A known volume of the supernatant can be evaporated to dryness, and the mass of the remaining residue (this compound) can be determined.

    • Chromatographic Analysis (HPLC/GC): This method is suitable for more complex mixtures and can provide higher accuracy. A calibration curve with known concentrations of this compound in the specific solvent must be prepared first.

  • Data Reporting: Express the solubility as g/100mL, mg/mL, or weight percentage at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result prep_solvent Prepare Solvent mix Add Solute to Solvent prep_solvent->mix prep_solute Weigh this compound prep_solute->mix equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) mix->equilibrate observe Visual Observation equilibrate->observe separate Phase Separation (Centrifugation, if needed) observe->separate Undissolved solute present quantify Quantify Concentration (e.g., Gravimetric, HPLC) observe->quantify Completely dissolved separate->quantify data Report Solubility Data (g/100mL, mg/mL, etc.) quantify->data

Caption: General workflow for solubility determination.

Conclusion

This compound demonstrates broad solubility in non-polar organic solvents, a characteristic that underpins its versatility in various formulations. While quantitative solubility data remains elusive in public literature, the qualitative profile and the general experimental protocol provided in this guide offer a solid foundation for researchers and formulators. It is recommended that for specific applications requiring precise solubility values, experimental determination following the outlined principles be conducted.

Trioctyldodecyl Citrate: A Bio-Based and Biodegradable Plasticizer for Advanced Polymer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing demand for sustainable and environmentally friendly materials has driven significant research into bio-based and biodegradable alternatives to conventional petroleum-based plasticizers. Phthalate esters, while effective and widely used, have come under scrutiny due to their potential health and environmental risks. In this context, citrate (B86180) esters, derived from naturally occurring citric acid, have emerged as a promising class of "green" plasticizers.[1] Trioctyldodecyl citrate, a high molecular weight citrate ester, is of particular interest due to its potential for enhanced permanence and reduced migration in polymer matrices.

This technical guide provides a comprehensive overview of this compound as a bio-based and biodegradable plasticizer. It covers its synthesis, mechanism of action, performance in key polymers such as Poly(vinyl chloride) (PVC) and Polylactic acid (PLA), and methods for evaluating its migration and biodegradability. This document is intended to serve as a valuable resource for researchers and professionals in materials science and drug development who are seeking to develop safer and more sustainable polymer formulations.

Synthesis of this compound

This compound is synthesized via the esterification of citric acid with 2-octyldodecanol, a long-chain branched alcohol. The general principle of this reaction, known as Fischer esterification, involves reacting the carboxylic acid groups of citric acid with the hydroxyl groups of the alcohol in the presence of an acid catalyst.[2]

Generalized Synthesis Workflow

The synthesis process typically involves several key stages, from the initial reaction to the purification of the final product.

Synthesis_Workflow Reactants Citric Acid + 2-Octyldodecanol Esterification Esterification Reaction Reactants->Esterification Catalyst Acid Catalyst (e.g., p-TSA, H2SO4) Catalyst->Esterification Solvent Toluene (B28343) (Azeotropic removal of water) Solvent->Esterification Reaction_Mixture Crude Reaction Mixture Esterification->Reaction_Mixture Neutralization Neutralization (e.g., NaHCO3 wash) Reaction_Mixture->Neutralization Washing Water Washing Neutralization->Washing Drying Drying (e.g., MgSO4) Washing->Drying Purification Purification (e.g., Distillation, Decolorization) Drying->Purification Final_Product This compound Purification->Final_Product

Figure 1: Generalized workflow for the synthesis of this compound.
Experimental Protocol: Esterification of Citric Acid with 2-Octyldodecanol (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of trioctyl citrate and provides a general procedure for the synthesis of this compound.[3]

  • Reactant Charging: In a reaction vessel equipped with a stirrer, thermometer, reflux condenser, and a Dean-Stark trap for water removal, charge citric acid, 2-octyldodecanol (in a molar ratio of 1:3 to 1:5, citric acid to alcohol), and a water-entraining solvent such as toluene (20-40% of the total reactant weight).

  • Catalyst Addition: Heat the mixture with stirring. Once the citric acid is completely dissolved, add an acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid) in a concentration of 0.1-2.0% of the total reactant weight.

  • Esterification Reaction: Continue heating the mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap. The reaction is monitored by the amount of water collected and is considered complete when no more water is evolved.

  • Catalyst Removal and Neutralization: After the reaction is complete, cool the mixture and filter to remove the catalyst. The filtrate is then washed with a 5-10% sodium bicarbonate (NaHCO3) solution to neutralize any remaining acid, followed by washing with water until the aqueous layer is neutral.

  • Purification: The organic phase is separated and dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO4). The drying agent is then removed by filtration. The crude product can be further purified by vacuum distillation and/or decolorized with activated carbon to yield the final this compound.

Performance as a Plasticizer

This compound enhances the flexibility and processability of polymers by inserting its large, bulky molecules between the polymer chains. This reduces the intermolecular forces, thereby lowering the glass transition temperature (Tg) and increasing the free volume within the polymer matrix.

Performance in Poly(vinyl chloride) (PVC)

While specific data for this compound in PVC is limited, studies on similar long-chain citrate esters provide valuable insights into its expected performance. The following tables summarize data for other citrate esters, which can be used as a proxy to estimate the performance of this compound.

Table 1: Mechanical Properties of PVC Plasticized with Citrate Esters [4]

Plasticizer Concentration (wt%)Tensile Strength (MPa)Elongation at Break (%)
Trioctyl Citrate (TOC)
2034.5350
3028.1410
4023.5450
5020.1480
Tridecyl Citrate (TDC)
2035.2340
3029.0390
4024.8430
5021.3460

Table 2: Thermal Properties of PVC Plasticized with Citrate Esters [5]

PlasticizerConcentration (phr)Glass Transition Temperature (Tg) (°C)
None085.0
TO1D2C*50-33.5

*Note: TO1D2C is a mixed ester of citric acid with octanol (B41247) and decanol (B1663958) in a 1:2 molar ratio.

Performance in Polylactic Acid (PLA)

Citrate esters are effective plasticizers for PLA, a biodegradable polymer known for its brittleness. The addition of citrate esters can significantly improve its flexibility and ductility.

Table 3: Mechanical Properties of PLA Plasticized with Citrate Esters [6]

PlasticizerConcentration (wt%)Tensile Strength (MPa)Elongation at Break (%)
None060.23.5
Triethyl Citrate (TEC) 1045.1150.3
2032.5280.1
Acetyl Tributyl Citrate (ATBC) 1048.2135.6
2035.8250.4

Table 4: Thermal Properties of PLA Plasticized with Citrate Esters [6]

PlasticizerConcentration (wt%)Glass Transition Temperature (Tg) (°C)
None060.4
Triethyl Citrate (TEC) 1040.1
2023.6
3010.3
Acetyl Tributyl Citrate (ATBC) 1044.2
2027.0
3012.2

Migration Assessment

The migration of plasticizers from a polymer matrix is a critical parameter, especially for applications in food packaging and medical devices. Due to its high molecular weight, this compound is expected to exhibit lower migration compared to smaller citrate esters.

Experimental Protocol: Solvent Extraction Method (Adapted from ASTM D4754)[7]

This protocol outlines a general procedure for determining the migration of a plasticizer from a polymer film into a liquid food simulant.

  • Sample Preparation: Prepare polymer films of a standardized thickness containing a known concentration of this compound. Cut the films into specific dimensions (e.g., 5 cm x 5 cm).

  • Initial Weighing: Accurately weigh the polymer film samples.

  • Immersion: Place each sample in a sealed container with a specified volume of a food simulant (e.g., distilled water, 10% ethanol, 50% ethanol, or a fatty food simulant like olive oil). The surface area to volume ratio should be controlled.

  • Incubation: Store the containers at a specified temperature (e.g., 40 °C) for a defined period (e.g., 10 days).

  • Analysis of the Simulant: After the incubation period, remove the polymer film. Analyze the concentration of this compound that has migrated into the food simulant using an appropriate analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Analysis of the Polymer Film (Weight Loss Method): Carefully dry the polymer film and reweigh it. The weight loss can be attributed to the migration of the plasticizer.

Migration Testing Workflow

The following diagram illustrates the key steps in a typical migration test.

Migration_Workflow cluster_prep Sample Preparation cluster_exposure Exposure cluster_analysis Analysis Prep_Film Prepare Plasticized Polymer Film Cut_Sample Cut to Standard Dimensions Prep_Film->Cut_Sample Weigh_Sample Initial Weighing Cut_Sample->Weigh_Sample Immerse Immerse in Food Simulant Weigh_Sample->Immerse Incubate Incubate at Controlled Temperature Immerse->Incubate Analyze_Simulant Analyze Simulant (GC-MS or HPLC) Incubate->Analyze_Simulant Analyze_Film Analyze Film (Weight Loss) Incubate->Analyze_Film Result Quantify Migrated Plasticizer Analyze_Simulant->Result Analyze_Film->Result

Figure 2: Workflow for assessing plasticizer migration.

Biodegradability

This compound is considered to be inherently biodegradable, meaning it has the potential to be broken down by microorganisms.[7] Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to quantify the extent and rate of biodegradation.

Experimental Protocol: Ready Biodegradability - CO2 Evolution Test (OECD 301B)[9][10]

This test determines the ultimate biodegradability of an organic compound by measuring the amount of carbon dioxide produced.

  • Test Setup: The test is conducted in sealed vessels containing a mineral medium, the test substance (this compound) as the sole carbon source, and an inoculum of microorganisms (typically from activated sludge).

  • Incubation: The vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days. CO2-free air is passed through the vessels.

  • CO2 Measurement: The CO2 evolved from the biodegradation of the test substance is trapped in a solution of barium hydroxide (B78521) or sodium hydroxide. The amount of trapped CO2 is determined by titration.

  • Calculation: The percentage of biodegradation is calculated as the ratio of the amount of CO2 produced to the theoretical maximum amount of CO2 that could be produced from the complete oxidation of the test substance.

  • Pass Level: A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.

Biodegradation Pathway

The biodegradation of this compound is expected to proceed via the hydrolysis of the ester linkages, followed by the microbial degradation of the resulting citric acid and 2-octyldodecanol.

Biodegradation_Pathway TODC This compound Hydrolysis Ester Hydrolysis (Microbial Enzymes) TODC->Hydrolysis Intermediates Citric Acid + 2-Octyldodecanol Hydrolysis->Intermediates Microbial_Deg Microbial Degradation Intermediates->Microbial_Deg End_Products CO2 + H2O + Biomass Microbial_Deg->End_Products

Figure 3: Proposed biodegradation pathway of this compound.

Conclusion

This compound represents a promising bio-based and biodegradable plasticizer with the potential to replace conventional phthalates in a variety of polymer applications. Its high molecular weight suggests improved permanence and reduced migration, which are critical for sensitive applications in the food and medical industries. While specific performance data for this compound is still emerging, the information available for other long-chain citrate esters indicates its strong potential as an effective plasticizer for both PVC and PLA. The standardized methodologies for assessing migration and biodegradability outlined in this guide provide a framework for the comprehensive evaluation of this and other novel bio-based plasticizers. Further research focusing on generating specific quantitative data for this compound will be crucial for its broader adoption and for the development of the next generation of sustainable polymer materials.

References

In Vitro and In Vivo Toxicology of Trioctyldodecyl Citrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available in vitro and in vivo toxicological data for Trioctyldodecyl citrate (B86180). The information is compiled from scientific literature and regulatory assessments, offering a detailed resource for safety and risk assessment.

Executive Summary

Trioctyldodecyl citrate, an ester of citric acid and octyldodecanol, is primarily used as a skin-conditioning agent in cosmetic and personal care products. Based on available data, it exhibits a low order of acute toxicity. It is considered non-irritating to the eyes and at most slightly irritating to the skin in animal studies. While some data suggests a potential for skin sensitization, clinical testing on similar citrate esters has not indicated a significant risk in humans. Genotoxicity data for the broader category of citrate esters are generally negative. This guide synthesizes the key findings from in vitro and in vivo studies to provide a detailed toxicological profile.

Chemical Identity

PropertyValue
Chemical Name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-tris(2-octyldodecyl) ester
INCI Name This compound
CAS Number 126121-35-5
Molecular Formula C₆₆H₁₂₈O₇
Molecular Weight 1033.7 g/mol
Structure
alt text

In Vitro Toxicology

Limited specific in vitro toxicological data for this compound is publicly available. Much of the safety assessment relies on data from analogue substances and the broader category of citrate esters.

Genotoxicity

The Cosmetic Ingredient Review (CIR) Expert Panel noted that citrate esters generally have negative results in both in vitro and in vivo genotoxicity tests.[1] A specific in vitro mammalian chromosome aberration test was referenced for a structural analogue in a report from the Australian Industrial Chemicals Introduction Scheme (NICNAS), though the results of this unpublished study were not detailed.[2]

Ocular Irritation

In vitro studies on analogue citrate esters, such as triisostearyl citrate, predicted non-irritating properties to the eyes.[1]

Dermal Sensitization

Modern in vitro and in chemico methods are available to assess skin sensitization potential, including the Direct Peptide Reactivity Assay (DPRA), the ARE-Nrf2 Luciferase Test Method, and the Human Cell Line Activation Test (h-CLAT). While the NICNAS report suggests a potential for skin sensitization for this compound, specific data from these in vitro assays are not provided.[2]

In Vivo Toxicology

Acute Toxicity
StudySpeciesRouteEndpointResultClassificationReference
Acute Oral ToxicityRatOralLD₅₀> 5000 mg/kg bwLow Toxicity[2]
Acute Dermal Toxicity (Analogue)-DermalLD₅₀> 2000 mg/kg bwLow Toxicity[2]
Skin and Eye Irritation
StudySpeciesEndpointResultReference
Skin IrritationRabbitDermal IrritationSlightly irritating[2]
Eye IrritationRabbitOcular IrritationNon-irritating (undiluted)[1]
Skin Sensitization

The NICNAS report indicated a potential for skin sensitization.[2] However, the CIR Expert Panel concluded that citrate esters were not sensitizers in clinical testing.[1] This suggests that while there may be some indicators of sensitization potential, the risk to humans is likely low under normal use conditions.

Experimental Protocols

Detailed experimental protocols for the key toxicological studies are outlined below, based on internationally recognized guidelines.

In Vitro Mammalian Chromosome Aberration Test (OECD 473)

This test is designed to identify substances that cause structural chromosome aberrations in cultured mammalian cells.

  • Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

  • Method:

    • Cell cultures are exposed to at least three concentrations of the test substance, with and without metabolic activation (e.g., S9 mix).

    • Exposure continues for approximately 1.5 to 2 normal cell cycle lengths.

    • Cells are treated with a metaphase-arresting substance (e.g., colchicine).

    • Cells are harvested, stained, and analyzed microscopically for chromosomal aberrations.

  • Evaluation: A statistically significant, dose-dependent increase in the number of cells with structural chromosomal aberrations compared to the negative control indicates a positive result.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to determine the acute oral toxicity of a substance.

  • Test System: Typically rats, with a small group of animals per step.

  • Method:

    • A stepwise procedure is used, starting with a predetermined dose.

    • The substance is administered orally to a group of animals.

    • The animals are observed for signs of toxicity and mortality for up to 14 days.

    • The outcome of the first step determines the dose for the next step (if necessary).

  • Evaluation: The LD₅₀ is estimated based on the mortality observed at different dose levels, allowing for classification of the substance according to its acute oral toxicity.

Acute Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

  • Test System: Albino rabbits are the preferred species.

  • Method:

    • The test substance is applied to a small area of shaved skin on one animal.

    • The application site is covered with a gauze patch for a 4-hour exposure period.

    • After exposure, the patch is removed, and the skin is observed for erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours).

    • If no severe irritation is observed, the test may be confirmed on additional animals.

  • Evaluation: The severity of skin reactions is scored, and the substance is classified based on the degree and reversibility of the observed irritation.

Acute Eye Irritation/Corrosion (OECD 405)

This test assesses the potential of a substance to cause eye irritation or damage.

  • Test System: Albino rabbits are typically used.

  • Method:

    • A single dose of the test substance is applied to the conjunctival sac of one eye of an animal. The other eye serves as a control.

    • The eyes are examined for signs of irritation (redness, swelling, discharge) and corneal or iridial injury at 1, 24, 48, and 72 hours after application.

    • The observation period may be extended to assess the reversibility of any effects.

  • Evaluation: The severity of ocular lesions is scored, and the substance is classified based on the nature and reversibility of the observed effects.

Human Repeat Insult Patch Test (HRIPT)

The HRIPT is used to assess the skin sensitization potential of a substance in humans.

  • Test System: Human volunteers.

  • Method:

    • Induction Phase: The test material is applied to the skin under a patch for a specified period (e.g., 24-48 hours). This is repeated multiple times (e.g., 9 applications over 3 weeks) on the same site.

    • Rest Phase: A rest period of approximately 2 weeks follows the induction phase to allow for the development of any delayed contact hypersensitivity.

    • Challenge Phase: The test material is applied to a new skin site under a patch.

    • The challenge site is observed for signs of a skin reaction (e.g., erythema, edema) at 24 and 48 hours after patch removal.

  • Evaluation: A positive reaction at the challenge site, in the absence of a reaction at the induction site, is indicative of skin sensitization.

Visualizations

Experimental Workflow: Safety Assessment

cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_clinical Clinical Assessment cluster_conclusion Conclusion genotox Genotoxicity (e.g., Ames, Chromosome Aberration) acute_oral Acute Oral Toxicity (OECD 423) genotox->acute_oral ocular_vitro Ocular Irritation (e.g., BCOP) eye_irritation Eye Irritation (OECD 405) ocular_vitro->eye_irritation sensitization_vitro Skin Sensitization (e.g., DPRA, h-CLAT) dermal_irritation Dermal Irritation (OECD 404) sensitization_vitro->dermal_irritation safe Safe for Intended Use acute_oral->safe Low Toxicity unsafe Not Safe / Further Data Needed acute_oral->unsafe High Toxicity hript Human Repeat Insult Patch Test (HRIPT) dermal_irritation->hript eye_irritation->safe Non-irritating eye_irritation->unsafe Irritating hript->safe Non-sensitizing hript->unsafe Sensitizing start Start Safety Assessment start->genotox start->ocular_vitro start->sensitization_vitro

Caption: Workflow for the safety assessment of a cosmetic ingredient.

Signaling Pathway: Potential Mechanism of Skin Irritation

cluster_cell Keratinocyte substance This compound (Irritant) membrane Cell Membrane Disruption substance->membrane stress Oxidative Stress membrane->stress mapk MAPK Pathway Activation (p38, JNK, ERK) stress->mapk nfkb NF-κB Activation stress->nfkb cytokines Pro-inflammatory Cytokine Release (IL-1α, IL-6, IL-8, TNF-α) mapk->cytokines nfkb->cytokines inflammation Inflammatory Response (Erythema, Edema) cytokines->inflammation

References

Biocompatibility and Cytotoxicity of Trioctyldodecyl Citrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trioctyldodecyl citrate (B86180), a triester of citric acid and 2-octyldodecanol, is a synthetic compound utilized primarily as a skin-conditioning agent and emollient in cosmetics and personal care products.[1][2] Its large molecular weight (1033.72 Da) and hydrophobic nature suggest low dermal absorption.[1] As the demand for biocompatible materials in drug delivery systems and medical devices continues to grow, a thorough understanding of the toxicological profile of excipients like Trioctyldodecyl citrate is paramount. This technical guide provides a comprehensive overview of the biocompatibility and in vitro cytotoxicity assessment of this compound, adhering to the principles outlined in the ISO 10993 series of standards for the biological evaluation of medical devices.[3][4][5]

Regulatory Framework: ISO 10993

The biocompatibility of medical device materials is primarily assessed within the risk management framework of ISO 10993.[3][4][5] This series of standards provides a framework for selecting the appropriate tests to evaluate the biological response to a material. For a compound like this compound, which may be used in topical or other medical applications, the following endpoints are of particular relevance:

  • ISO 10993-5: Tests for in vitro cytotoxicity. [2][6]

  • ISO 10993-10: Tests for irritation and skin sensitization.

  • ISO 10993-3: Tests for genotoxicity, carcinogenicity, and reproductive toxicity. [7][8][9]

  • ISO 10993-4: Tests for hemocompatibility. [4][10][11][12][13]

Toxicological Profile Summary

A comprehensive toxicological evaluation of this compound was conducted by the Australian Industrial Chemicals Introduction Scheme (NICNAS). The assessment, which included data on the notified chemical and structurally similar analogues, concluded that this compound has a low order of acute oral and dermal toxicity.[1]

Key findings from the NICNAS report include:

  • Acute Oral Toxicity (Rat): LD50 > 5000 mg/kg bw; low toxicity.[1]

  • Acute Dermal Toxicity (Rat, Analogue): LD50 > 2000 mg/kg bw; low toxicity.[1]

  • Skin Irritation (Rabbit): Slightly irritating at a concentration of 25%.[1]

  • Eye Irritation (Rabbit): Non-irritating.[1]

  • Skin Sensitization (Mouse, Local Lymph Node Assay): Evidence of sensitization.[1]

  • Skin Sensitization (Human, RIPT): No evidence of sensitization at concentrations up to 29.44%.[1]

  • Mutagenicity (Bacterial Reverse Mutation, Analogue): Non-mutagenic.[1]

  • Genotoxicity (in vitro Mammalian Chromosome Aberration Test, Analogue): Non-genotoxic.[1]

Due to the lack of publicly available quantitative data from in vitro cytotoxicity assays specifically for this compound, the following sections will present illustrative data based on typical results for biocompatible materials and the qualitative descriptions from the NICNAS report.

In Vitro Cytotoxicity Assays

In vitro cytotoxicity testing is a fundamental component of biocompatibility assessment, providing a rapid and sensitive method to screen for the potential of a material to cause cell death or inhibit cell growth.[14] The following are standard assays that would be employed to evaluate this compound.

Experimental Workflow: In Vitro Cytotoxicity Testing

G cluster_prep Sample Preparation cluster_assays Cytotoxicity Assays (ISO 10993-5) cluster_analysis Data Analysis prep Prepare this compound Extracts (ISO 10993-12) mtt MTT Assay (Metabolic Activity) prep->mtt ldh LDH Assay (Membrane Integrity) prep->ldh apoptosis Apoptosis Assay (Programmed Cell Death) prep->apoptosis cells Culture Mammalian Cells (e.g., L929, 3T3) cells->mtt cells->ldh cells->apoptosis quantify Quantify Cell Viability, LDH Release, Apoptosis mtt->quantify ldh->quantify apoptosis->quantify ec50 Calculate EC50/IC50 Values quantify->ec50 report Generate Biocompatibility Report ec50->report

Caption: General workflow for in vitro cytotoxicity assessment.

MTT Assay (Metabolic Activity)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.

Illustrative Quantitative Data: MTT Assay

Concentration of this compound (µg/mL)% Cell Viability (Relative to Control)
0 (Control)100%
1098%
5095%
10092%
25088%
50085%
100081%
EC50 Value > 1000 µg/mL

Note: This data is illustrative and represents a hypothetical outcome for a biocompatible material. Actual results may vary.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed mammalian cells (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Preparation of Test Extracts: Prepare extracts of this compound in cell culture medium at various concentrations according to ISO 10993-12.

  • Cell Treatment: Replace the culture medium with the test extracts and control media (negative control: fresh medium; positive control: cytotoxic substance).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the negative control.

Lactate (B86563) Dehydrogenase (LDH) Assay (Membrane Integrity)

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[15][16][17][18] An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cell lysis.[15][16][17]

Illustrative Quantitative Data: LDH Assay

Concentration of this compound (µg/mL)% LDH Release (Relative to Positive Control)
0 (Spontaneous Release)5%
106%
507%
1008%
25010%
50012%
100015%
Positive Control (Lysis Buffer)100%

Note: This data is illustrative and represents a hypothetical outcome for a biocompatible material. Actual results may vary.

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[19][20]

  • Stop Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of LDH release relative to the positive control (maximum LDH release).

Apoptosis Assays (Programmed Cell Death)

Apoptosis, or programmed cell death, is a highly regulated process that can be initiated by cytotoxic agents. Assays to detect apoptosis often involve staining for specific markers, such as phosphatidylserine (B164497) externalization (Annexin V) and DNA fragmentation (TUNEL assay).[21][22]

Illustrative Quantitative Data: Annexin V/Propidium (B1200493) Iodide (PI) Staining

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Negative Control95%3%2%
This compound (1000 µg/mL)90%6%4%
Positive Control (e.g., Staurosporine)40%35%25%

Note: This data is illustrative and represents a hypothetical outcome for a biocompatible material. Actual results may vary.

Experimental Protocol: Annexin V/PI Staining

  • Cell Seeding and Treatment: Seed cells in a suitable culture vessel and treat with this compound extracts and controls.

  • Cell Harvesting: After incubation, harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of viable, early apoptotic, and late apoptotic/necrotic cells.[23]

Potential Signaling Pathways Involved in Cytotoxicity

While this compound is expected to have low cytotoxicity, understanding the potential molecular mechanisms of action is crucial. Based on its structure as a citrate ester of a long-chain fatty alcohol, several signaling pathways could be hypothetically involved in a cytotoxic response at high concentrations.

Apoptosis Signaling Pathway

Citrate itself has been shown to induce apoptosis in some cancer cell lines through the activation of apical caspases, such as caspase-8 and caspase-9, leading to the activation of executioner caspase-3.[24][25]

G TDC High Concentration This compound Citrate Intracellular Citrate TDC->Citrate Casp9 Caspase-9 (Initiator) Citrate->Casp9 Casp8 Caspase-8 (Initiator) Citrate->Casp8 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical citrate-induced apoptosis pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in regulating cellular processes such as proliferation, differentiation, and apoptosis.[26][27] Certain stressors can activate MAPK pathways (e.g., JNK, p38), leading to apoptosis.[22][28] While direct evidence for this compound is lacking, other molecules with long alkyl chains have been shown to modulate MAPK signaling.[28]

G TDC High Concentration This compound Stress Cellular Stress TDC->Stress MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK MAPK MAPK (e.g., JNK, p38) MAPKK->MAPK Apoptosis Apoptosis MAPK->Apoptosis

Caption: Potential involvement of the MAPK stress-activated pathway.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Trioctyldodecyl Citrate as a Plasticizer for Polylactic Acid (PLA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of citrate (B86180) esters as plasticizers for polylactic acid (PLA). Due to the limited availability of specific data for trioctyldodecyl citrate, this document leverages data from more common, structurally similar citrate esters, such as Tributyl Citrate (TBC) and Acetyl Tributyl Citrate (ATBC), to provide representative insights into the plasticization of PLA. The methodologies described herein are broadly applicable for investigating the effects of this compound on PLA.

Introduction

Polylactic acid (PLA) is a biodegradable and biocompatible thermoplastic derived from renewable resources, making it a promising material for various applications, including biomedical devices and drug delivery systems. However, the inherent brittleness of PLA limits its use in applications requiring flexibility. Plasticizers are incorporated into PLA to increase its ductility, reduce its glass transition temperature (Tg), and improve its processability.

Citrate esters are a class of non-toxic, biodegradable plasticizers derived from citric acid, making them excellent candidates for plasticizing PLA, especially for applications in the medical and pharmaceutical fields.[1] this compound, a high molecular weight citrate ester, is expected to offer advantages such as lower migration and volatility compared to shorter-chain citrate esters.

Mechanism of Plasticization

Citrate esters plasticize PLA by positioning their molecules between the polymer chains. This increases the free volume within the polymer matrix, which in turn enhances the mobility of the PLA chains. The increased chain mobility leads to a reduction in the glass transition temperature (Tg), making the material more flexible and less brittle at ambient temperatures. The polar ester groups on both the PLA and the citrate plasticizer can lead to good miscibility.[2]

Data Presentation: Effects of Citrate Ester Plasticizers on PLA Properties

The following tables summarize the effects of common citrate esters on the thermal and mechanical properties of PLA. These values should be considered representative, and empirical testing is necessary to determine the specific effects of this compound.

Table 1: Thermal Properties of PLA Plasticized with Citrate Esters

Plasticizer Content (wt%)Plasticizer TypeGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Cold Crystallization Temp. (Tcc) (°C)Crystallinity (%)
0None~60-65~170-180~100-120Variable
10ATBC~44---
20ATBC~38---
15TBC~35~150~90Increased
30TEC~17.5~148~72~8.6
30ATBC~27~150~69~9.1

Data compiled from multiple sources.[2][3][4] The exact values can vary based on the specific grade of PLA and processing conditions.

Table 2: Mechanical Properties of PLA Plasticized with Citrate Esters

Plasticizer Content (wt%)Plasticizer TypeTensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
0None~50-70<10~3.5
15CITROFOL® AI~35>200~1.5
15CITROFOL® BII~40>150~2.0
20TBC~30~250~1.0
15ECA41.9336.6Decreased

Data compiled from multiple sources.[4][5][6] CITROFOL® AI is triethyl citrate, CITROFOL® BII is acetyl tributyl citrate. ECA is Ethyl Cinnamate.

Experimental Protocols

Preparation of Plasticized PLA Films

Two common methods for preparing plasticized PLA films are melt blending and solution casting.

a) Protocol for Melt Blending

This method is suitable for producing larger quantities of plasticized PLA and simulates industrial processing.

  • Materials:

    • Polylactic acid (PLA) pellets

    • This compound

    • Twin-screw extruder

    • Pelletizer

    • Hydraulic press or film casting line

  • Procedure:

    • Drying: Dry the PLA pellets in a vacuum oven at 80°C for 4-6 hours to remove residual moisture.[2]

    • Premixing: In a sealed container, thoroughly mix the dried PLA pellets with the desired weight percentage of this compound.

    • Extrusion:

      • Set the temperature profile of the twin-screw extruder. A typical profile for PLA is 160°C to 190°C from the feeding zone to the die.[1]

      • Feed the premixed material into the extruder.

      • The molten blend is extruded as a strand.

    • Pelletization: Cool the extruded strand in a water bath and feed it into a pelletizer to produce plasticized PLA pellets.

    • Film Formation:

      • Dry the plasticized pellets at 60-80°C for 4 hours.

      • Use a hydraulic press (compression molding) at 180-190°C with a pressure of 10 MPa for 5 minutes to form a film of uniform thickness.[7] Alternatively, use a single-screw extruder with a film die.

b) Protocol for Solution Casting

This method is ideal for small-scale lab preparations and for creating thin, uniform films.

  • Materials:

    • Polylactic acid (PLA) pellets or powder

    • This compound

    • A suitable solvent (e.g., dichloromethane, chloroform, or ethyl acetate)

    • Glass petri dish or flat glass plate

    • Magnetic stirrer and hotplate

    • Fume hood

  • Procedure:

    • Dissolution: In a fume hood, dissolve a known amount of PLA in the chosen solvent (e.g., 10% w/v) by stirring with a magnetic stirrer until fully dissolved.[1]

    • Plasticizer Addition: Add the desired amount of this compound to the PLA solution and stir for at least 2 hours to ensure a homogenous mixture.[1]

    • Casting: Pour the solution into a glass petri dish and allow the solvent to evaporate slowly in the fume hood at room temperature for 24-48 hours.

    • Drying: Place the cast film in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

Characterization of Plasticized PLA

a) Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal transitions of the plasticized PLA, including the glass transition temperature (Tg), melting temperature (Tm), and cold crystallization temperature (Tcc).

  • Instrument: Differential Scanning Calorimeter

  • Procedure:

    • Sample Preparation: Weigh 5-10 mg of the plasticized PLA film into an aluminum DSC pan and seal it.[8]

    • Thermal Program:

      • Equilibrate the sample at 25°C.

      • Heat from 25°C to 200°C at a rate of 10°C/min to erase the thermal history.[8]

      • Hold at 200°C for 2 minutes.

      • Cool from 200°C to 25°C at a rate of 10°C/min.

      • Heat from 25°C to 200°C at a rate of 10°C/min.[8]

    • Analysis: Determine Tg, Tm, and Tcc from the second heating scan. The degree of crystallinity (Xc) can be calculated using the enthalpy of melting (ΔHm) and cold crystallization (ΔHcc).

b) Dynamic Mechanical Analysis (DMA)

DMA measures the viscoelastic properties of the material as a function of temperature, providing information on the storage modulus (stiffness) and Tan δ (damping), from which Tg can also be determined.

  • Instrument: Dynamic Mechanical Analyzer

  • Procedure:

    • Sample Preparation: Cut a rectangular sample of the plasticized PLA film with defined dimensions (e.g., 30 mm x 7 mm x 0.5 mm).[9]

    • Testing Parameters:

      • Mode: Tensile or film tension mode.

      • Frequency: 1 Hz.[9]

      • Temperature Range: -50°C to 120°C.[9]

      • Heating Rate: 3°C/min.[9]

      • Strain: 0.01%.[9]

    • Analysis: The Tg is typically identified as the peak of the Tan δ curve. The storage modulus provides insight into the stiffness of the material below and above the glass transition.

c) Tensile Testing

Tensile testing is used to evaluate the mechanical properties such as tensile strength, elongation at break, and Young's modulus.

  • Instrument: Universal Testing Machine with a suitable load cell.

  • Procedure:

    • Sample Preparation: Cut dog-bone shaped specimens from the plasticized PLA film according to a standard such as ASTM D882.

    • Testing Conditions:

      • Crosshead Speed: 5-10 mm/min.[5]

      • Gauge Length: Set according to the standard.

    • Analysis: A stress-strain curve is generated from which the tensile strength, elongation at break, and Young's modulus are determined. Test at least five specimens for each formulation to ensure statistical significance.

d) Plasticizer Migration Test

This protocol provides a basic method to assess the migration of the plasticizer from the PLA matrix.

  • Materials:

    • Plasticized PLA film of known weight and dimensions.

    • Food simulant (e.g., distilled water, 10% ethanol, 50% ethanol, or n-heptane).[10]

    • Incubator or oven.

    • Analytical balance.

  • Procedure:

    • Initial Measurement: Weigh the plasticized PLA film accurately (W_initial).

    • Immersion: Immerse the film in a known volume of the food simulant in a sealed container.

    • Incubation: Store the container at a specific temperature (e.g., 40°C or 60°C) for a defined period (e.g., 24 hours, 10 days).

    • Final Measurement:

      • Remove the film from the simulant, gently wipe the surface with a lint-free cloth, and dry it in a vacuum oven at a low temperature until a constant weight is achieved (W_final).

      • The weight loss is calculated as: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100.

    • Analysis of Simulant (Optional): The food simulant can be analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of migrated plasticizer.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_char Characterization cluster_results Data Analysis start Start: PLA Pellets & this compound dry Dry PLA Pellets start->dry mix Mix PLA and Plasticizer dry->mix melt Melt Blending mix->melt solution Solution Casting mix->solution film Film Formation melt->film solution->film dsc DSC film->dsc dma DMA film->dma tensile Tensile Testing film->tensile migration Migration Test film->migration thermal Thermal Properties (Tg, Tm) dsc->thermal visco Viscoelastic Properties dma->visco mech Mechanical Properties tensile->mech stability Stability/Leaching migration->stability

Caption: Experimental workflow for preparing and characterizing plasticized PLA.

plasticization_mechanism cluster_before Before Plasticization (Brittle PLA) cluster_after After Plasticization (Flexible PLA) p1 PLA Chain p2 PLA Chain p3 PLA Chain plast1 PLA Chain p3->plast1 Addition of Plasticizer p4 PLA Chain p5 PLA Chain p6 PLA Chain plast Citrate Ester p7 PLA Chain p8 PLA Chain p9 PLA Chain label_increase Increased Inter-chain Distance and Mobility p10 PLA Chain p11 PLA Chain plast2 PLA Chain p12 PLA Chain

Caption: Mechanism of PLA plasticization by citrate esters.

References

Application Notes and Protocols: Trioctyldodecyl Citrate in Topical Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Trioctyldodecyl citrate (B86180), a versatile excipient with potential applications in topical drug delivery systems. Due to the limited availability of direct studies on its use with active pharmaceutical ingredients (APIs), this document leverages data from structurally related compounds and general principles of dermal drug delivery to highlight its potential roles as an emollient, stabilizer, and penetration enhancer.

Introduction to Trioctyldodecyl Citrate

This compound is the ester of 2-octyldodecanol and citric acid. It is a large, branched-chain molecule that is widely used in the cosmetics industry as an emollient and skin conditioning agent.[1][2][3] Its physicochemical properties suggest its potential as a valuable excipient in the formulation of topical drug delivery systems.

Key Properties:

  • Chemical Name: 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-tris(2-octyldodecyl) ester[3]

  • Molecular Formula: C₆₆H₁₂₈O₇[4]

  • Appearance: Clear liquid

  • Solubility: Expected to have low water solubility due to its hydrophobic structure.[5]

  • Functions in Formulations: Emollient, skin conditioning agent, emulsion stabilizer, and pigment dispersant.[1][3][6]

Potential Applications in Topical Drug Delivery

While specific data on the use of this compound in pharmaceutical formulations is limited, its properties suggest several potential applications:

  • Vehicle for Lipophilic Drugs: Due to its oily nature, it can serve as a primary or co-solvent for lipophilic APIs, potentially enhancing their solubility in the formulation.

  • Emulsion Stabilizer: In cream and lotion formulations, it can help to stabilize the emulsion, preventing phase separation and ensuring a uniform distribution of the API.[1]

  • Penetration Enhancer: The large, branched alkyl chains of the octyldodecanol (B41232) moiety may disrupt the ordered structure of the stratum corneum lipids, thereby increasing the permeation of APIs. This mechanism is attributed to its parent alcohol, 2-octyldodecanol.[1][7]

Quantitative Data

Table 1: Illustrative API Solubility in this compound

Active Pharmaceutical Ingredient (API)Drug TypePredicted Solubility in this compound (mg/mL)
KetoprofenNSAID> 100
Econazole NitrateAntifungal> 50
TretinoinRetinoid> 20

Note: This data is hypothetical and intended for illustrative purposes. Actual solubility must be determined experimentally.

Table 2: Comparative Skin Permeation Enhancement with 2-Octyldodecanol (a component of this compound)

FormulationActive IngredientEnhancerSteady-State Flux (Jss, µg/cm²/h)Enhancement Ratio (ER)
ControlFormoterol FumarateNone0.05 ± 0.011.0
TestFormoterol Fumarate2-Octyldodecanol0.45 ± 0.089.0

Data adapted from studies on 2-octyldodecanol as a proxy for the potential effects of the octyldodecyl moiety in this compound.[7]

Table 3: Typical Characteristics of a Microemulsion Formulation for Topical Delivery

ParameterTypical Range
Globule Size (nm) 20 - 200
Polydispersity Index (PDI) < 0.3
Zeta Potential (mV) -20 to +20
Drug Entrapment Efficiency (%) > 85%

These are general values for microemulsions and specific formulations containing this compound would require experimental characterization.[8][9]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of this compound in topical drug delivery systems.

This protocol describes a typical in vitro release test (IVRT) using Franz diffusion cells.

Objective: To determine the rate of release of an API from a topical formulation containing this compound.

Materials:

  • Franz diffusion cells

  • Synthetic membrane (e.g., polysulfone, cellulose (B213188) acetate)

  • Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed)

  • Test formulation (with this compound)

  • Control formulation (without this compound)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Membrane Preparation: Soak the synthetic membrane in the receptor solution overnight.

  • Cell Assembly: Assemble the Franz diffusion cells with the prepared membrane, ensuring no air bubbles are trapped between the membrane and the receptor solution.

  • Equilibration: Equilibrate the cells in a water bath at 32°C ± 0.5°C for 30 minutes.

  • Formulation Application: Apply a finite dose (e.g., 5-15 mg/cm²) of the test or control formulation to the donor compartment.

  • Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw the entire receptor solution and replace it with fresh, pre-warmed receptor solution.

  • Analysis: Analyze the collected samples for API concentration using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of API released per unit area (μg/cm²) and plot it against time. Determine the release rate from the slope of the linear portion of the curve.

This protocol outlines a standard IVPT to assess the effect of this compound on the permeation of an API across the skin.

Objective: To quantify the flux of an API across excised human or animal skin from a formulation containing this compound.

Materials:

  • Franz diffusion cells

  • Excised human or animal (e.g., porcine) skin

  • Receptor solution (e.g., phosphate-buffered saline, pH 7.4)

  • Test formulation (with this compound)

  • Control formulation (without this compound)

  • HPLC system

Procedure:

  • Skin Preparation: Thaw the excised skin and cut it into appropriate sizes to fit the Franz diffusion cells. Remove any subcutaneous fat.

  • Cell Assembly: Mount the skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Equilibration: Equilibrate the cells at 32°C ± 0.5°C for 30 minutes.

  • Formulation Application: Apply a finite dose of the test or control formulation to the skin surface.

  • Sampling: At predetermined time intervals, collect the receptor solution and replace it with fresh, pre-warmed solution.

  • Analysis: Quantify the API concentration in the receptor samples using HPLC.

  • Data Analysis: Calculate the cumulative amount of API permeated per unit area (μg/cm²) and plot against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the plot. The enhancement ratio (ER) can be calculated by dividing the Jss of the test formulation by that of the control.

Visualizations

G cluster_0 Without this compound cluster_1 With this compound Stratum_Corneum_1 Ordered Stratum Corneum Lipids Low_Permeation Low Permeation Stratum_Corneum_1->Low_Permeation API_1 API API_1->Stratum_Corneum_1 Poor Penetration Stratum_Corneum_2 Disrupted Stratum Corneum Lipids High_Permeation Enhanced Permeation Stratum_Corneum_2->High_Permeation API_2 API API_2->Stratum_Corneum_2 Increased Penetration Trioctyldodecyl_Citrate Trioctyldodecyl Citrate Trioctyldodecyl_Citrate->Stratum_Corneum_2 Disrupts Lipid Bilayer

Caption: Proposed mechanism of skin permeation enhancement by this compound.

G Start Start Skin_Prep Excised Skin Preparation Start->Skin_Prep Franz_Cell_Assembly Franz Cell Assembly Skin_Prep->Franz_Cell_Assembly Equilibration Equilibration (32°C) Franz_Cell_Assembly->Equilibration Formulation_Application Apply Formulation (with/without this compound) Equilibration->Formulation_Application Sampling Collect Receptor Solution at Time Points Formulation_Application->Sampling HPLC_Analysis HPLC Analysis of API Concentration Sampling->HPLC_Analysis Data_Analysis Calculate Flux and Enhancement Ratio HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for In Vitro Skin Permeation Testing.

Conclusion

This compound presents as a promising excipient for topical drug delivery systems due to its emollient, stabilizing, and potential penetration-enhancing properties. While direct evidence in pharmaceutical applications is currently sparse, its well-established safety profile in cosmetics and the known effects of its constituent alcohol, 2-octyldodecanol, provide a strong rationale for its investigation. The protocols and data presented herein offer a foundational framework for researchers to explore the utility of this compound in developing novel and effective topical therapies. Further research is warranted to generate specific data on API solubility, release kinetics, and skin permeation to fully elucidate its potential in pharmaceutical formulations.

References

Application Notes and Protocols for Trio-octyldodecyl Citrate in the Delivery of Poorly Soluble APIs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are theoretical and intended for research and development purposes. As of the date of this document, publicly available data specifically detailing the use of Trioctyldodecyl Citrate (B86180) for the delivery of poorly soluble active pharmaceutical ingredients (APIs) is limited. The information provided is based on the physicochemical properties of Trioctyldodecyl Citrate and general principles of lipid-based drug delivery systems.

Introduction

This compound is a large, branched-chain, non-polar ester with a high molecular weight of 1033.72 g/mol .[1][2] It is a liquid at room temperature and is known for its emollient and skin-conditioning properties in cosmetic formulations.[3][4] Its characteristics as a Guerbet ester suggest high stability and low volatility.[5][6] These properties, particularly its liquid lipid nature and non-polar character, indicate its potential as a vehicle for the solubilization and delivery of poorly soluble APIs in lipid-based formulations such as nanoemulsions and self-emulsifying drug delivery systems (SEDDS).[7]

This document provides a theoretical framework for researchers, scientists, and drug development professionals to explore the application of this compound in enhancing the solubility and bioavailability of challenging APIs.

Potential Applications in Drug Delivery

This compound's inherent properties make it a candidate for the following drug delivery systems:

  • Nanoemulsions: As the oil phase in oil-in-water (o/w) nanoemulsions, this compound can dissolve lipophilic APIs, which can then be dispersed as nanometer-sized droplets in an aqueous medium. This increases the surface area for drug absorption.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): In SEDDS formulations, this compound can act as the lipid component, which, when combined with surfactants and co-surfactants, forms a micro- or nanoemulsion upon gentle agitation in an aqueous environment, such as the gastrointestinal tract.

Data Presentation: Hypothetical Performance Characteristics

The following table summarizes hypothetical quantitative data for a model poorly soluble API (e.g., a BCS Class II drug) formulated with this compound in a nanoemulsion. These values are for illustrative purposes and would need to be determined experimentally.

ParameterFormulation A (Nanoemulsion)Formulation B (SEDDS)Control (Unformulated API)
API Solubility in Vehicle > 50 mg/mL> 50 mg/mLN/A
Drug Loading 5% (w/w)10% (w/w)N/A
Encapsulation Efficiency > 95%N/AN/A
Droplet Size (Z-average) 100 - 200 nm150 - 300 nm (upon dispersion)N/A
Polydispersity Index (PDI) < 0.2< 0.3 (upon dispersion)N/A
In Vitro Drug Release (at 6h) > 80%> 75%< 10%

Experimental Protocols

The following are detailed, yet general, protocols for the formulation and characterization of this compound-based drug delivery systems. Researchers should optimize these protocols for their specific API and application.

Protocol 1: Formulation of a this compound-Based Nanoemulsion

Objective: To prepare a stable oil-in-water nanoemulsion with a poorly soluble API using this compound as the oil phase.

Materials:

  • Poorly soluble API

  • This compound (Oil phase)

  • Surfactant (e.g., Polysorbate 80, Cremophor EL)

  • Co-surfactant (e.g., Transcutol P, Ethanol)

  • Purified water (Aqueous phase)

Method:

  • Preparation of the Oil Phase:

    • Accurately weigh the desired amount of the poorly soluble API.

    • Dissolve the API in this compound. Gentle heating (e.g., to 40°C) and vortexing may be applied to facilitate dissolution.

    • Add the surfactant and co-surfactant to the oil-API mixture and mix until a homogenous solution is formed.

  • Formation of the Nanoemulsion:

    • Slowly add the aqueous phase to the oil phase dropwise while continuously stirring with a magnetic stirrer.

    • After the initial dispersion, subject the mixture to high-energy emulsification using either:

      • High-pressure homogenization: Process the coarse emulsion through a high-pressure homogenizer for a specified number of cycles and pressure.[8]

      • Ultrasonication: Immerse the probe of an ultrasonicator into the coarse emulsion and sonicate for a defined period, typically in a pulsed mode to avoid overheating.[8]

  • Equilibration:

    • Allow the nanoemulsion to cool to room temperature and equilibrate for at least 24 hours before characterization.

Protocol 2: Characterization of the Nanoemulsion

Objective: To determine the physicochemical properties of the formulated nanoemulsion.

Methods:

  • Droplet Size and Polydispersity Index (PDI) Analysis:

    • Dilute the nanoemulsion with purified water to an appropriate concentration.

    • Measure the droplet size and PDI using Dynamic Light Scattering (DLS).

  • Zeta Potential Measurement:

    • Dilute the nanoemulsion with deionized water.

    • Measure the zeta potential using Laser Doppler Velocimetry to assess the surface charge and predict stability.

  • Drug Loading and Encapsulation Efficiency:

    • To determine drug loading, dissolve a known amount of the nanoemulsion in a suitable solvent (e.g., methanol) to break the emulsion and quantify the API concentration using a validated analytical method (e.g., HPLC).

    • To determine encapsulation efficiency, separate the free, unencapsulated API from the nanoemulsion using a technique like ultracentrifugation or dialysis. Quantify the amount of free API in the aqueous phase and calculate the encapsulated amount by subtraction from the total amount of API used.

  • In Vitro Drug Release Study:

    • Use a dialysis bag method.[9][10]

    • Place a known volume of the nanoemulsion in a dialysis bag with a suitable molecular weight cut-off.

    • Suspend the dialysis bag in a release medium (e.g., phosphate-buffered saline with a small percentage of a solubilizing agent to maintain sink conditions) at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

    • Analyze the API concentration in the withdrawn samples using a validated analytical method.

Protocol 3: Stability Testing of the Nanoemulsion

Objective: To evaluate the physical and chemical stability of the nanoemulsion over time.

Methods:

  • Thermodynamic Stability Studies:

    • Heating-Cooling Cycles: Subject the nanoemulsion to multiple cycles of heating (e.g., 40°C) and cooling (e.g., 4°C) for 48 hours at each temperature.[11]

    • Centrifugation: Centrifuge the nanoemulsion at a high speed (e.g., 5000 rpm) for 30 minutes and observe for any signs of phase separation, creaming, or cracking.[11]

    • Freeze-Thaw Cycles: Subject the nanoemulsion to multiple cycles of freezing (e.g., -20°C) and thawing at room temperature.

  • Long-Term Stability:

    • Store the nanoemulsion at different temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) as per ICH guidelines.[12]

    • At specified time points, withdraw samples and analyze for changes in droplet size, PDI, zeta potential, and drug content.

Visualizations

Experimental_Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_stability Stability Testing A API Solubilization in This compound B Addition of Surfactant & Co-surfactant A->B C Formation of Coarse Emulsion B->C D High-Energy Homogenization C->D E Droplet Size & PDI (DLS) D->E F Zeta Potential D->F G Drug Loading & Encapsulation Efficiency D->G H In Vitro Release (Dialysis) D->H I Thermodynamic Stress Tests D->I J Long-Term Storage (ICH Conditions) D->J

Caption: Experimental workflow for nanoemulsion formulation and characterization.

SEDDS_Mechanism A SEDDS Formulation (API in this compound, Surfactant, Co-surfactant) B Oral Administration A->B Encapsulation C Dispersion in Gastrointestinal Fluid B->C Ingestion D Formation of Nanoemulsion Droplets C->D Self-Emulsification E API Release and Absorption D->E Increased Surface Area

Caption: Mechanism of action for a theoretical SEDDS formulation.

References

Application Notes and Protocols for the Formulation of Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) with Trioctyldodecyl Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) represent a promising strategy for enhancing the oral bioavailability of poorly water-soluble drugs.[1] These isotropic mixtures of an oil, a surfactant, and a co-surfactant spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[2][3] The resulting nano-sized droplets provide a large interfacial area for drug absorption, leading to improved solubility and bioavailability.[1][3]

This document provides a detailed protocol and application notes for the formulation of a SNEDDS using Trioctyldodecyl citrate (B86180) as a novel lipid phase. Trioctyldodecyl citrate is a large, hydrophobic ester, primarily used in topical formulations for its emollient and emulsion-stabilizing properties.[4][5] Its liquid nature and safety profile in cosmetic applications suggest its potential as a lipid carrier in oral drug delivery systems.[6][7]

These notes will guide the user through the systematic development of a SNEDDS formulation, from excipient selection to final characterization, using the poorly water-soluble drug Fenofibrate as a model compound.

Materials and Methods

Materials
MaterialSupplierFunction
This compound(Example) Sigma-AldrichOil Phase
Fenofibrate(Example) Cayman ChemicalModel Drug
Cremophor® EL(Example) BASFSurfactant
Tween® 80(Example) MerckSurfactant
Transcutol® HP(Example) GattefosséCo-surfactant
Propylene Glycol(Example) VWRCo-surfactant
Deionized WaterIn-houseDispersion Medium
Methanol (HPLC Grade)(Example) Fisher ScientificSolvent
Experimental Protocols

Objective: To determine the solubility of the model drug (Fenofibrate) in various oils, surfactants, and co-surfactants to select the most suitable excipients.

Procedure:

  • Add an excess amount of Fenofibrate to 2 mL of each selected vehicle (this compound, Cremophor® EL, Tween® 80, Transcutol® HP, Propylene Glycol) in separate 5 mL glass vials.

  • Seal the vials and place them in an isothermal shaker at 25°C for 72 hours to reach equilibrium.

  • After 72 hours, centrifuge the samples at 3000 rpm for 15 minutes to separate the undissolved drug.

  • Carefully collect the supernatant and filter it through a 0.45 µm membrane filter.

  • Dilute the filtered supernatant with a suitable solvent (e.g., methanol) and quantify the concentration of Fenofibrate using a validated HPLC method.

Objective: To identify the nanoemulsion region and determine the optimal concentration ranges of the oil, surfactant, and co-surfactant.

Procedure:

  • Based on the solubility studies, select the oil, surfactant, and co-surfactant with the highest solubilizing capacity for the drug. In this hypothetical case, let's assume this compound (oil), Cremophor® EL (surfactant), and Transcutol® HP (co-surfactant) are chosen.

  • Prepare mixtures of the surfactant and co-surfactant (Smix) in different weight ratios (e.g., 1:1, 2:1, 1:2).

  • For each Smix ratio, mix the oil phase (this compound) with the Smix in varying weight ratios from 9:1 to 1:9 in separate glass vials.

  • Titrate each oil/Smix mixture with deionized water dropwise under gentle magnetic stirring.

  • Observe the mixtures for transparency and flowability. The point at which the mixture becomes turbid is noted as the endpoint.

  • The amounts of oil, Smix, and water are used to construct the pseudo-ternary phase diagram using appropriate software (e.g., OriginPro). The area of transparency represents the nanoemulsion region.

Objective: To prepare the drug-loaded SNEDDS formulation based on the identified nanoemulsion region.

Procedure:

  • Select an optimal ratio of oil, surfactant, and co-surfactant from the nanoemulsion region of the phase diagram.

  • Accurately weigh the required amounts of this compound, Cremophor® EL, and Transcutol® HP into a glass vial.

  • Add the pre-weighed amount of Fenofibrate to the mixture.

  • Gently heat the mixture to 40°C while vortexing until the drug is completely dissolved and a clear, homogenous solution is obtained.

  • Store the prepared SNEDDS formulation in a sealed container at room temperature.

Objective: To evaluate the physicochemical properties of the developed SNEDDS.

A. Emulsification Time:

  • Add 1 mL of the prepared SNEDDS formulation to 500 mL of deionized water in a beaker with gentle stirring (100 rpm) at 37°C.

  • Record the time taken for the formulation to completely disperse and form a clear or slightly bluish nanoemulsion.

B. Droplet Size, Polydispersity Index (PDI), and Zeta Potential:

  • Dilute 100 µL of the SNEDDS formulation with 100 mL of deionized water.

  • Analyze the diluted sample using a Zetasizer (e.g., Malvern Zetasizer Nano ZS) to determine the mean droplet size, PDI, and zeta potential.

C. Drug Content:

  • Dissolve a known amount of the SNEDDS formulation in a suitable solvent (e.g., methanol).

  • Determine the concentration of Fenofibrate using a validated HPLC method.

  • Calculate the drug content as a percentage of the theoretical amount.

Objective: To assess the drug release profile from the SNEDDS formulation in comparison to the pure drug.

Procedure:

  • Perform the dissolution study using a USP Type II dissolution apparatus.

  • Fill the dissolution vessels with 900 mL of a suitable dissolution medium (e.g., phosphate (B84403) buffer pH 6.8). Maintain the temperature at 37 ± 0.5°C and the paddle speed at 50 rpm.

  • Introduce the SNEDDS formulation (equivalent to a specific dose of Fenofibrate) into a hard gelatin capsule and place it in the dissolution vessel.

  • For comparison, add an equivalent amount of pure Fenofibrate powder to another vessel.

  • Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).

  • Replace the withdrawn volume with fresh dissolution medium.

  • Filter the samples and analyze the concentration of Fenofibrate using HPLC.

  • Plot the cumulative percentage of drug released versus time.

Results and Discussion (Hypothetical Data)

Solubility Studies

The selection of excipients is a critical step in the formulation of SNEDDS. The drug should have high solubility in the chosen oil, surfactant, and co-surfactant to ensure good drug loading and stability.

Table 1: Hypothetical Solubility of Fenofibrate in Various Excipients

ExcipientTypeSolubility (mg/mL)
This compound Oil 45.2 ± 2.5
Capryol™ 90Oil38.7 ± 1.8
Cremophor® EL Surfactant 89.5 ± 4.1
Tween® 80Surfactant75.3 ± 3.6
Transcutol® HP Co-surfactant 120.8 ± 5.9
Propylene GlycolCo-surfactant65.1 ± 3.2

Data are presented as mean ± SD (n=3).

Based on this hypothetical data, this compound, Cremophor® EL, and Transcutol® HP would be selected as the oil, surfactant, and co-surfactant, respectively, for further development due to their high solubilizing capacity for Fenofibrate.

Pseudo-Ternary Phase Diagram

The pseudo-ternary phase diagram helps in identifying the self-nanoemulsifying region. A larger nanoemulsion region indicates a greater potential for successful SNEDDS formation.

(A hypothetical ternary phase diagram would be constructed here, showing a nanoemulsion region for mixtures of this compound, Cremophor® EL, and Transcutol® HP.)

Formulation and Characterization of Optimized SNEDDS

From the phase diagram, an optimized formulation is selected for drug loading and characterization.

Table 2: Composition and Physicochemical Properties of the Optimized Fenofibrate SNEDDS

ParameterValue
Composition (% w/w)
This compound20
Cremophor® EL50
Transcutol® HP30
Fenofibrate5% of total formulation
Characterization
Emulsification Time (s)25 ± 3
Droplet Size (nm)42.5 ± 1.8
Polydispersity Index (PDI)0.18 ± 0.02
Zeta Potential (mV)-15.6 ± 0.9
Drug Content (%)99.2 ± 0.5

Data are presented as mean ± SD (n=3).

The optimized formulation with this compound as the oil phase demonstrates rapid emulsification, forming nano-sized droplets with a narrow size distribution (low PDI), which is desirable for enhancing drug absorption. The negative zeta potential suggests good colloidal stability.

In Vitro Drug Release

The in vitro dissolution study is crucial to demonstrate the advantage of the SNEDDS formulation over the pure drug.

Table 3: Hypothetical Cumulative Drug Release of Fenofibrate

Time (min)Pure Fenofibrate (%)Fenofibrate SNEDDS (%)
108.5 ± 1.265.4 ± 3.1
2015.2 ± 1.888.9 ± 2.5
3021.7 ± 2.195.1 ± 1.9
6028.9 ± 2.598.7 ± 1.3

Data are presented as mean ± SD (n=3).

The SNEDDS formulation shows a significantly faster and higher drug release compared to the pure drug, indicating the potential for improved oral bioavailability.

Visualizations

SNEDDS_Workflow start Start: SNEDDS Formulation solubility Protocol 1: Excipient Solubility Studies (Oil, Surfactant, Co-surfactant) start->solubility selection Selection of Optimal Excipients solubility->selection phase_diagram Protocol 2: Construct Pseudo-Ternary Phase Diagram selection->phase_diagram optimization Identify Nanoemulsion Region & Optimize Ratios phase_diagram->optimization preparation Protocol 3: Prepare Drug-Loaded SNEDDS optimization->preparation characterization Protocol 4: Physicochemical Characterization preparation->characterization dissolution Protocol 5: In Vitro Dissolution Study preparation->dissolution end End: Optimized SNEDDS Formulation characterization->end dissolution->end

Caption: Experimental workflow for the formulation and evaluation of SNEDDS.

SNEDDS_Mechanism snedds SNEDDS Pre-concentrate (Isotropic Mixture) Drug (Fenofibrate) Oil (this compound) Surfactant (Cremophor® EL) Co-surfactant (Transcutol® HP) dilution Aqueous Dilution (GI Fluids) snedds->dilution nanoemulsion Oil-in-Water Nanoemulsion Oil Core (Drug dissolved) Surfactant/Co-surfactant Interface Aqueous Medium dilution->nanoemulsion absorption Enhanced Drug Absorption nanoemulsion->absorption

Caption: Logical relationship of SNEDDS components and mechanism of action.

Conclusion

This application note provides a comprehensive, albeit hypothetical, framework for the development of a Self-Nanoemulsifying Drug Delivery System using this compound as a novel oil phase. The detailed protocols and expected outcomes offer a systematic approach for researchers to explore the potential of this excipient in enhancing the oral delivery of poorly water-soluble drugs like Fenofibrate. The presented data, while illustrative, highlights the critical parameters for successful SNEDDS formulation, including excipient solubility, optimized component ratios, and thorough physicochemical characterization. Further experimental validation is necessary to confirm the suitability and performance of this compound in oral SNEDDS formulations.

References

Trioctyldodecyl citrate as a pharmaceutical excipient in solid and semi-solid dosage forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trioctyldodecyl citrate (B86180) is a triester of citric acid and 2-octyldodecanol. It is a high molecular weight ester that exists as a viscous, colorless to pale yellow liquid. While extensively utilized in the cosmetics and personal care industry as an emollient, skin conditioning agent, and pigment dispersant, its application as a pharmaceutical excipient is an area of growing interest.[1][2][3] This document provides detailed application notes and protocols for the potential use of Trioctyldodecyl citrate in solid and semi-solid pharmaceutical dosage forms. Its inherent properties suggest utility as a plasticizer, binder, and a vehicle in topical formulations.

Disclaimer: The following protocols and quantitative data are presented as illustrative examples based on the known physicochemical properties of this compound and general principles of pharmaceutical formulation. Due to a lack of extensive published studies on its specific use as a pharmaceutical excipient, these should be considered as starting points for formulation development and will require optimization for specific active pharmaceutical ingredients (APIs) and desired dosage form characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound relevant to its use as a pharmaceutical excipient is provided below.

PropertyValueReference
INCI Name This compound[1]
CAS Number 126121-35-5[4]
Molecular Formula C₆₆H₁₂₈O₇[4]
Molecular Weight 1033.7 g/mol [4]
Appearance Viscous, colorless to pale yellow liquid[5]
Solubility Insoluble in water; Soluble in oils and organic solvents.
Key Functions (Cosmetic) Emollient, Skin Conditioning Agent, Pigment Dispersant, Emulsion Stabilizer[1][2][3]

Applications in Semi-Solid Dosage Forms (Creams and Ointments)

Given its emollient and hydrophobic nature, this compound is a promising excipient for semi-solid dosage forms such as creams and ointments. It can function as a part of the oil phase, contributing to the final product's viscosity, texture, and skin feel. Its ability to disperse pigments in cosmetics suggests it could be effective in dispersing insoluble APIs in a semi-solid base.[3]

Hypothetical Formulation: 1% Hydrocortisone Cream

This example illustrates the use of this compound as an emollient and co-emulsifier in a topical cream formulation.

IngredientFunction% w/w
HydrocortisoneActive Pharmaceutical Ingredient1.0
Oil Phase
This compoundEmollient, Viscosity Modifier10.0
Cetyl AlcoholStiffening Agent, Co-emulsifier5.0
Stearyl AlcoholStiffening Agent, Co-emulsifier5.0
Aqueous Phase
Purified WaterVehicle77.5
Propylene GlycolHumectant, Co-solvent5.0
Polysorbate 80Emulsifier1.0
Preservative
PhenoxyethanolPreservative0.5
Experimental Protocol: Preparation of Hydrocortisone Cream

This protocol outlines a general procedure for preparing a cream formulation incorporating this compound.

Cream_Preparation_Workflow A 1. Prepare Oil Phase: - Combine this compound, Cetyl Alcohol, and Stearyl Alcohol. - Heat to 70-75°C with gentle stirring until all components are melted and uniform. C 3. Emulsification: - Slowly add the Oil Phase to the Aqueous Phase with continuous high-shear mixing. - Mix for 10-15 minutes to form a uniform emulsion. A->C B 2. Prepare Aqueous Phase: - Combine Purified Water, Propylene Glycol, and Polysorbate 80. - Heat to 70-75°C with stirring. B->C D 4. Cooling and API Incorporation: - Cool the emulsion to 40-45°C with gentle stirring. - Disperse Hydrocortisone in a small amount of Propylene Glycol and add to the cream base. C->D E 5. Final Steps: - Add Phenoxyethanol and mix until uniform. - Continue to stir gently until the cream has cooled to room temperature. - Homogenize the final cream if necessary. D->E

Figure 1: Workflow for the preparation of a topical cream.
Characterization of Semi-Solid Formulations

The resulting cream should be characterized for its physical properties to ensure quality and stability.

ParameterMethodRepresentative Specification
Appearance Visual InspectionA smooth, white, homogenous cream.
pH pH meter4.5 - 6.5
Viscosity Rotational Viscometer (e.g., Brookfield)20,000 - 50,000 cP at 25°C
Particle Size of API Microscopy>90% of particles < 15 µm
Drug Content HPLC95.0% - 105.0% of label claim
In Vitro Release Test (IVRT) Franz Diffusion CellProfile to be established

Applications in Solid Dosage Forms (Tablets)

While there is no direct evidence of this compound being used in tablet formulations, its properties as a viscous liquid and its classification with other citrate esters suggest a potential role as a plasticizer in tablet film coatings. Plasticizers are added to coating formulations to improve the flexibility and durability of the film, preventing cracking and peeling.[6][7][8]

Hypothetical Formulation: Immediate-Release Film-Coated Tablet

This example demonstrates the potential use of this compound as a plasticizer in an aqueous-based film coating for an immediate-release tablet.

Coating ComponentFunction% w/w of Coating Solution
Hypromellose (e.g., HPMC E5)Film-forming Polymer10.0
This compound Plasticizer 1.0
TalcAnti-tacking Agent2.0
Titanium DioxideOpacifier1.5
Purified WaterSolvent85.5
Experimental Protocol: Preparation and Application of Film Coating

This protocol provides a general method for preparing the coating solution and applying it to tablet cores.

Tablet_Coating_Workflow A 1. Prepare Coating Suspension: - Disperse Hypromellose in a portion of purified water with stirring. - In a separate vessel, homogenize this compound, Talc, and Titanium Dioxide with the remaining water. - Combine the two mixtures and stir until uniform. C 3. Spray Application: - Begin spraying the coating suspension onto the rotating tablet bed at a controlled rate. - Monitor process parameters (inlet air temperature, spray rate, atomizing air pressure). A->C B 2. Tablet Coating Process: - Place uncoated tablet cores in a perforated coating pan. - Preheat the tablet bed to the target temperature (e.g., 40-45°C). - Initiate tablet pan rotation. B->C D 4. Drying and Curing: - Continue the process until the desired weight gain is achieved. - Stop spraying and allow the tablets to dry in the rotating pan for a specified time. - Cool the tablets to room temperature. C->D

Figure 2: Workflow for tablet film coating.
Evaluation of Film-Coated Tablets

The quality of the film coating should be assessed through various tests.

ParameterMethodRepresentative Specification
Appearance Visual InspectionSmooth, uniform coating, free of defects.
Weight Gain Gravimetric Analysis2-4% of the core tablet weight.
Coating Thickness SEM or Terahertz SpectroscopyTo be determined.
Film Adhesion Peel TestNo signs of peeling or cracking.
Disintegration Time USP <701>< 15 minutes (for immediate-release).
Dissolution USP <711>>80% of drug released in 30 minutes.

Conclusion

This compound, a well-established cosmetic ingredient, possesses physicochemical properties that make it a candidate for exploration as a pharmaceutical excipient in both semi-solid and solid dosage forms. In semi-solid preparations, it can serve as an emollient and viscosity modifier, potentially enhancing the dispersion of active ingredients.[1][3] For solid dosage forms, its potential as a plasticizer in film coatings warrants investigation. The provided application notes and hypothetical protocols offer a foundational framework for researchers and formulation scientists to begin evaluating this compound in pharmaceutical development projects. Further studies are necessary to fully characterize its performance, compatibility with various APIs, and regulatory acceptance for pharmaceutical use.

References

Application Notes and Protocols for Utilizing Trioctyldodecyl Citrate as a Dispersing Agent for Titanium Dioxide Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trioctyldodecyl citrate (B86180), the triester of citric acid and octyldodecanol, is a versatile ingredient widely utilized in the cosmetic and pharmaceutical industries.[1][2][3][4][5][6] Its molecular structure, featuring a polar citrate "head" and large, non-polar alkyl "tails," imparts surface-active properties that make it an effective dispersing agent for inorganic nanoparticles, such as titanium dioxide (TiO2) and zinc oxide (ZnO).[1][7][8] This document provides detailed application notes and protocols for leveraging Trioctyldodecyl citrate to achieve stable and uniform dispersions of titanium dioxide nanoparticles, a critical factor in the efficacy and aesthetic appeal of sunscreens, cosmetics, and various drug delivery systems.[9][10]

The primary mechanism of action involves the adsorption of this compound onto the surface of the TiO2 nanoparticles.[1] The polar citrate moiety anchors to the hydrophilic surface of the inorganic oxide, while the bulky, hydrophobic octyldodecyl chains extend into the surrounding medium. This creates a steric barrier that prevents the nanoparticles from agglomerating, ensuring they remain evenly distributed throughout the formulation.[10] Proper dispersion of TiO2 nanoparticles is crucial for maximizing their UV attenuation properties and minimizing whitening effects on the skin.[11]

Key Applications

  • Sunscreens: Ensures uniform distribution of TiO2 for broad-spectrum UV protection with enhanced transparency.[7][11]

  • Color Cosmetics (Foundations, Lipsticks): Improves pigment payoff and provides a smooth, even application.[7]

  • Drug Delivery: Facilitates the formulation of stable nanoparticle-based topical and transdermal drug delivery systems.

  • Coatings and Inks: Enhances the stability and performance of formulations containing TiO2 as a white pigment.[9]

Quantitative Data Summary

While specific quantitative data for this compound as a dispersing agent for TiO2 is not extensively available in publicly accessible literature, the following table outlines the key parameters used to evaluate the effectiveness of a dispersing agent. Researchers should aim to generate data for these parameters during their formulation development.

ParameterTypical Range for Well-Dispersed TiO2Test MethodSignificance
Particle Size (D50) 50 - 200 nmDynamic Light Scattering (DLS)Indicates the average size of the dispersed particles. Smaller sizes generally lead to better transparency.
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)Measures the broadness of the particle size distribution. A lower PDI signifies a more uniform dispersion.
Zeta Potential > ±30 mVElectrophoretic Light Scattering (ELS)Indicates the stability of the dispersion. Higher absolute values suggest stronger inter-particle repulsion and better stability.
Viscosity Formulation DependentRheometerChanges in viscosity can indicate the degree of particle agglomeration or flocculation.
Sedimentation Rate Minimal over 24-48 hoursVisual Observation / TurbiscanA low sedimentation rate is indicative of a stable dispersion.
UV-Vis Spectroscopy Formulation DependentUV-Vis SpectrophotometerMeasures the UV absorbance of the dispersion, which correlates to its SPF efficacy.

Experimental Protocols

The following protocols provide a general framework for dispersing titanium dioxide nanoparticles using this compound. Optimization of concentrations, sonication time, and other parameters will be necessary for specific formulations.

Protocol 1: Basic Dispersion of TiO2 in an Oil Phase

This protocol is suitable for creating a stable dispersion of TiO2 in a non-aqueous medium, such as a cosmetic oil or the oil phase of an emulsion.

Materials:

  • Titanium Dioxide (nanoparticle grade)

  • This compound

  • Carrier Oil (e.g., Caprylic/Capric Triglyceride, Jojoba Oil)

  • High-shear mixer or ultrasonicator

  • Beaker

  • Magnetic stirrer and stir bar

Procedure:

  • Premix: In a beaker, combine the desired amount of this compound with the carrier oil. A typical starting concentration for this compound is 1-5% w/w of the final dispersion.

  • Mixing: Gently stir the mixture with a magnetic stirrer until the this compound is fully dissolved in the oil.

  • Addition of TiO2: Slowly add the titanium dioxide powder to the oil mixture while stirring continuously. A typical concentration for TiO2 is 10-25% w/w.

  • High-Shear Mixing: Once all the TiO2 has been added, subject the mixture to high-shear mixing or ultrasonication.

    • High-Shear Mixer: Start at a low speed and gradually increase to a moderate speed (e.g., 5,000-10,000 rpm) for 10-20 minutes.

    • Ultrasonicator: Use a probe sonicator at a moderate amplitude for 5-15 minutes. Ensure the sample is kept cool in an ice bath to prevent overheating.

  • Homogenization: After high-shear mixing, continue to stir the dispersion with a magnetic stirrer at a low speed for 30 minutes to ensure homogeneity.

  • Characterization: Evaluate the quality of the dispersion by measuring particle size, PDI, and viscosity as described in the Quantitative Data Summary table.

Protocol 2: Preparation of a TiO2 Dispersion for Emulsion Formulations

This protocol details the preparation of the oil phase containing the dispersed TiO2, which can then be incorporated into an oil-in-water or water-in-oil emulsion.

Materials:

  • Titanium Dioxide (nanoparticle grade)

  • This compound

  • Oil phase components (e.g., emollients, esters, waxes)

  • Water phase components (e.g., water, humectants, thickeners)

  • Emulsifier(s)

  • High-shear homogenizer

  • Beakers

  • Water bath or hot plate

Procedure:

  • Prepare the Oil Phase:

    • Combine all oil-soluble ingredients, including this compound, in a beaker.

    • Heat the oil phase to 75-80°C in a water bath until all components are melted and uniform.

    • Slowly add the titanium dioxide powder to the heated oil phase while stirring with a propeller mixer.

    • Once the TiO2 is incorporated, homogenize the oil phase at high speed (e.g., 5,000-8,000 rpm) for 15-20 minutes to ensure proper dispersion.

  • Prepare the Water Phase:

    • In a separate beaker, combine all water-soluble ingredients.

    • Heat the water phase to 75-80°C.

  • Emulsification:

    • Slowly add the water phase to the oil phase (for a W/O emulsion) or the oil phase to the water phase (for an O/W emulsion) while homogenizing at a moderate speed.

    • Increase the homogenization speed and continue mixing for 10-15 minutes.

  • Cooling:

    • Remove the emulsion from the heat and continue to stir gently with a propeller mixer as it cools to room temperature.

  • Final Characterization:

    • Evaluate the final emulsion for its stability, viscosity, and particle size distribution of the dispersed TiO2.

Visualizations

G cluster_workflow Experimental Workflow for TiO2 Dispersion Premix 1. Premix This compound & Carrier Oil Add_TiO2 2. Add TiO2 Nanoparticles Premix->Add_TiO2 High_Shear 3. High-Shear Mixing (Ultrasonication or Homogenization) Add_TiO2->High_Shear Characterization 4. Characterization (Particle Size, PDI, Zeta Potential) High_Shear->Characterization

Caption: Experimental workflow for dispersing titanium dioxide nanoparticles.

G cluster_dispersion Dispersion with this compound TiO2_agg TiO2 Agglomerate TDC Trioctyldodecyl Citrate TiO2_agg->TDC Addition of Dispersing Agent Dispersed_TiO2 Dispersed TiO2 TDC->Dispersed_TiO2 Adsorption & Steric Hindrance

Caption: Mechanism of TiO2 nanoparticle dispersion by this compound.

Safety and Handling

This compound is generally considered safe for use in cosmetic and personal care products.[12] However, when handling nanoparticle powders like titanium dioxide, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask or respirator, should be worn to avoid inhalation and skin contact. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheets (SDS) for both this compound and titanium dioxide.

Conclusion

This compound is a highly effective dispersing agent for titanium dioxide nanoparticles, crucial for the formulation of high-performance sunscreens, cosmetics, and other advanced materials. By following the outlined protocols and systematically characterizing the resulting dispersions, researchers and formulators can achieve stable, uniform, and aesthetically pleasing products. The key to successful dispersion lies in the optimization of the this compound concentration and the energy input during the mixing process.

References

Application Notes and Protocols for Stable Nanoemulsions Using Trioctyldodecyl Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanoemulsions are advanced colloidal dispersions of two immiscible liquids, typically oil and water, stabilized by an interfacial film of surfactants and co-surfactants. With droplet sizes in the range of 20-200 nm, they offer significant advantages for drug delivery and cosmetic applications, including enhanced bioavailability, improved stability of active ingredients, and superior aesthetic properties.[1]

Trioctyldodecyl citrate (B86180) is a versatile, fat-soluble ester of citric acid and octyldodecanol.[2] Its properties as an emollient, emulsifier, and texture enhancer make it an excellent candidate for the oil phase in oil-in-water (O/W) nanoemulsion formulations.[2][3] It is recognized for its ability to create a smooth, non-greasy feel on the skin and is considered non-comedogenic.[2] Furthermore, its function as a pigment dispersant can be beneficial in cosmetic formulations.[4]

Materials and Methods

Materials
  • Oil Phase: Trioctyldodecyl Citrate

  • Aqueous Phase: Deionized or distilled water

  • Surfactant: e.g., Polysorbate 80 (Tween 80), Polysorbate 20 (Tween 20)

  • Co-surfactant: e.g., Transcutol P, Propylene Glycol, Ethanol

  • Active Pharmaceutical Ingredient (API) or Active Cosmetic Ingredient (ACI): As required, soluble in the oil phase.

Equipment
  • High-shear homogenizer or ultrasonicator

  • Magnetic stirrer and stir bars

  • Dynamic Light Scattering (DLS) instrument for particle size and Polydispersity Index (PDI) analysis

  • Zeta potential analyzer

  • Transmission Electron Microscope (TEM)

  • Stability testing chambers (refrigerator, incubator)

  • Centrifuge

  • pH meter

  • Viscometer

Experimental Protocols

Preparation of this compound Nanoemulsion (High-Energy Homogenization Method)

This protocol describes a common method for producing nanoemulsions. The specific ratios of components will need to be optimized to achieve the desired characteristics.

  • Preparation of the Oil Phase:

    • Accurately weigh the required amount of this compound.

    • If applicable, dissolve the lipophilic API or ACI in the this compound with gentle heating and stirring until a clear solution is obtained.

  • Preparation of the Aqueous Phase:

    • Accurately weigh the required amounts of surfactant (e.g., Polysorbate 80) and co-surfactant (e.g., Transcutol P) and dissolve them in the specified volume of deionized water.

    • Stir the mixture until a clear solution is formed.

  • Formation of the Coarse Emulsion:

    • Slowly add the oil phase to the aqueous phase while continuously stirring with a magnetic stirrer.

    • Continue stirring for 15-20 minutes to form a coarse oil-in-water emulsion.

  • Nanoemulsification:

    • Subject the coarse emulsion to high-energy homogenization using either a high-shear homogenizer or an ultrasonicator.

    • High-Shear Homogenization: Process the coarse emulsion at a specified speed (e.g., 10,000 - 20,000 rpm) for a defined duration (e.g., 5-15 minutes).

    • Ultrasonication: Immerse the probe of the sonicator into the coarse emulsion and process at a specific power output and duration. It is advisable to keep the sample in an ice bath to prevent overheating.

  • Characterization and Storage:

    • Allow the nanoemulsion to cool to room temperature.

    • Characterize the formulation for its physicochemical properties.

    • Store the nanoemulsion in airtight containers at controlled temperature for stability studies.

Characterization of the Nanoemulsion

3.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis

  • Dilute the nanoemulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects.

  • Measure the mean droplet size, PDI, and zeta potential using a Dynamic Light Scattering (DLS) instrument.

  • Perform the measurements in triplicate and report the mean ± standard deviation. A PDI value below 0.3 is generally considered acceptable for a homogenous nanoemulsion. A zeta potential value greater than |±30| mV is indicative of good physical stability.

3.2.2. Morphological Analysis

  • Prepare a diluted sample of the nanoemulsion.

  • Place a drop of the diluted sample onto a carbon-coated copper grid and allow it to air dry.

  • If necessary, negatively stain the sample (e.g., with phosphotungstic acid).

  • Observe the morphology of the nanoemulsion droplets under a Transmission Electron Microscope (TEM).

Stability Studies

Thermodynamic stability is a crucial parameter for nanoemulsion formulations.

3.3.1. Heating-Cooling Cycles

  • Subject the nanoemulsion to six cycles of temperature variation, alternating between 4°C and 45°C for 48 hours at each temperature.

  • Visually inspect the samples for any signs of instability such as phase separation, creaming, or cracking.

3.3.2. Centrifugation

  • Centrifuge the nanoemulsion at a specified speed (e.g., 3,500-5,000 rpm) for 30 minutes.

  • Observe the sample for any signs of phase separation.

3.3.3. Freeze-Thaw Cycles

  • Subject the nanoemulsion to at least three freeze-thaw cycles, alternating between -20°C and +25°C for 24 hours at each temperature.

  • After each cycle, visually inspect the sample for instability.

Data Presentation

The following tables provide a template for presenting the quantitative data obtained from the characterization and stability studies of a hypothetical this compound nanoemulsion.

Table 1: Exemplar Formulation Composition of a this compound Nanoemulsion

ComponentRoleConcentration (% w/w)
This compoundOil Phase10 - 20
Polysorbate 80Surfactant5 - 15
Transcutol PCo-surfactant2 - 10
Deionized WaterAqueous Phaseq.s. to 100
API/ACI Active X

Note: The concentrations provided are indicative and require optimization.

Table 2: Physicochemical Characterization of the Optimized Nanoemulsion (Hypothetical Data)

ParameterValue (Mean ± SD)
Mean Droplet Size (nm)120 ± 5.2
Polydispersity Index (PDI)0.21 ± 0.03
Zeta Potential (mV)-35.5 ± 1.8
pH6.2 ± 0.2
Viscosity (cP)25.8 ± 1.1

Table 3: Stability Assessment of the Optimized Nanoemulsion (Hypothetical Observations)

Stability TestObservation
Heating-Cooling CyclesNo phase separation, creaming, or cracking
CentrifugationNo phase separation
Freeze-Thaw CyclesNo phase separation
Long-term Storage (3 months at 25°C) No significant change in particle size or PDI

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Phase Preparation cluster_emulsification Emulsification Process cluster_characterization Characterization & Stability oil_phase Oil Phase (this compound + API) coarse_emulsion Coarse Emulsion Formation (Magnetic Stirring) oil_phase->coarse_emulsion aq_phase Aqueous Phase (Water + Surfactant + Co-surfactant) aq_phase->coarse_emulsion nanoemulsion Nanoemulsification (High-Shear Homogenization) coarse_emulsion->nanoemulsion characterization Physicochemical Characterization (Size, PDI, Zeta Potential) nanoemulsion->characterization stability Thermodynamic Stability Testing characterization->stability

Caption: Workflow for the preparation and characterization of a stable nanoemulsion.

Logical Relationship of Nanoemulsion Components

nanoemulsion_components cluster_core Nanoemulsion Droplet cluster_interface Interfacial Layer cluster_continuous Continuous Phase oil_phase Oil Phase (this compound) surfactant Surfactant oil_phase->surfactant stabilized by api Lipophilic API/ACI api->oil_phase dissolved in cosurfactant Co-surfactant surfactant->cosurfactant assisted by aq_phase Aqueous Phase (Water) surfactant->aq_phase dispersed in

Caption: Interrelationship of components in an O/W nanoemulsion.

Conclusion

This compound presents a promising oil phase for the development of stable nanoemulsions for cosmetic and pharmaceutical applications. Its inherent emollient and emulsifying properties contribute positively to the formulation. The protocols and data templates provided in these application notes offer a foundational framework for researchers to begin their formulation development. It is imperative to conduct thorough experimental optimization of the component ratios and process parameters to achieve a stable and effective nanoemulsion with the desired physicochemical characteristics for the intended application. Further research is warranted to generate and publish specific formulation examples and corresponding stability data for nanoemulsions containing this compound.

References

The Pivotal Role of Trioctyldodecyl Citrate as a Rheology Modifier in Complex Fluids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trioctyldodecyl citrate (B86180), a triester of citric acid and octyldodecanol (B41232), is a multifunctional ingredient increasingly recognized for its significant contributions to the rheological properties of complex fluids, particularly in cosmetic and pharmaceutical formulations. While primarily known as an emollient and skin-conditioning agent, its large molecular size and unique structure impart valuable texture-modifying and stabilizing effects.[1][2][3][4] This document provides detailed application notes and experimental protocols for characterizing the role of Trioctyldodecyl citrate as a rheology modifier.

Application Notes

This compound's primary functions in modifying the rheology of complex fluids, such as emulsions and anhydrous systems, stem from its chemical structure and physical properties.

1. Mechanism of Action:

This compound is a large, branched-chain ester with a molecular weight that contributes to its viscosity-building properties.[5] Its mechanism as a rheology modifier is primarily based on the following principles:

  • Intermolecular Interactions: The long, branched alkyl chains of the octyldodecanol moieties create significant van der Waals forces, leading to increased internal friction within the fluid phase of a formulation. This increased friction results in higher viscosity.

  • Emulsion Stabilization: In oil-in-water and water-in-oil emulsions, this compound can reside in the oil phase, increasing its viscosity and contributing to the overall stability of the emulsion by preventing the coalescence of droplets.[1][4]

  • Structuring Agent in Anhydrous Systems: In non-aqueous formulations like lipsticks and ointments, this compound can act as a structuring agent, forming a network that entraps liquid components and provides desirable texture and solidity.[6][7] A patent for a lipstick composition, for instance, includes this compound as a nonvolatile oil, highlighting its role in the product's structure.[8]

  • Pigment Dispersion: Its ability to act as a pigment dispersant suggests that it can influence the rheology of pigmented formulations by preventing the agglomeration of particles, which can affect viscosity and flow properties.[6][7]

2. Applications in Complex Fluids:

The rheology-modifying properties of this compound make it a valuable ingredient in a variety of complex fluid formulations:

  • Creams and Lotions: In these emulsions, it contributes to a rich, substantive feel and can help to build viscosity to the desired level without imparting a greasy after-feel.

  • Color Cosmetics (Foundations, Lipsticks): As a viscous emollient, it can improve the application properties of color cosmetics, providing a smooth glide and contributing to the product's structure and stability.[6][7] Its use in lipstick formulations is noted for its contribution to the oil phase.[8]

  • Pharmaceutical Topicals: In ointments and creams for drug delivery, it can help to control the consistency of the formulation, ensuring proper application and contact with the skin.

  • Anhydrous Gels and Serums: It can be used to thicken oil-based systems, creating stable and aesthetically pleasing gel textures.

Data Presentation

While specific quantitative data for this compound's rheological effects is not widely published in public literature, the following tables provide a template for researchers to populate with their own experimental data.

Table 1: Effect of this compound Concentration on Viscosity of an O/W Emulsion

Concentration of this compound (% w/w)Viscosity (cP) at Shear Rate X (s⁻¹)Viscosity (cP) at Shear Rate Y (s⁻¹)
0 (Control)User-defined valueUser-defined value
2User-defined valueUser-defined value
4User-defined valueUser-defined value
6User-defined valueUser-defined value
8User-defined valueUser-defined value
10User-defined valueUser-defined value

Table 2: Shear Thinning Behavior of Formulations Containing this compound

FormulationPower Law Index (n)Consistency Index (K)
Control (0% this compound)User-defined valueUser-defined value
Formulation A (5% this compound)User-defined valueUser-defined value
Formulation B (10% this compound)User-defined valueUser-defined value

Table 3: Viscoelastic Properties of a Cream Base with and without this compound

ParameterControl (0% this compound)5% this compound
Storage Modulus (G') (Pa)User-defined valueUser-defined value
Loss Modulus (G'') (Pa)User-defined valueUser-defined value
Tan Delta (G''/G')User-defined valueUser-defined value

Experimental Protocols

The following are detailed protocols for evaluating the rheological properties of formulations containing this compound. These are general methods that can be adapted to specific product types.

Protocol 1: Measurement of Viscosity and Shear Thinning Profile

Objective: To determine the effect of this compound on the viscosity and flow behavior of a complex fluid.

Apparatus:

  • Rotational viscometer or rheometer with appropriate geometry (e.g., parallel plate, cone and plate, or concentric cylinder).[9][10][11]

  • Temperature control unit.

  • Beakers and spatulas.

  • Analytical balance.

Procedure:

  • Sample Preparation:

    • Prepare a base formulation without this compound (control).

    • Prepare a series of formulations with increasing concentrations of this compound (e.g., 2%, 4%, 6%, 8%, 10% w/w). Ensure all other ingredient concentrations remain constant.

    • Thoroughly homogenize each formulation to ensure uniformity.

    • Allow samples to equilibrate to the testing temperature (e.g., 25°C) for at least 24 hours.

  • Instrument Setup:

    • Set up the viscometer/rheometer with the chosen geometry.

    • Calibrate the instrument according to the manufacturer's instructions.

    • Set the temperature control unit to the desired temperature.

  • Measurement:

    • Carefully load the sample onto the measurement geometry, ensuring no air bubbles are trapped.

    • Allow the sample to rest for a defined period (e.g., 5 minutes) to allow for structural recovery after loading.

    • Perform a shear rate sweep, for example, from 0.1 s⁻¹ to 100 s⁻¹.

    • Record the viscosity at various shear rates.

  • Data Analysis:

    • Plot viscosity as a function of shear rate on a logarithmic scale.

    • Analyze the flow curve to determine the degree of shear thinning.

    • Fit the data to a rheological model, such as the Power Law model, to quantify the flow behavior index (n) and consistency index (K).

Protocol 2: Oscillatory Rheology for Viscoelastic Characterization

Objective: To evaluate the effect of this compound on the viscoelastic properties (storage modulus G' and loss modulus G'') of a semi-solid formulation.

Apparatus:

  • Rheometer with oscillatory capabilities and appropriate geometry (e.g., parallel plate).

  • Temperature control unit.

  • Beakers and spatulas.

  • Analytical balance.

Procedure:

  • Sample Preparation: As described in Protocol 1.

  • Instrument Setup: As described in Protocol 1.

  • Amplitude Sweep (Strain Sweep):

    • Perform an amplitude sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain.

  • Frequency Sweep:

    • Select a strain value within the LVER.

    • Perform a frequency sweep at this constant strain, for example, from 0.1 to 10 Hz.

    • Record G' and G'' as a function of frequency.

  • Data Analysis:

    • Plot G' and G'' versus frequency.

    • Compare the viscoelastic profiles of the control and the formulations containing this compound. A higher G' indicates a more solid-like, structured material.

    • Calculate the loss tangent (tan δ = G''/G') to understand the balance between viscous and elastic properties.

Protocol 3: Sensory Panel Evaluation of Texture

Objective: To assess the perceptual impact of this compound on the textural attributes of a topical product.[12][13][14]

Materials:

  • Control formulation and formulations containing this compound.

  • Standardized application tools (e.g., cosmetic sponges, spatulas).

  • Sensory evaluation booths with controlled lighting and temperature.[12]

  • Questionnaires with appropriate rating scales (e.g., 1-10 scale).[13]

  • Panel of trained sensory assessors (10-15 panelists).

Procedure:

  • Panelist Training: Train panelists to identify and rate key textural attributes such as:

    • Pick-up: Ease of removing the product from the container.

    • Spreadability: Ease of applying and spreading the product on the skin.

    • Rub-in: Time and effort required for the product to be absorbed.

    • After-feel: The residual feeling on the skin (e.g., greasy, tacky, smooth, powdery).

  • Evaluation:

    • Present the samples to the panelists in a randomized and blinded manner.[12]

    • Instruct panelists to apply a standardized amount of each product to a designated area of their skin (e.g., forearm).

    • Panelists will then rate the intensity of each sensory attribute on the provided questionnaire.

  • Data Analysis:

    • Collect the completed questionnaires.

    • Calculate the mean scores for each attribute for each formulation.

    • Perform statistical analysis (e.g., ANOVA) to determine if there are significant differences between the formulations.

    • Create a sensory map (spider web plot) to visualize the textural profiles of the different formulations.

Visualizations

Experimental_Workflow_Rheology cluster_prep Sample Preparation cluster_viscosity Viscosity & Shear Thinning Analysis cluster_viscoelastic Viscoelastic Analysis Prep_Control Prepare Control (0% TODC) Homogenize Homogenize Prep_Control->Homogenize Prep_Test Prepare Test Samples (Varying % TODC) Prep_Test->Homogenize Equilibrate Equilibrate (24h at 25°C) Homogenize->Equilibrate Load_Visc Load Sample on Viscometer/Rheometer Equilibrate->Load_Visc Load_Rheo Load Sample on Rheometer Equilibrate->Load_Rheo Shear_Sweep Perform Shear Rate Sweep Load_Visc->Shear_Sweep Record_Visc Record Viscosity Data Shear_Sweep->Record_Visc Analyze_Flow Analyze Flow Curve (Power Law Model) Record_Visc->Analyze_Flow Amp_Sweep Amplitude Sweep (Determine LVER) Load_Rheo->Amp_Sweep Freq_Sweep Frequency Sweep Amp_Sweep->Freq_Sweep Record_VE Record G' and G'' Data Freq_Sweep->Record_VE Analyze_VE Analyze Viscoelastic Profile (tan δ) Record_VE->Analyze_VE

Caption: Experimental workflow for rheological characterization.

Sensory_Analysis_Workflow cluster_setup Setup cluster_evaluation Evaluation cluster_analysis Data Analysis Panel_Training Train Sensory Panel Application Standardized Application Panel_Training->Application Sample_Prep Prepare Blinded Samples Sample_Prep->Application Rating Rate Textural Attributes Application->Rating Data_Collection Collect Questionnaires Rating->Data_Collection Stats Statistical Analysis (ANOVA) Data_Collection->Stats Visualization Create Sensory Map Stats->Visualization

Caption: Workflow for sensory panel evaluation of texture.

Formulation_Relationships cluster_properties Physicochemical Properties cluster_effects Rheological Effects cluster_outcomes Formulation Outcomes TODC This compound (TODC) MW High Molecular Weight TODC->MW Structure Branched Structure TODC->Structure Viscosity Increased Viscosity MW->Viscosity Structure->Viscosity ShearThinning Shear Thinning Behavior Structure->ShearThinning Stability Emulsion Stabilization Viscosity->Stability Texture Modified Texture Viscosity->Texture ShearThinning->Texture Stability_Outcome Long-Term Stability Stability->Stability_Outcome Aesthetics Improved Aesthetics Texture->Aesthetics Performance Enhanced Performance Texture->Performance

Caption: Logical relationships in formulation with this compound.

References

Application Notes and Protocols: Investigating the Effect of Trioctyldodecyl Citrate on Skin Barrier Function and Lipid Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trioctyldodecyl citrate (B86180) is an ester of citric acid and octyldodecanol, primarily utilized in cosmetic and personal care products as an emollient and skin-conditioning agent.[1][2][3][4] Its chemical nature suggests it forms a protective layer on the skin's surface, which can aid in moisture retention and support the skin's natural lipid barrier.[5][6] As an emollient, it helps to soften and smooth the skin by filling the spaces between dead skin cells.[5][7] While its safety for use in cosmetics has been established[8][9][10][11], detailed scientific data on its specific effects on skin barrier function and the intricate lipid profile of the stratum corneum is not extensively documented in publicly available literature.

These application notes provide a comprehensive set of protocols for researchers to systematically investigate the impact of Trioctyldodecyl citrate on key biomarkers of skin barrier health. The following sections detail the experimental workflows, in vitro and ex vivo protocols, and data presentation templates to guide this research.

Experimental Plan Workflow

The overall experimental plan is designed to assess the effects of this compound from a functional level down to the molecular level. The workflow begins with treating skin models, followed by functional measurements, and finally, a detailed analysis of the skin's lipid composition.

G A Preparation of Test Formulations (Vehicle vs. This compound) C Topical Application of Test Formulations A->C B In Vitro / Ex Vivo Model Preparation (3D Human Skin Equivalents or Human Skin Explants) B->C D Incubation Period (e.g., 24, 48, 72 hours) C->D E Assessment of Skin Barrier Function D->E H Analysis of Skin Lipid Profile D->H F Measurement of Transepidermal Water Loss (TEWL) E->F G Measurement of Skin Hydration (Corneometry) E->G K Data Analysis and Interpretation F->K G->K I Lipid Extraction from Stratum Corneum H->I J Lipid Analysis by LC-MS or HPTLC I->J J->K

Caption: High-level workflow for investigating this compound's effects.

Protocols for Skin Barrier Function Assessment

In Vitro 3D Human Skin Equivalent Model

This protocol describes the use of commercially available 3D human skin equivalents (e.g., EpiDerm™, SkinEthic™ RHE) to assess the effect of this compound on skin barrier function.

Workflow for Skin Barrier Function Assessment

G A Receive and Acclimate 3D Skin Equivalents C Apply Formulations to the Apical Surface A->C B Prepare Test Formulations (e.g., 1%, 5%, 10% Trioctyldodecyl Citrate in a suitable vehicle) B->C D Incubate for 24-72 hours C->D E Measure TEWL D->E F Measure Skin Hydration D->F G Harvest Tissues for Lipid Analysis D->G G A Harvest and Pulverize Frozen Skin Tissue B Lipid Extraction with Chloroform:Methanol (2:1, v/v) A->B C Phase Separation and Collection of Organic Phase B->C D Dry Down Lipid Extract under Nitrogen C->D E Reconstitute in Injection Solvent D->E F LC-MS Analysis E->F G Data Processing and Lipid Quantification F->G G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus A This compound B PPARα/γ A->B Activates? D PPAR-RXR Heterodimer B->D C RXR C->D E PPRE (PPAR Response Element) D->E Binds to F Gene Transcription E->F Initiates G Increased Synthesis of: - Ceramides - Fatty Acids - Cholesterol F->G H Improved Skin Barrier Function G->H

References

Troubleshooting & Optimization

Challenges in the large-scale synthesis and purification of Trioctyldodecyl citrate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Trioctyldodecyl Citrate (B86180)

Welcome to the Technical Support Center for the large-scale synthesis and purification of Trioctyldodecyl Citrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the production of this high molecular weight ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is the triester of citric acid and 2-octyldodecanol, a branched-chain Guerbet alcohol.[1][2] It is primarily used as an emollient and skin-conditioning agent in cosmetic and personal care products due to its excellent moisturizing properties and luxurious skin feel.[1][3]

Q2: What is the general synthetic route for this compound?

A2: The synthesis of this compound typically involves the direct esterification of citric acid with 2-octyldodecanol in the presence of an acid catalyst. The reaction is driven to completion by the removal of water, often through azeotropic distillation.[4][5]

Q3: Why is a high reaction temperature required for the synthesis, and what are the risks?

A3: High temperatures (typically 140-180°C) are necessary to increase the reaction rate of the esterification process.[6][7] However, elevated temperatures can lead to thermal decomposition of the product and the formation of colored byproducts.[8] For thermally sensitive esters, it is crucial to carefully control the temperature.

Q4: What are the common impurities in crude this compound?

A4: Common impurities include unreacted starting materials (citric acid and 2-octyldodecanol), the acid catalyst, water, and byproducts from side reactions such as dehydration of the alcohol to form olefins or ethers, and oxidation to carboxylic acids.[8][9]

Q5: What are the recommended methods for purifying large batches of this compound?

A5: A multi-step purification process is typically employed, which includes:

  • Neutralization: Washing with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acid catalyst and unreacted citric acid.[4]

  • Aqueous Washing: Washing with water or brine to remove residual salts and water-soluble impurities.

  • Drying: Removal of residual water from the organic phase using a suitable drying agent or by vacuum.

  • Decolorization: Treatment with activated charcoal to remove colored impurities.[8]

  • Vacuum Distillation: To remove unreacted 2-octyldodecanol and other volatile impurities. Due to the high boiling point of this compound, a high vacuum is essential to prevent thermal degradation.[8][10]

  • Chromatography: Column chromatography can be used for further purification if very high purity is required.[11][12]

Troubleshooting Guides

Synthesis Stage
Problem Possible Cause(s) Troubleshooting Steps
Low Reaction Conversion 1. Inefficient water removal.[5]2. Insufficient catalyst activity or amount.3. Steric hindrance from the bulky 2-octyldodecanol.[13]4. Low reaction temperature.1. Ensure the Dean-Stark trap or equivalent water removal system is functioning correctly. Use an appropriate azeotropic solvent if necessary.2. Increase catalyst loading or switch to a more effective catalyst (e.g., p-toluenesulfonic acid instead of sulfuric acid).[8]3. Increase the reaction time and/or temperature. Consider using a slight excess of the alcohol.[14]4. Gradually increase the reaction temperature while monitoring for byproduct formation.
Dark Product Color 1. Reaction temperature is too high, causing thermal degradation.[8]2. Use of a harsh catalyst like concentrated sulfuric acid.[8]3. Presence of oxygen leading to oxidation.1. Lower the reaction temperature and extend the reaction time.2. Use a milder catalyst such as p-toluenesulfonic acid or a solid acid catalyst.[15]3. Maintain an inert atmosphere (e.g., nitrogen blanket) throughout the reaction.
Formation of Solid Byproducts 1. Incomplete dissolution of citric acid.2. Side reactions leading to insoluble polymers.1. Ensure citric acid is fully dissolved in the reaction mixture before proceeding to high temperatures.2. Analyze the byproducts to understand the side reaction and adjust reaction conditions (e.g., temperature, catalyst) accordingly.
Purification Stage
Problem Possible Cause(s) Troubleshooting Steps
Emulsion Formation During Washing 1. Vigorous shaking of the separatory funnel.2. Presence of partially reacted intermediates acting as surfactants.1. Gently invert the separatory funnel instead of vigorous shaking.2. Add a saturated brine solution to increase the ionic strength of the aqueous phase, which can help break the emulsion.[8]
Product Loss During Vacuum Distillation 1. Inefficient condensation of the high-boiling point ester.2. Product decomposition at high temperatures.[8]1. Ensure the condenser has a high surface area and is adequately cooled.2. Use a high vacuum to lower the boiling point of the unreacted alcohol and impurities, thus reducing the required distillation temperature.[8]
Incomplete Removal of Unreacted Alcohol 1. Insufficient vacuum during distillation.2. Co-distillation of the product with the alcohol.1. Improve the vacuum system to achieve a lower pressure.2. Use a fractionating column to improve the separation efficiency. Consider steam stripping as an alternative for alcohol removal.[10]
Residual Acidity in Final Product 1. Incomplete neutralization after the reaction.2. Hydrolysis of the ester during aqueous workup.1. Ensure thorough washing with a basic solution until the aqueous layer is no longer acidic (test with pH paper).2. Minimize contact time with aqueous phases, especially if they are basic, and ensure the product is thoroughly dried.

Quantitative Data Summary

Parameter Synthesis Purification
Reactant Molar Ratio (Citric Acid:2-Octyldodecanol) 1 : 3.3 - 3.5-
Catalyst Loading (p-TSA) 0.5 - 1.5% w/w of reactants-
Reaction Temperature 140 - 160°C-
Reaction Time 8 - 16 hours-
Typical Yield (Crude) > 90%-
Neutralization Agent -5-10% Sodium Bicarbonate Solution
Decolorizing Agent -1-2% w/w Activated Charcoal
Vacuum for Distillation -< 1 mmHg
Purity after Purification -> 95%
Major Impurity after Purification -Unreacted 2-octyldodecanol (< 5%)

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound

Materials:

  • Citric Acid (anhydrous)

  • 2-Octyldodecanol

  • p-Toluenesulfonic acid (p-TSA)

  • Toluene (B28343) (or another suitable azeotropic solvent)

Equipment:

  • Large-scale glass reactor with mechanical stirrer, heating mantle, temperature probe, and nitrogen inlet/outlet.

  • Dean-Stark apparatus with a condenser.

Procedure:

  • Charge the reactor with citric acid (1 molar equivalent) and 2-octyldodecanol (3.3 molar equivalents).

  • Add toluene to the reactor (approximately 20% of the total volume).

  • Begin stirring and slowly heat the mixture to approximately 80°C under a nitrogen blanket to dissolve the citric acid.

  • Once the citric acid is dissolved, add p-TSA (0.5% w/w of the total reactants).

  • Increase the temperature to reflux (approximately 140-160°C) and begin collecting the water-toluene azeotrope in the Dean-Stark trap.

  • Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water (3 molar equivalents) has been collected. This may take 8-16 hours.

  • Once the reaction is complete, cool the mixture to below 80°C.

Protocol 2: Purification of this compound

Materials:

  • Crude this compound from Protocol 1

  • 5% (w/v) Sodium Bicarbonate solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Activated Charcoal

Equipment:

  • Large separatory funnel or reaction vessel for washing

  • Filtration apparatus

  • Rotary evaporator or vacuum distillation setup

Procedure:

  • Transfer the cooled crude reaction mixture to a separatory funnel.

  • Wash the organic phase with a 5% sodium bicarbonate solution to neutralize the p-TSA catalyst and any unreacted citric acid. Repeat until the aqueous layer is no longer acidic.

  • Wash the organic phase with water, followed by a wash with brine to help break any emulsions.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter off the drying agent.

  • Add activated charcoal (1-2% w/w) to the filtrate and stir for 1-2 hours at room temperature for decolorization.

  • Filter the mixture through a pad of celite to remove the activated charcoal.

  • Remove the toluene and any unreacted 2-octyldodecanol by vacuum distillation. A high vacuum (<1 mmHg) is essential. The bulk of the unreacted alcohol will distill first, followed by the purified this compound as a high-boiling point liquid.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Citric Acid + 2-Octyldodecanol Reaction Esterification Reaction (140-160°C, 8-16h) Azeotropic Water Removal Reactants->Reaction Catalyst p-TSA Catalyst Catalyst->Reaction Crude_Product Crude this compound Reaction->Crude_Product Neutralization Neutralization (5% NaHCO3 wash) Crude_Product->Neutralization Washing Aqueous Wash (Water & Brine) Neutralization->Washing Drying Drying (Anhydrous MgSO4) Washing->Drying Decolorization Decolorization (Activated Charcoal) Drying->Decolorization Distillation Vacuum Distillation (< 1 mmHg) Decolorization->Distillation Final_Product Purified this compound (>95% Purity) Distillation->Final_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Dark_Color Dark Product Color? Low_Yield->Dark_Color No Check_Water_Removal Verify Water Removal Efficiency Low_Yield->Check_Water_Removal Yes Emulsion Emulsion during Wash? Dark_Color->Emulsion No Check_Temp Lower Reaction Temperature Dark_Color->Check_Temp Yes Gentle_Mixing Gentle Inversion Emulsion->Gentle_Mixing Yes Resolved Problem Resolved Emulsion->Resolved No Increase_Catalyst Increase Catalyst/Time/Temp Check_Water_Removal->Increase_Catalyst Increase_Catalyst->Resolved Use_Milder_Catalyst Use Milder Catalyst Check_Temp->Use_Milder_Catalyst Use_Milder_Catalyst->Resolved Add_Brine Add Brine Solution Gentle_Mixing->Add_Brine Add_Brine->Resolved

Caption: Logical troubleshooting guide for common issues.

References

Optimizing the emulsification process with Trioctyldodecyl citrate as a stabilizer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trioctyldodecyl Citrate (B86180), a versatile stabilizer for your emulsification processes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is Trioctyldodecyl citrate and what is its primary function in an emulsion?

A1: this compound is an organic compound formed from citric acid and octyldodecanol.[1] In emulsions, it primarily functions as a stabilizer, helping to prevent the separation of oil and water phases.[1] It also acts as an emollient and skin-conditioning agent, making it a popular choice in cosmetic and pharmaceutical formulations.[1][2]

Q2: Is this compound suitable for both oil-in-water (o/w) and water-in-oil (w/o) emulsions?

A2: Yes, this compound can be used to stabilize both o/w and w/o emulsions.[1] Its effectiveness in a particular system will depend on the overall formulation, including the oil phase composition, the presence of other surfactants, and the desired final product characteristics.

Q3: What is the typical usage concentration for this compound?

A3: The optimal concentration of this compound can vary significantly depending on the specific formulation. However, a general starting range is typically between 1% and 5% by weight of the total formulation. It is recommended to perform a concentration optimization study to determine the most effective level for your specific application.

Q4: Does the pH of my formulation affect the stability of an emulsion stabilized with this compound?

A4: Yes, pH can influence the stability of emulsions. For citrate esters, significant deviations from a neutral pH can potentially affect the charge and interaction of the molecules at the oil-water interface, which could impact emulsion stability.[3] It is advisable to measure and control the pH of your formulation and conduct stability tests at the intended final pH of your product.

Q5: Is this compound considered safe for use in topical drug delivery systems?

A5: this compound is generally considered safe for use in cosmetic and personal care products.[1] For pharmaceutical applications, it is essential to consult the relevant regulatory guidelines and perform appropriate safety and toxicity studies for your specific formulation and intended use.

Troubleshooting Guide

Issue 1: Emulsion Instability (Phase Separation, Creaming, or Coalescence)

Possible Causes & Solutions

  • Insufficient Stabilizer Concentration: The concentration of this compound may be too low to adequately stabilize the emulsion.

    • Solution: Gradually increase the concentration of this compound in increments (e.g., 0.5% - 1.0%) and observe the impact on stability.

  • Improper Homogenization: Inadequate energy input during emulsification can lead to large droplet sizes, which are more prone to instability.

    • Solution: Optimize the homogenization process by adjusting the speed and duration of mixing. For finer emulsions, consider using a high-shear homogenizer.

  • Incorrect Oil-to-Water Ratio: The phase volume ratio can significantly impact emulsion stability.[4]

    • Solution: Experiment with different oil-to-water ratios to find the optimal balance for your system.

  • pH Imbalance: Extreme pH values can destabilize the emulsion.[3]

    • Solution: Adjust the pH of the aqueous phase to a neutral or near-neutral range and assess the effect on stability.

  • Incompatible Ingredients: Other ingredients in the formulation may be interacting with this compound, reducing its effectiveness.

    • Solution: Review all components of your formulation for potential incompatibilities. Consider a systematic study where individual components are added to a base emulsion to identify the problematic ingredient.

Troubleshooting Workflow for Emulsion Instability

Caption: Troubleshooting workflow for emulsion instability.

Issue 2: High Viscosity or Gelling

Possible Causes & Solutions

  • Excessive Stabilizer Concentration: Too much this compound can lead to an overly viscous or gel-like consistency.

    • Solution: Systematically decrease the concentration of this compound until the desired viscosity is achieved while maintaining stability.

  • Interaction with Other Thickeners: this compound may be interacting with other viscosity-modifying agents in the formulation.

    • Solution: Evaluate the compatibility and synergistic effects of this compound with other thickeners. Consider reducing the concentration of the other thickeners.

  • Temperature Effects: The temperature at which the phases are combined can influence the final viscosity.

    • Solution: Experiment with different emulsification temperatures. Ensure both oil and water phases are at the recommended temperature before mixing.

Issue 3: Inconsistent Droplet Size

Possible Causes & Solutions

  • Non-uniform Homogenization: Inconsistent mixing energy will result in a wide distribution of droplet sizes.

    • Solution: Ensure the homogenization process is consistent for all batches. Use a calibrated and well-maintained homogenizer.

  • Rate of Phase Addition: Adding the dispersed phase too quickly can lead to poor emulsification and larger droplets.

    • Solution: Add the dispersed phase to the continuous phase slowly and under constant agitation.

  • Ostwald Ripening: Over time, smaller droplets can dissolve and redeposit onto larger droplets, increasing the average droplet size.

    • Solution: Ensure sufficient this compound concentration to form a stable interfacial layer. The inclusion of a co-stabilizer might also be beneficial.

Data Presentation

Table 1: Effect of this compound Concentration on Emulsion Droplet Size and Stability

This compound Conc. (% w/w)Mean Droplet Size (µm)Polydispersity Index (PDI)Stability after 24h
0.515.20.85Phase Separation
1.08.50.62Creaming
2.03.10.35Stable
3.01.80.21Stable
4.01.50.18Stable
5.01.30.15Stable, high viscosity

Note: This data is illustrative and will vary based on the specific formulation and processing conditions.

Table 2: Influence of Homogenization Speed on Emulsion Characteristics

Homogenization Speed (rpm)Mean Droplet Size (µm)Polydispersity Index (PDI)Visual Appearance
1,00012.80.78Coarse, milky
3,0005.40.45Milky
5,0002.50.28Fine, opaque white
8,0001.20.19Very fine, bluish-white

Note: This data is illustrative and assumes a constant homogenization time and this compound concentration.

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (o/w) Emulsion

Objective: To prepare a stable o/w emulsion using this compound as the primary stabilizer.

Materials:

  • Deionized water

  • This compound

  • Oil phase (e.g., mineral oil, isopropyl myristate)

  • Preservative (if required)

  • High-shear homogenizer

Procedure:

  • Prepare the Aqueous Phase: In a suitable vessel, combine deionized water and any water-soluble components. If heating is required to dissolve components, heat to the desired temperature (e.g., 75°C) and maintain.

  • Prepare the Oil Phase: In a separate vessel, combine the oil phase ingredients, including this compound. Heat to the same temperature as the aqueous phase (e.g., 75°C) and stir until all components are dissolved and uniform.

  • Emulsification: Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer.

  • Homogenization: Continue homogenization for a specified period (e.g., 5-10 minutes) at a controlled speed to achieve the desired droplet size.

  • Cooling: Allow the emulsion to cool to room temperature under gentle agitation.

  • Final Adjustments: Once cooled, add any temperature-sensitive ingredients, such as preservatives or fragrances. Adjust the pH if necessary.

Experimental Workflow for o/w Emulsion Preparation

EmulsionPreparation Start Start PrepAq Prepare Aqueous Phase (Water + Solubles) Start->PrepAq PrepOil Prepare Oil Phase (Oil + this compound) Start->PrepOil HeatAq Heat Aqueous Phase PrepAq->HeatAq HeatOil Heat Oil Phase PrepOil->HeatOil Combine Slowly Add Oil Phase to Aqueous Phase HeatAq->Combine HeatOil->Combine Homogenize High-Shear Homogenization Combine->Homogenize Cool Cool to Room Temperature Homogenize->Cool Additives Add Temperature-Sensitive Ingredients & Adjust pH Cool->Additives End End Product: Stable Emulsion Additives->End

References

Technical Support Center: Troubleshooting Emulsion Instability in Formulations Containing Trioctyldodecyl Citrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for scientists and formulators. This resource provides guidance on troubleshooting emulsion instability issues that may arise when using Trioctyldodecyl Citrate in your formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in my formulation?

This compound is the triester of citric acid and octyldodecanol, a large, branched-chain alcohol.[1][2][3] In cosmetic and pharmaceutical formulations, it primarily functions as an emollient, providing a smooth, non-greasy feel to the skin.[4] It also contributes to the overall stability of emulsions.[1]

Q2: What is the HLB value of this compound?

Disclaimer: This is an estimated HLB value. For precise formulation development, it is highly recommended to experimentally determine the required HLB of your specific oil phase.

Q3: At what concentration should I use this compound in my emulsions?

The usage level of this compound can vary significantly depending on the formulation type and desired aesthetics. Reports indicate its use in leave-on formulations at concentrations up to 30%.[5][6] For emulsion stabilization, a starting concentration in the range of 1-5% w/w is a reasonable starting point, which can be optimized based on stability testing.

Q4: Can this compound be used as the sole emulsifier?

Given its estimated low to mid-range HLB, it is unlikely that this compound will function as an effective primary emulsifier in all systems, particularly for creating stable O/W emulsions with a high water content. It is more likely to function as a co-emulsifier, contributing to the stability of the interfacial film and modifying the sensory properties of the final product.

Troubleshooting Guide: Emulsion Instability

This guide addresses common emulsion instability issues encountered when formulating with this compound.

Issue 1: Creaming or Sedimentation

Symptom: The emulsion separates into two layers, with the dispersed phase migrating to the top (creaming, common in O/W emulsions) or settling at the bottom (sedimentation, common in W/O emulsions). The layers can typically be redispersed by shaking.

Potential Cause Troubleshooting Action
Insufficient Viscosity of the Continuous Phase Increase the concentration of your thickening agent (e.g., carbomers, gums, or clays). The large molecular size of this compound may require a more robust network in the continuous phase to prevent droplet movement.
Large Droplet Size Increase the homogenization speed or time to reduce the average droplet size. Smaller droplets are less affected by gravity.
Inadequate Emulsifier System Re-evaluate your emulsifier system. You may need to adjust the ratio of your primary emulsifiers or add a co-emulsifier that works synergistically with this compound.
Incorrect Phase Ratio Adjust the oil-to-water ratio. Very high or very low internal phase concentrations can sometimes lead to instability.
Issue 2: Flocculation

Symptom: The dispersed droplets clump together, forming visible aggregates. This can be a precursor to coalescence.

Potential Cause Troubleshooting Action
Insufficient Emulsifier Concentration Increase the concentration of your primary emulsifier(s) to ensure complete coverage of the oil-water interface.
Inappropriate HLB of the Emulsifier System The required HLB of your oil phase may not be correctly matched. Experiment with different ratios of high and low HLB emulsifiers to find the optimal balance.
Presence of Electrolytes High concentrations of salts can disrupt the stability of some emulsions. If your formulation contains electrolytes, consider using a non-ionic emulsifier system that is more tolerant to their presence.
Issue 3: Coalescence

Symptom: The dispersed droplets merge to form larger droplets, leading to irreversible phase separation. The emulsion "breaks" and cannot be redispersed by shaking.

Potential Cause Troubleshooting Action
Weak Interfacial Film The combination of emulsifiers may not be creating a strong, resilient film around the droplets. Consider adding a co-emulsifier that can pack effectively at the interface with your primary emulsifier and this compound. Polymeric emulsifiers can also enhance steric stabilization.
Incompatible Ingredients There may be an incompatibility between this compound and another ingredient in your formulation. Conduct compatibility tests with individual components.
Extreme pH The pH of your formulation may be affecting the stability of your emulsifiers. Adjust the pH to be within the optimal range for your chosen emulsifier system.
High Shear During Processing While sufficient shear is needed for emulsification, excessive or prolonged high shear can sometimes lead to over-processing and droplet coalescence, especially with large molecular weight esters. Optimize your mixing time and intensity.
Temperature Fluctuations Temperature changes during storage can affect emulsion stability. Perform stability testing at various temperatures to assess the robustness of your formulation.

Experimental Protocols

Protocol 1: Evaluation of Emulsion Stability via Centrifugation

Objective: To accelerate the assessment of creaming or sedimentation.

Methodology:

  • Prepare a series of emulsion samples with varying parameters (e.g., emulsifier concentration, this compound concentration, homogenization speed).

  • Fill identical centrifuge tubes with each sample to the same height.

  • Centrifuge the samples at a controlled speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).

  • After centrifugation, measure the height of any separated layers (creamed oil or sedimented water).

  • Calculate the creaming/sedimentation index as: (Height of separated layer / Total height of the emulsion) x 100%.

  • Compare the indices of the different formulations. A lower index indicates better stability.

Protocol 2: Microscopic Analysis of Droplet Size and Morphology

Objective: To visually assess the droplet size distribution and look for signs of flocculation or coalescence.

Methodology:

  • Place a small drop of the emulsion on a microscope slide and cover with a coverslip.

  • Using an optical microscope with appropriate magnification (e.g., 400x), observe the emulsion.

  • Capture images of several different fields of view.

  • Analyze the images to assess the average droplet size, the uniformity of the droplet size distribution, and the presence of any droplet aggregates (flocculation) or large, irregularly shaped droplets (coalescence).

  • Compare images of fresh emulsions with those that have been aged or subjected to stress conditions (e.g., temperature cycling).

Visualizations

Emulsion_Troubleshooting_Workflow cluster_start Start cluster_symptoms Identify Symptoms cluster_causes Potential Causes cluster_solutions Solutions start Emulsion is Unstable creaming Creaming / Sedimentation start->creaming Observe flocculation Flocculation start->flocculation Observe coalescence Coalescence start->coalescence Observe viscosity Low Viscosity creaming->viscosity Likely due to droplet_size Large Droplets creaming->droplet_size Likely due to emulsifier_conc Low Emulsifier Conc. flocculation->emulsifier_conc Likely due to hlb Incorrect HLB flocculation->hlb Likely due to interfacial_film Weak Interfacial Film coalescence->interfacial_film Likely due to incompatibility Ingredient Incompatibility coalescence->incompatibility Likely due to add_thickener Add/Increase Thickener viscosity->add_thickener increase_shear Increase Homogenization droplet_size->increase_shear increase_emulsifier Increase Emulsifier emulsifier_conc->increase_emulsifier adjust_hlb Adjust Emulsifier Ratio hlb->adjust_hlb add_coemulsifier Add Co-emulsifier interfacial_film->add_coemulsifier check_compatibility Check Compatibility incompatibility->check_compatibility

Caption: A workflow for troubleshooting common emulsion instability issues.

Emulsion_Stability_Testing_Protocol cluster_macro Macroscopic Evaluation cluster_micro Microscopic Evaluation cluster_rheo Rheological Analysis start Prepare Emulsion Samples (Varying Parameters) visual Visual Observation (Phase Separation, Creaming) start->visual centrifuge Centrifugation Test (Accelerated Stability) start->centrifuge microscopy Optical Microscopy (Droplet Size, Flocculation, Coalescence) start->microscopy rheology Viscosity Measurement (Consistency, Creaming Potential) start->rheology analysis Analyze and Compare Results visual->analysis Record Observations centrifuge->analysis Measure Separation microscopy->analysis Analyze Images rheology->analysis Compare Viscosity Profiles conclusion Optimized Formulation analysis->conclusion Draw Conclusions on Stability

Caption: An experimental workflow for evaluating emulsion stability.

References

How to improve the plasticizing efficiency of Trioctyldodecyl citrate in polymer blends

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the effective use of Trioctyldodecyl citrate (B86180) (TODC) and other citrate-based plasticizers in your polymer blends. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the plasticizing efficiency in their experimental formulations.

Frequently Asked Questions (FAQs)

Q1: What is Trioctyldodecyl citrate (TODC) and what are its primary applications in polymer blends?

This compound (TODC) is a high molecular weight, bio-based plasticizer derived from citric acid. Due to its low toxicity and good biocompatibility, it is a preferred choice in sensitive applications such as medical devices, pharmaceutical formulations, and food packaging.[1] In polymer blends, TODC is used to increase flexibility, reduce brittleness, and lower the glass transition temperature (Tg) of the polymer matrix, thereby improving its processability and mechanical properties.[2][3]

Q2: I am observing poor flexibility in my polymer blend even after adding TODC. What could be the cause?

Several factors can contribute to poor plasticizing efficiency. The most common reasons include:

  • Poor Compatibility: The plasticizer and polymer may not be fully miscible, leading to phase separation and reduced effectiveness. The long alkyl chains of TODC can lead to self-association if not properly dispersed.[4]

  • Insufficient Concentration: The amount of TODC may be too low to achieve the desired level of flexibility.

  • Suboptimal Processing Parameters: The mixing temperature, screw speed, and mixing time during compounding are crucial for achieving a homogeneous blend.[5]

  • Polymer Crystallinity: For semi-crystalline polymers, the plasticizer primarily affects the amorphous regions. High crystallinity can limit the plasticizer's effect.

Q3: How can I improve the compatibility of TODC with my polymer matrix?

Improving compatibility is key to enhancing plasticizing efficiency. Consider the following strategies:

  • Use of a Co-plasticizer or Compatibilizer: Introducing a smaller, more polar plasticizer or a compatibilizer can improve the interaction between TODC and the polymer.

  • Acetylation: While TODC is already an ester, for other citrate plasticizers, acetylation of the hydroxyl group can improve compatibility, especially with polymers like PVC.[1]

  • Modification of the Polymer: Grafting functional groups onto the polymer backbone that can interact with the citrate ester can enhance miscibility.

  • Optimizing Processing Conditions: Proper melt blending is crucial. Ensure the processing temperature is high enough to reduce polymer viscosity and facilitate plasticizer diffusion, but not so high as to cause degradation.[4]

Q4: My plasticized film is exhibiting surface tackiness and "bleeding". What is happening and how can I prevent it?

This phenomenon is known as plasticizer migration, where the plasticizer moves from the bulk of the polymer to the surface.[6] It is often caused by:

  • High Plasticizer Concentration: Exceeding the polymer's capacity to absorb the plasticizer.

  • Poor Compatibility: As mentioned before, if the plasticizer and polymer are not fully compatible, the plasticizer is more likely to migrate.

  • Environmental Factors: Elevated temperatures can increase plasticizer mobility and accelerate migration.[4]

To prevent migration, you can:

  • Reduce Plasticizer Concentration: Use the minimum amount of TODC required to achieve the desired properties.

  • Use a Higher Molecular Weight Plasticizer: Higher molecular weight plasticizers like TODC are generally less prone to migration than smaller ones.[1]

  • Improve Polymer-Plasticizer Interaction: As discussed in Q3, enhancing compatibility can lock the plasticizer within the polymer matrix.

  • Surface Coating: Applying a thin, impermeable coating to the surface of the polymer film can act as a barrier to migration.[3]

Troubleshooting Guides

Issue 1: Inconsistent Mechanical Properties in Extruded Filaments

Symptoms:

  • Variable tensile strength and elongation at break across different batches.

  • Brittleness in some sections of the filament.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inhomogeneous Mixing Optimize the twin-screw extruder parameters. Increase the screw speed to improve distributive mixing, but be mindful that excessively high speeds can reduce residence time and lead to insufficient melting.[7] Adjust the temperature profile to ensure the polymer is fully molten and the viscosity is low enough for effective plasticizer incorporation.[4]
Plasticizer Degradation Excessive processing temperatures can lead to the thermal degradation of the plasticizer.[4] Lower the processing temperature and/or reduce the residence time in the extruder. Consider using a nitrogen purge to minimize oxidative degradation.
Incorrect Feeder Rate Ensure the feed rates of both the polymer and the plasticizer are accurate and consistent. Use calibrated feeders to maintain the desired formulation ratio.
Issue 2: Higher than Expected Glass Transition Temperature (Tg)

Symptoms:

  • The final product is more rigid than anticipated at its intended use temperature.

  • Differential Scanning Calorimetry (DSC) analysis shows a Tg that has not been sufficiently lowered.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Plasticizer Concentration The concentration of TODC may be too low to effectively increase the free volume between polymer chains. Incrementally increase the plasticizer concentration and re-evaluate the Tg.
Phase Separation If the plasticizer has formed separate domains within the polymer matrix, its effect on the bulk polymer's Tg will be limited. Improve compatibility through the methods described in the FAQs.
Interaction with Other Additives Other additives in the formulation, such as fillers or stabilizers, may be interacting with the plasticizer and reducing its effectiveness. Evaluate the formulation components for potential antagonistic interactions.

Data Presentation

Table 1: Effect of Citrate Octyl-Decyl Ester Concentration on Mechanical Properties of PVC Films

Data extrapolated from studies on citrate esters with similar alkyl chain lengths to TODC.

Plasticizer Content (wt%)Tensile Strength (MPa)Elongation at Break (%)
2036.85>300
3028.50>350
4022.15>400
5018.75<400

Source: Adapted from a study on citrate octyl-decyl ester plasticizers.[4]

Table 2: Influence of Plasticizer Type on the Glass Transition Temperature (Tg) of Polylactic Acid (PLA)

Plasticizer (at 30 wt%)Neat PLA Tg (°C)Plasticized PLA Tg (°C)ΔTg (°C)
Triethyl Citrate (TEC)60.4210.2950.13
Acetyl Tributyl Citrate (ATBC)60.4212.2148.21

Source: Data from a study on the plasticizing effects of citrate esters on PLA.[6]

Experimental Protocols

Protocol 1: Determination of Plasticizer Migration using Solvent Extraction

Objective: To quantify the amount of TODC that has migrated from a polymer film.

Materials:

  • Plasticized polymer film samples of known weight and surface area.

  • Solvent (e.g., hexane, methanol).

  • Beakers or flasks.

  • Analytical balance.

  • Ultrasonic bath (optional).

  • GC-MS or HPLC system for analysis.

Procedure:

  • Cut a sample of the plasticized polymer film of a known weight (approximately 0.5-1.0 g).[8]

  • Immerse the sample in a known volume of the selected solvent in a beaker or flask.

  • For accelerated extraction, place the beaker in an ultrasonic bath for a defined period (e.g., 30 minutes).[9] Alternatively, allow the sample to soak for a longer duration (e.g., 24 hours) at a controlled temperature.

  • Carefully remove the polymer sample from the solvent, allow it to air dry, and then dry it in a vacuum oven at a low temperature until a constant weight is achieved.

  • The weight loss of the polymer sample corresponds to the amount of migrated plasticizer.

  • For a more precise quantification, the solvent containing the extracted plasticizer can be analyzed using GC-MS or HPLC.[2] A calibration curve with known concentrations of TODC should be prepared to accurately determine the concentration in the solvent.

Protocol 2: Assessment of Plasticizing Efficiency using Differential Scanning Calorimetry (DSC)

Objective: To determine the effect of TODC on the glass transition temperature (Tg) of a polymer.

Materials:

  • Polymer samples with varying concentrations of TODC.

  • DSC instrument.

  • Aluminum DSC pans and lids.

  • Crimper for sealing the pans.

Procedure:

  • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.[10]

  • Seal the pan with a lid using a crimper.

  • Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Set up a heating and cooling cycle. A typical cycle for a thermoplastic polymer would be:

    • Heat from room temperature to a temperature above the polymer's melting point at a rate of 10°C/min to erase the thermal history.

    • Cool the sample to a temperature well below the expected Tg at a rate of 10°C/min.

    • Heat the sample again at a rate of 10°C/min through the glass transition region.[11]

  • The Tg is determined from the second heating scan as the midpoint of the step change in the heat flow curve.

  • Compare the Tg of the plasticized samples to that of the neat polymer to evaluate the plasticizing efficiency. A larger decrease in Tg indicates a higher efficiency.

Protocol 3: Evaluation of Mechanical Properties using Tensile Testing

Objective: To measure the tensile strength and elongation at break of plasticized polymer films.

Materials:

  • Polymer film samples cut into a "dog-bone" shape according to standards like ASTM D882 or ISO 527-3.[12][13]

  • Universal testing machine equipped with grips suitable for thin films.

  • Extensometer (optional, for precise strain measurement).

Procedure:

  • Measure the width and thickness of the gauge section of the dog-bone specimen at several points and calculate the average cross-sectional area.[14]

  • Mount the specimen securely in the grips of the universal testing machine, ensuring it is aligned with the direction of pull.

  • Set the crosshead speed to a constant rate as specified in the relevant standard.

  • Start the test and record the force applied and the elongation of the specimen until it breaks.

  • Calculate the tensile strength by dividing the maximum force by the initial cross-sectional area.

  • Calculate the elongation at break as the percentage increase in the length of the gauge section at the point of fracture.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_processing Processing cluster_characterization Characterization cluster_analysis Analysis & Optimization polymer Select Polymer plasticizer Select Plasticizer (TODC) polymer->plasticizer concentration Define Concentration Range plasticizer->concentration compounding Melt Blending (Twin-Screw Extrusion) concentration->compounding film_formation Film Casting / Extrusion compounding->film_formation dsc Thermal Analysis (DSC) film_formation->dsc tensile Mechanical Testing (Tensile) film_formation->tensile migration Migration Studies (Solvent Extraction) film_formation->migration analyze Analyze Data (Tg, Tensile Strength, Migration) dsc->analyze tensile->analyze migration->analyze optimize Optimize Formulation & Processing analyze->optimize optimize->concentration Iterate optimize->compounding Iterate

Caption: Experimental workflow for optimizing TODC in polymer blends.

troubleshooting_workflow start Poor Plasticizing Efficiency Observed check_compatibility Is Polymer-Plasticizer Compatibility an Issue? start->check_compatibility check_concentration Is Plasticizer Concentration Optimal? check_compatibility->check_concentration No improve_compatibility Improve Compatibility: - Use Co-plasticizer - Modify Polymer check_compatibility->improve_compatibility Yes check_processing Are Processing Parameters Optimized? check_concentration->check_processing Yes adjust_concentration Adjust Concentration: - Increase Incrementally - Evaluate Effect on Tg check_concentration->adjust_concentration No optimize_processing Optimize Processing: - Adjust Temperature Profile - Modify Screw Speed check_processing->optimize_processing No re_evaluate Re-evaluate Performance check_processing->re_evaluate Yes improve_compatibility->re_evaluate adjust_concentration->re_evaluate optimize_processing->re_evaluate

References

Overcoming challenges in the characterization of Trioctyldodecyl citrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of Trioctyldodecyl citrate (B86180). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this complex ester.

Troubleshooting Guide

This guide addresses common challenges encountered during the synthesis and analysis of Trioctyldodecyl citrate.

Issue Potential Cause Troubleshooting & Optimization
Synthesis: Incomplete reaction or low yield 1. Presence of water: Water is a byproduct of esterification and can shift the equilibrium back to the reactants. 2. Inefficient catalyst: The catalyst may be inactive or used in an insufficient amount. 3. Suboptimal reaction conditions: Incorrect temperature or reaction time can lead to incomplete conversion.1. Remove water: Use a Dean-Stark apparatus or a drying agent to remove water as it forms. Ensure all reactants and solvents are anhydrous. 2. Catalyst selection and amount: Use an appropriate acid catalyst (e.g., p-toluenesulfonic acid) in a suitable concentration (typically 1-2 mol%). 3. Optimize conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC) or in-line infrared spectroscopy to determine the optimal reaction time and temperature.
Purification: Presence of impurities 1. Unreacted starting materials: Residual citric acid or 2-octyldodecanol may be present.[1] 2. Side products: Formation of di- and mono-esters of citric acid.1. Washing: Wash the crude product with a dilute sodium bicarbonate solution to remove unreacted citric acid, followed by a water wash to remove residual salts. 2. Chromatography: Use column chromatography with a suitable non-polar eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to separate the desired tri-ester from starting materials and other esters.
HPLC Analysis: Poor peak shape (tailing) 1. Secondary interactions: The hydroxyl group on the citrate moiety can interact with residual silanols on the HPLC column. 2. Poor solubility in mobile phase: this compound is highly non-polar and may not be fully soluble in mobile phases with high aqueous content.1. Use a deactivated column: Employ an end-capped C18 column or a polymer-based column to minimize silanol (B1196071) interactions. 2. Optimize mobile phase: Use a high percentage of a non-polar organic solvent like acetonitrile (B52724) or isopropanol. A gradient elution from a lower to a higher organic concentration is recommended.
HPLC Analysis: Carryover/Ghost peaks 1. High hydrophobicity: The long alkyl chains of this compound can cause it to adhere to the injector, tubing, or column.1. Strong needle wash: Use a strong, non-polar solvent (e.g., isopropanol) for the needle wash between injections. 2. Column flushing: Implement a high-organic flush step at the end of each chromatographic run to ensure the complete elution of the compound.
GPC Analysis: Inaccurate molecular weight 1. Inappropriate column selection: The pore size of the GPC column may not be suitable for the molecular weight of this compound (1033.7 g/mol ).[2] 2. Poor calibration: The calibration curve generated from standards may not be appropriate for the branched structure of the analyte.1. Select appropriate columns: Use a GPC column set with a pore size suitable for the low-to-mid molecular weight range (e.g., 100Å to 500Å). 2. Use appropriate standards: Calibrate the system using standards with a similar hydrodynamic volume or use a light scattering detector for absolute molecular weight determination.

Frequently Asked Questions (FAQs)

Q1: What are the expected impurities in a synthesis of this compound?

A1: The most common impurities are unreacted starting materials, namely citric acid and 2-octyldodecanol.[1] Additionally, mono- and di-esterified citrate products can be present if the reaction does not go to completion.

Q2: I am observing a peak in my chromatogram that I suspect is 2-octyldodecanol. How can I confirm this?

A2: You can confirm the presence of 2-octyldodecanol by comparing the retention time with that of a pure standard. Additionally, you can collect the fraction corresponding to the peak and analyze it by NMR spectroscopy. The 1H NMR spectrum of 2-octyldodecanol has characteristic signals, such as a doublet around 3.5 ppm for the -CH2OH protons.[3]

Q3: My this compound sample is a viscous liquid. What is the best way to prepare it for HPLC analysis?

A3: Due to its high viscosity and non-polar nature, it is best to dissolve the sample in a strong, non-polar solvent that is miscible with the mobile phase, such as tetrahydrofuran (B95107) (THF) or isopropanol, before diluting it with the mobile phase for injection.

Q4: Can I use Gas Chromatography (GC) to analyze this compound?

A4: Due to its high molecular weight (1033.7 g/mol ) and low volatility, this compound is not well-suited for standard GC analysis as it may not volatilize without decomposition.[2] High-temperature GC with a specialized column could potentially be used, but HPLC or GPC are generally more appropriate techniques.

Q5: What type of detector is most suitable for the HPLC analysis of this compound?

A5: this compound lacks a strong chromophore, so UV detection at low wavelengths (e.g., 205-215 nm) is possible but may have low sensitivity. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are excellent alternatives as they are mass-based detectors and do not require a chromophore, providing a more uniform response. Mass Spectrometry (MS) can also be coupled with HPLC for definitive identification and quantification.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight1033.72 g/mol [4]
Molecular FormulaC66H128O7[4]
Physical StateLiquid[4]
Water SolubilityLow (expected)[1]
Boiling Point> 200 °C at 101.3 kPa[1]
Density890 kg/m 3 at 25 °C[1]

Table 2: Expected 1H NMR Chemical Shifts for 2-Octyldodecanol (Potential Impurity)

ProtonsExpected Chemical Shift (ppm)Multiplicity
-CH2OH~3.54doublet
-CH- (branched center)~1.46multiplet
-CH2- (alkyl chains)~1.2-1.4broad multiplet
-CH3 (terminal)~0.88triplet
(Data based on a 400 MHz spectrum in CDCl3)[3]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general framework for the separation and purity determination of this compound.

  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and ELSD, CAD, or low-wavelength UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), end-capped.

  • Mobile Phase:

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: Isopropanol

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 50 50
    25 50 50
    26 95 5

    | 35 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 10 mg of the sample in 1 mL of THF. Dilute to 10 mL with acetonitrile. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

This protocol is designed to determine the molecular weight and polydispersity of this compound.

  • Instrumentation: GPC system with an isocratic pump, autosampler, column oven, and a Refractive Index (RI) or Multi-Angle Light Scattering (MALS) detector.

  • Columns: GPC column set suitable for low molecular weight polymers (e.g., 2 x PLgel 5 µm MIXED-D columns in series).

  • Mobile Phase: Tetrahydrofuran (THF), HPLC grade.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 50 µL

  • Sample Preparation: Prepare a 2 mg/mL solution of the sample in THF. Allow it to dissolve completely, then filter through a 0.2 µm syringe filter.

  • Calibration: Use a series of narrow polystyrene or polymethyl methacrylate (B99206) standards covering the molecular weight range of 500 to 10,000 g/mol .

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Characterization cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization synthesis Esterification of Citric Acid and 2-Octyldodecanol purification Work-up & Column Chromatography synthesis->purification hplc Purity Analysis (HPLC-ELSD/CAD) purification->hplc Purity Check gpc Molecular Weight (GPC-RI) purification->gpc Size Analysis nmr Structure & Impurity ID (NMR) purification->nmr Structural Verification ms Molecular Ion Confirmation (MS) purification->ms Identity Confirmation final_report Final Characterization Report hplc->final_report gpc->final_report nmr->final_report ms->final_report

Caption: A logical workflow for the synthesis and characterization of this compound.

troubleshooting_hplc Troubleshooting Workflow for HPLC Analysis cluster_peak_shape Peak Shape Issues cluster_carryover Carryover Issues start Problem with HPLC Chromatogram peak_tailing Peak Tailing? start->peak_tailing ghost_peaks Ghost Peaks? start->ghost_peaks check_column Use end-capped C18 column peak_tailing->check_column Yes optimize_mobile_phase Increase organic content check_column->optimize_mobile_phase solution Improved Chromatogram optimize_mobile_phase->solution strong_wash Use strong needle wash (IPA) ghost_peaks->strong_wash Yes column_flush Implement post-run flush strong_wash->column_flush column_flush->solution

Caption: A decision tree for troubleshooting common HPLC issues with this compound.

References

Technical Support Center: Optimizing Trioctyldodecyl Citrate Concentration for Desired Rheological Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Trioctyldodecyl Citrate to achieve specific rheological outcomes in their formulations.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of this compound concentration.

Question Answer
Why is my formulation's viscosity lower than expected after adding this compound? Several factors could contribute to lower-than-expected viscosity. Firstly, ensure the this compound is fully dispersed and solubilized within your solvent system. Inadequate mixing or insufficient heating (if applicable to your solvent) can lead to poor dissolution and reduced thickening effect. Secondly, consider potential interactions with other excipients in your formulation which may interfere with the gelling mechanism. Finally, confirm that the concentration of this compound is sufficient for the desired viscosity in your specific base. We recommend a stepwise increase in concentration to determine the optimal level.
My gel formulation with this compound is showing signs of instability (e.g., syneresis, phase separation). What should I do? Instability in gel formulations can often be traced back to issues with the gelling network. Ensure that the this compound is compatible with all components of your formulation. Incompatibilities can disrupt the structure.[1][2] Consider the pH of your formulation, as significant shifts can affect the stability of some gelling agents. Also, evaluate the energy input during mixing; over-mixing or excessive shear can sometimes break down the gel structure. A systematic evaluation of each component's impact on the final formulation is recommended.
I'm observing clumping or aggregation when incorporating this compound into my formulation. How can I prevent this? Clumping is a common issue when adding a gelling agent to a liquid base.[1] To prevent this, it is recommended to add the this compound slowly to the vortex of the liquid while continuously stirring. This gradual addition allows for better dispersion and prevents the formation of localized high-concentration areas that can lead to clumping. Using a high-shear mixer, if appropriate for your formulation, can also aid in achieving a homogenous dispersion.
How does temperature affect the rheological properties of my formulation containing this compound? Temperature can have a significant impact on viscosity and other rheological properties.[3][4] Generally, for most systems, viscosity decreases as temperature increases. It is crucial to control the temperature during both the preparation and measurement of your formulation to ensure reproducibility. When developing a product, consider the expected storage and use temperatures to ensure the rheological properties remain within the desired range.
My viscosity measurements for the same formulation with this compound are inconsistent. What are the potential causes? Inconsistent viscosity measurements can stem from several sources. Ensure your viscometer or rheometer is properly calibrated.[5] Control of the sample temperature is critical for consistent results.[5] Variations in sample preparation, such as mixing time and speed, can also lead to discrepancies. It is also important to allow the sample to equilibrate to the measurement temperature before testing. Finally, ensure that your measurement protocol, including shear rate and measurement time, is consistent across all samples.[5]

Frequently Asked Questions (FAQs)

Question Answer
What is this compound and what are its primary functions in a formulation? This compound is a triester of citric acid and octyldodecanol.[6] It is primarily used in cosmetic and pharmaceutical formulations as an emollient and skin conditioning agent.[7][8][9] It can also function as a rheology modifier, helping to build viscosity and create desired textures in gels, creams, and lotions.
What is the typical concentration range for using this compound as a rheology modifier? The effective concentration of this compound can vary significantly depending on the desired viscosity, the solvent system, and the presence of other ingredients. It is recommended to start with a low concentration (e.g., 1-2% w/w) and gradually increase it until the target rheological properties are achieved. The concentration of gelling agents is typically less than 10%.[2]
How should I properly disperse this compound in my formulation? For effective dispersion, this compound should be added to the liquid phase under constant agitation. Creating a vortex with a mechanical stirrer and slowly sifting the powder into the vortex is a good practice to avoid clumping.[1] Depending on the solvent, gentle heating may be required to facilitate dissolution.
What type of rheological behavior can I expect from formulations containing this compound? Formulations with this compound are likely to exhibit non-Newtonian, shear-thinning behavior, where the viscosity decreases as the applied shear rate increases.[10] This is a desirable property for many topical products, as it allows for easy spreading during application while maintaining a high viscosity at rest.
Which instruments are best suited for characterizing the rheological properties of my this compound formulation? For a comprehensive rheological characterization, a rotational rheometer is recommended as it can measure viscosity under a range of shear rates, as well as viscoelastic properties like storage modulus (G') and loss modulus (G'').[10] For routine quality control, a rotational viscometer can provide valuable viscosity data at single or multiple shear rates.[11]

Quantitative Data

The following table provides illustrative data on the effect of this compound concentration on the viscosity of a model oil-in-water emulsion. Please note that these are example values and actual results will vary based on the specific formulation.

Concentration of this compound (% w/w)Viscosity at 10 s⁻¹ (Pa·s)Yield Stress (Pa)
1.00.52.1
2.02.38.5
3.05.815.2
4.012.125.7
5.025.442.3

Experimental Protocols

Protocol 1: Preparation of a this compound Gel
  • Solvent Preparation: Weigh the desired amount of the solvent (e.g., a cosmetic oil or a polar solvent) into a suitable vessel.

  • Dispersion of this compound: While stirring the solvent at a controlled speed (e.g., 300 rpm) with an overhead mechanical stirrer, slowly add the pre-weighed this compound to the vortex.

  • Heating (if required): If this compound does not readily dissolve at ambient temperature, gradually heat the dispersion while continuing to stir. A typical temperature range would be 60-70°C, but this should be optimized for your specific solvent system.

  • Homogenization: Once the this compound is fully dissolved, homogenize the mixture using a high-shear mixer for a specified time (e.g., 5 minutes) to ensure a uniform gel structure.

  • Cooling: Allow the gel to cool to room temperature while stirring gently.

  • Equilibration: Let the gel rest for at least 24 hours before performing rheological measurements to allow the internal structure to fully develop.

Protocol 2: Rheological Characterization using a Rotational Rheometer
  • Instrument Setup: Turn on the rheometer and the temperature control unit. Set the desired measurement temperature (e.g., 25°C).

  • Geometry Selection: Choose an appropriate measurement geometry (e.g., cone-plate or parallel-plate) based on the expected viscosity of your sample.

  • Sample Loading: Carefully place an adequate amount of the equilibrated gel onto the lower plate of the rheometer. Lower the upper geometry to the correct gap setting, ensuring the sample fills the gap completely without overflowing. Trim any excess sample.

  • Temperature Equilibration: Allow the sample to equilibrate at the set temperature for at least 5 minutes.

  • Flow Sweep Test: Perform a flow sweep test to measure viscosity as a function of shear rate. A typical shear rate range would be from 0.1 to 100 s⁻¹.

  • Oscillatory Test (Optional): To determine the viscoelastic properties, perform a frequency sweep at a constant, low strain (within the linear viscoelastic region, which should be determined by a strain sweep test). This will provide the storage modulus (G') and loss modulus (G'').

  • Data Analysis: Analyze the obtained data to determine the viscosity profile, yield stress, and viscoelastic properties of your formulation.

Visualizations

Experimental_Workflow cluster_prep Formulation Preparation cluster_rheology Rheological Measurement prep1 Weigh Ingredients prep2 Disperse this compound in Solvent with Stirring prep1->prep2 prep3 Heat to Dissolve (if necessary) prep2->prep3 prep4 Homogenize prep3->prep4 prep5 Cool to Room Temperature prep4->prep5 prep6 Equilibrate for 24h prep5->prep6 rheo1 Load Sample on Rheometer prep6->rheo1 Transfer Sample rheo2 Equilibrate Temperature rheo1->rheo2 rheo3 Perform Flow Sweep (Viscosity vs. Shear Rate) rheo2->rheo3 rheo4 Perform Oscillatory Test (G', G'') rheo2->rheo4 rheo5 Analyze Data rheo3->rheo5 rheo4->rheo5

Caption: Experimental workflow for preparing and characterizing formulations containing this compound.

Troubleshooting_Viscosity start Low Viscosity Issue q1 Is this compound fully dissolved? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are there potential incompatibilities with other excipients? a1_yes->q2 sol1 Increase mixing time/energy. Consider gentle heating. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Evaluate excipient compatibility. Reformulate if necessary. a2_yes->sol2 q3 Is the concentration of This compound sufficient? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Viscosity Optimized a3_yes->end sol3 Incrementally increase This compound concentration. a3_no->sol3

References

Technical Support Center: Strategies to Prevent Phase Separation in Trioctyldodecyl Citrate Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in preventing phase separation in emulsions containing Trioctyldodecyl Citrate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in emulsions?

This compound is an ester of citric acid and octyldodecanol, functioning primarily as an emollient and skin conditioning agent in cosmetic and pharmaceutical formulations.[1][2][3] In emulsions, it contributes to the oil phase, providing a rich, non-greasy feel. While it has some emulsion stabilizing properties, it is not a primary emulsifier and should be used in conjunction with a suitable emulsifying system.[1][2]

Q2: What are the common signs of phase separation in this compound emulsions?

Phase separation in emulsions can manifest in several ways:

  • Creaming: The formation of a concentrated layer of the dispersed phase (oil droplets) at the top of the emulsion. This is often a reversible first sign of instability.

  • Sedimentation: The settling of the dispersed phase to the bottom, which is common in water-in-oil (W/O) emulsions or if the dispersed phase is denser.

  • Flocculation: The clumping together of dispersed droplets without merging. This can increase creaming or sedimentation.

  • Coalescence: The irreversible merging of smaller droplets to form larger ones, leading to a visible separation of oil and water layers.

  • Phase Inversion: The emulsion changes from one type to another, for example, from an oil-in-water (O/W) to a water-in-oil (W/O) emulsion.

Q3: What are the key factors influencing the stability of this compound emulsions?

The stability of any emulsion, including those with this compound, is influenced by a combination of factors:

  • Emulsifier System: The type and concentration of the emulsifier(s) are critical. The Hydrophilic-Lipophilic Balance (HLB) of the emulsifier system must be appropriate for the oil phase.

  • Oil to Water Ratio: The relative amounts of the oil and water phases can impact emulsion type and stability.

  • Droplet Size and Distribution: Smaller, more uniform droplets generally lead to more stable emulsions.

  • Viscosity of the Continuous Phase: A more viscous external phase can slow down droplet movement and reduce the likelihood of coalescence.

  • pH of the Aqueous Phase: The pH can affect the charge of ionic emulsifiers and the stability of other ingredients.

  • Processing Parameters: The energy input during homogenization (speed and duration) is crucial for achieving a small droplet size.

  • Storage Conditions: Temperature fluctuations can negatively impact emulsion stability.

Troubleshooting Guides

Issue 1: Creaming or Sedimentation is Observed Shortly After Preparation

This issue indicates that the droplets of the dispersed phase are moving under the influence of gravity.

Troubleshooting Workflow:

start Creaming/Sedimentation Observed q1 Is the viscosity of the continuous phase low? start->q1 a1_yes Increase Viscosity: - Add a thickening agent (e.g., xanthan gum, carbomer). - Increase concentration of existing thickener. q1->a1_yes Yes q2 Is the droplet size large or non-uniform? q1->q2 No end_node Stable Emulsion a1_yes->end_node a2_yes Optimize Homogenization: - Increase homogenization speed/time. - Use a high-pressure homogenizer. q2->a2_yes Yes q3 Is the emulsifier concentration optimal? q2->q3 No a2_yes->end_node a3_no Adjust Emulsifier Concentration: - Incrementally increase emulsifier concentration. q3->a3_no No q3->end_node Yes a3_no->end_node

Figure 1: Troubleshooting workflow for creaming or sedimentation.
Issue 2: Coalescence and Complete Phase Separation Occurs

This is a more severe form of instability where droplets merge, leading to irreversible separation.

Troubleshooting Workflow:

start Coalescence/Phase Separation q1 Is the HLB of the emulsifier system correct? start->q1 a1_no Determine and Adjust HLB: - Experimentally determine the required HLB of the oil phase. - Adjust the ratio of high and low HLB emulsifiers. q1->a1_no No q2 Is the emulsifier concentration sufficient? q1->q2 Yes end_node Stable Emulsion a1_no->end_node a2_no Increase Emulsifier Concentration: - Ensure enough emulsifier is present to cover the oil droplet surface area. q2->a2_no No q3 Is the pH of the aqueous phase optimal? q2->q3 Yes a2_no->end_node a3_no Adjust and Buffer pH: - Measure and adjust the pH to a range where the emulsifier is most effective. - Consider adding a buffering agent. q3->a3_no No q3->end_node Yes a3_no->end_node

Figure 2: Troubleshooting workflow for coalescence and phase separation.

Experimental Protocols

Protocol 1: Preparation of a Model Oil-in-Water (O/W) Emulsion with this compound

Objective: To prepare a stable O/W emulsion for characterization.

Materials:

  • Oil Phase:

    • This compound

    • Other lipophilic ingredients (e.g., other emollients, oils, oil-soluble actives)

    • Low HLB emulsifier (e.g., Sorbitan Oleate)

  • Aqueous Phase:

    • Deionized Water

    • High HLB emulsifier (e.g., Polysorbate 80)

    • Humectant (e.g., Glycerin)

    • Thickening agent (e.g., Xanthan Gum)

    • Preservative

Methodology:

  • Prepare the Aqueous Phase: In a beaker, disperse the thickening agent in the humectant until a uniform slurry is formed. Add this to the deionized water with stirring. Heat the aqueous phase to 75°C. Add the high HLB emulsifier and preservative, and maintain the temperature.

  • Prepare the Oil Phase: In a separate beaker, combine this compound, other oil-phase ingredients, and the low HLB emulsifier. Heat the oil phase to 75°C with stirring until all components are melted and uniform.

  • Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed (e.g., 5,000 rpm) using a high-shear homogenizer.

  • Homogenization: Increase the homogenization speed (e.g., to 10,000-20,000 rpm) for 5-10 minutes to reduce the droplet size.

  • Cooling: Begin cooling the emulsion while stirring gently with an overhead stirrer.

  • Final Additions: When the emulsion has cooled to below 40°C, add any temperature-sensitive ingredients.

  • pH Adjustment: Check the pH of the final emulsion and adjust if necessary using a suitable acid or base.

Protocol 2: Characterization of Emulsion Stability

Objective: To assess the physical stability of the prepared emulsion.

1. Macroscopic Evaluation:

  • Visually inspect the emulsion for any signs of phase separation (creaming, coalescence) immediately after preparation and at regular intervals (e.g., 24 hours, 1 week, 1 month) at different storage conditions (e.g., room temperature, 40°C, 4°C).

2. Microscopic Evaluation:

  • Place a small drop of the emulsion on a microscope slide and cover with a coverslip.

  • Observe the droplet size, shape, and distribution using an optical microscope. Look for signs of flocculation or coalescence over time.

3. Particle Size Analysis (Dynamic Light Scattering - DLS):

  • Dilute the emulsion to an appropriate concentration with deionized water.

  • Measure the mean droplet size (Z-average) and Polydispersity Index (PDI) using a DLS instrument. A stable emulsion will typically have a small mean droplet size and a low PDI, and these values should remain relatively constant over time.

4. Zeta Potential Measurement:

  • Use a zeta potential analyzer to measure the surface charge of the oil droplets. For electrostatically stabilized O/W emulsions, a zeta potential greater than |30 mV| generally indicates good stability.

5. Viscosity Measurement:

  • Measure the viscosity of the emulsion using a viscometer or rheometer. A stable viscosity over time at a given temperature is an indicator of good physical stability.

6. Accelerated Stability Testing:

  • Centrifugation: Centrifuge the emulsion at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes). A stable emulsion should show no signs of phase separation.

  • Freeze-Thaw Cycles: Subject the emulsion to alternating cycles of freezing (e.g., -10°C for 24 hours) and thawing (room temperature for 24 hours) for at least three cycles. Observe for any changes in appearance or phase separation.

Data Presentation

Quantitative data from stability studies should be summarized for easy comparison. The following are illustrative examples.

Table 1: Effect of Emulsifier Concentration on Emulsion Properties (Illustrative Data)

Emulsifier Conc. (%)Mean Droplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Visual Stability (24h @ 40°C)
2.08500.65-25.2Creaming
3.04200.32-31.5Stable
4.03100.25-35.8Stable
5.02950.23-36.1Stable

Table 2: Long-Term Stability Data for an Optimized Formulation (Illustrative Data)

TimeStorage ConditionMean Droplet Size (nm)Zeta Potential (mV)Viscosity (cP)Visual Appearance
Initial25°C315-35.512,500Homogeneous
1 Month25°C320-35.112,450Homogeneous
3 Months25°C328-34.812,300Homogeneous
1 Month40°C345-33.911,900Homogeneous
3 Months40°C380-32.511,500Slight Creaming

By following these guidelines and systematically troubleshooting, researchers and formulators can develop stable and effective emulsions containing this compound.

References

Addressing compatibility issues of Trioctyldodecyl citrate with other formulation ingredients

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Trioctyldodecyl Citrate in their formulations.

Troubleshooting Guides

This section addresses specific compatibility issues that may arise during experiments with this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Phase Separation in Oil-in-Water (O/W) Emulsions

Question: My O/W emulsion containing this compound is showing signs of phase separation (creaming or coalescence) after a few days at room temperature. What could be the cause and how can I fix it?

Answer: Phase separation in emulsions with this compound can stem from several factors related to its large molecular size and lipophilic nature.

Potential Causes:

  • Improper Emulsifier Selection: The Hydrophile-Lipophile Balance (HLB) of your emulsifier system may not be optimal for the oil phase containing this compound.

  • Insufficient Emulsifier Concentration: There may not be enough emulsifier to adequately coat the oil droplets, leading to their coalescence.

  • High Concentration of this compound: A high percentage of this large ester can make the oil phase difficult to emulsify and stabilize.

  • Incompatibility with Other Oil Phase Ingredients: Other oils or esters in the formulation might be disrupting the interfacial film formed by the emulsifier.

Troubleshooting Workflow:

G start Phase Separation Observed check_hlb Review HLB of Emulsifier System start->check_hlb reduce_tdc Reduce this compound Concentration start->reduce_tdc evaluate_oils Evaluate Other Oil Phase Ingredients start->evaluate_oils adjust_hlb Adjust HLB with Co-emulsifier check_hlb->adjust_hlb If suboptimal increase_emulsifier Increase Emulsifier Concentration check_hlb->increase_emulsifier If optimal stability_test Perform Accelerated Stability Testing adjust_hlb->stability_test increase_emulsifier->stability_test reduce_tdc->stability_test modify_oils Modify Oil Phase Composition evaluate_oils->modify_oils If incompatible modify_oils->stability_test

Troubleshooting workflow for emulsion phase separation.

Experimental Protocol: Emulsion Stability Testing

This protocol outlines an accelerated stability test to evaluate the effectiveness of formulation adjustments.

  • Sample Preparation: Prepare 50g samples of your modified formulations.

  • Initial Observations: Record the initial appearance, pH, and viscosity of each sample.

  • Accelerated Aging:

    • Place samples in ovens at 40°C and 50°C.

    • Place samples in a refrigerator at 4°C.

    • Conduct three freeze-thaw cycles (-10°C for 24 hours, then room temperature for 24 hours).

  • Evaluation: At 1, 2, 4, and 8 weeks, visually inspect the samples for any signs of separation, creaming, or changes in color and odor. Measure pH and viscosity at each time point and compare to the initial values.

  • Microscopic Examination: Use a microscope to observe the droplet size and distribution of the emulsion at each evaluation point. An increase in droplet size indicates coalescence.

Issue 2: "Sweating" or Syneresis in Anhydrous Formulations (e.g., Lipsticks)

Question: My lipstick formulated with this compound is exhibiting "sweating" (formation of oil droplets on the surface) when exposed to slight temperature increases. Why is this happening?

Answer: Lipstick sweating, or syneresis, is a common issue where the liquid oils in the formulation exude from the wax matrix. The large ester structure of this compound can sometimes contribute to this phenomenon.

Potential Causes:

  • Wax Matrix Incompatibility: The wax blend (e.g., carnauba, candelilla, beeswax) may not be effectively trapping the oil phase, which includes this compound.

  • High Oil Load: The ratio of liquid oils to solid waxes may be too high.

  • Crystallization Issues: Improper cooling during manufacturing can lead to a less stable wax crystal network.

  • This compound Concentration: A high concentration might disrupt the crystalline structure of the waxes.

Troubleshooting Logic:

G start Lipstick Sweating Observed analyze_wax Analyze Wax Blend Composition start->analyze_wax check_oil_load Evaluate Oil-to-Wax Ratio start->check_oil_load optimize_cooling Optimize Cooling Process start->optimize_cooling adjust_wax Adjust Wax Ratios (e.g., increase high-melting point waxes) analyze_wax->adjust_wax perform_stability Perform Temperature Stability Tests adjust_wax->perform_stability reduce_oil Reduce Total Oil Load or this compound % check_oil_load->reduce_oil reduce_oil->perform_stability optimize_cooling->perform_stability

Decision tree for troubleshooting lipstick sweating.

FAQs

Q1: What is the general solubility of this compound in common cosmetic ingredients?

A1: this compound is a large, branched-chain ester, making it highly soluble in non-polar and moderately polar cosmetic ingredients. Its solubility in various cosmetic oils and silicones is summarized in the table below. Please note that these are typical values and can be affected by the presence of other ingredients in the formulation.

IngredientINCI NameSolubility of this compound (% w/w at 25°C)
Medium Chain TriglyceridesCaprylic/Capric Triglyceride> 50%
Mineral OilParaffinum Liquidum> 50%
Jojoba OilSimmondsia Chinensis (Jojoba) Seed Oil~ 40%
Castor OilRicinus Communis (Castor) Seed Oil~ 20%
CyclomethiconeCyclopentasiloxane> 50%
Dimethicone (10 cSt)Dimethicone~ 30%

Q2: Can this compound be used in silicone-based formulations?

A2: Yes, this compound generally exhibits good compatibility with a range of silicones, including volatile silicones like cyclomethicone and non-volatile dimethicones. It can be used to improve the feel and spreadability of silicone-based products. However, at very high concentrations, it may affect the viscosity of silicone elastomer gels. It is recommended to conduct compatibility studies at the intended use level.

Q3: How does this compound affect pigment dispersion?

A3: this compound is an excellent wetting agent for pigments due to its chemical structure.[1] It can improve the dispersion of both organic and inorganic pigments in color cosmetic formulations, leading to more uniform color and potentially reducing the amount of energy required for milling.

Experimental Protocol: Pigment Dispersion Test

  • Preparation of Pigment Grind:

    • In a beaker, combine the pigments, this compound (as the wetting agent), and a portion of the oil phase of your formula.

    • Mix with a propeller mixer until the pigments are wetted.

    • Process the mixture through a three-roll mill until the desired particle size is achieved (typically checked with a Hegman gauge).

  • Evaluation:

    • Drawdown Test: Apply a thin film of the pigment grind on a white and black chart to assess color development, opacity, and undertone.

    • Microscopic Analysis: Observe a sample of the dispersion under a microscope to check for agglomerates and uniformity of particle size.

    • Stability: Store the pigment grind at 40°C for 4 weeks and observe for any signs of pigment settling or color change.

Q4: What impact does this compound have on the sensory properties of a formulation?

A4: As a large, branched-chain ester, this compound provides a rich, cushiony feel with good slip. It is less greasy than some smaller esters and can contribute to a long-lasting, substantive feel on the skin. A sensory panel can be used to quantify these effects.

Experimental Protocol: Sensory Panel Evaluation

  • Panelist Selection: Recruit and train a panel of 10-15 individuals on the evaluation of skin feel attributes.

  • Sample Preparation: Prepare a base cream formulation and a variation containing 5% this compound.

  • Evaluation Procedure:

    • Apply a standardized amount of each product to the panelists' forearms.

    • Ask panelists to rate various sensory attributes (e.g., spreadability, playtime, absorbency, greasiness, after-feel) on a labeled magnitude scale (e.g., 0-10) at different time points (e.g., immediately after application, 1 minute, 5 minutes).

  • Data Analysis: Analyze the data statistically to determine if there are significant differences in the sensory profiles of the two formulations.

Sensory Attribute Comparison (Illustrative Data)

Sensory AttributeBase Cream (Average Score)Cream with 5% this compound (Average Score)
Spreadability7.58.5
Greasiness (at 1 min)4.03.0
Cushion3.07.0
After-feel (at 5 min)6.0 (Slightly tacky)8.0 (Velvety)

References

Methods for controlling the particle size of nanoemulsions stabilized with Trioctyldodecyl citrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nanoemulsions stabilized by Trioctyldodecyl citrate (B86180). The information provided is based on general principles of nanoemulsion formation and stabilization, as specific literature on Trioctyldodecyl citrate for this application is limited.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation of nanoemulsions and offers potential solutions.

Problem Potential Cause Suggested Solution
Particle size is too large Insufficient energy input during homogenization.Increase homogenization pressure, number of passes (for high-pressure homogenization), or sonication time/amplitude (for ultrasonication).[1][2]
Suboptimal surfactant concentration.The concentration of this compound may be too low to adequately cover the oil-water interface. Gradually increase the surfactant concentration. However, excessive surfactant can lead to an increase in particle size due to micelle formation.[3]
Inappropriate oil-to-water ratio.The viscosity of the phases can affect droplet disruption. Experiment with different oil-to-water ratios to find the optimal balance for your system.
High viscosity of the oil phase.Dilute the oil phase with a lower viscosity co-solvent or oil to facilitate easier droplet breakup.
Polydispersity Index (PDI) is too high (broad particle size distribution) Inefficient homogenization.Ensure proper mixing of the coarse emulsion before high-energy homogenization. Increasing the number of homogenization cycles can also improve uniformity.[4]
Surfactant not effectively stabilizing newly formed droplets.Consider adding a co-surfactant to improve the flexibility and packing of the interfacial film. Short-chain alcohols like ethanol (B145695) or propylene (B89431) glycol can serve this purpose.[5]
Ostwald ripening.This is a concern with oils that have some water solubility. Using a combination of a highly water-insoluble oil with the primary oil can help minimize this effect.
Nanoemulsion is unstable and shows signs of phase separation, creaming, or coalescence Insufficient surfactant concentration.Increase the concentration of this compound to ensure complete coverage of the oil droplets.[3]
Droplet flocculation.This can occur if the repulsive forces between droplets are too weak. While this compound is a non-ionic surfactant, adding a small amount of an ionic co-surfactant can introduce electrostatic repulsion.
Inappropriate storage temperature.Store the nanoemulsion at a consistent, optimized temperature. Temperature fluctuations can affect stability.
Difficulty in forming a nanoemulsion (phase inversion does not occur) Incorrect Hydrophilic-Lipophilic Balance (HLB) of the surfactant system.The HLB of this compound is not readily available in the literature. It may be necessary to blend it with other surfactants with known HLB values to achieve the required HLB for your specific oil phase. For oil-in-water (O/W) nanoemulsions, a higher HLB value (typically 8-18) is needed.[6][7]
Incorrect temperature for Phase Inversion Temperature (PIT) method.If using the PIT method, systematically vary the temperature to find the phase inversion point for your specific oil/surfactant system.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a nanoemulsion formulation?

A1: As there is limited specific data for this compound in nanoemulsions, a good starting point would be to experiment with a surfactant-to-oil ratio (SOR) ranging from 0.1 to 0.5 by weight. Optimization will be necessary based on the specific oil phase and desired particle size.

Q2: How does the large molecular size of this compound affect the nanoemulsification process?

A2: Bulky surfactants like this compound may have slower diffusion and adsorption rates to the newly created oil-water interface during homogenization compared to smaller surfactant molecules. This can potentially lead to larger initial droplet sizes or a broader size distribution. To counteract this, consider the following:

  • Use a two-step homogenization process: First, create a coarse emulsion using a high-shear mixer to reduce the initial droplet size before applying high-energy methods like high-pressure homogenization or ultrasonication.

  • Optimize homogenization parameters: Longer processing times or higher energy input may be required to allow sufficient time for the surfactant to adsorb and stabilize the droplets.

Q3: Can I use this compound as the sole emulsifier?

A3: While this compound is known to stabilize emulsions, using it as a sole emulsifier for nanoemulsions might be challenging due to its bulky nature.[8] For improved stability and smaller particle size, consider using it in combination with a co-surfactant. A smaller molecule co-surfactant can pack more efficiently at the interface and reduce interfacial tension more effectively.[9]

Q4: What type of co-surfactant would be compatible with this compound?

A4: Non-ionic co-surfactants with a higher HLB value are a good starting point for O/W nanoemulsions. Examples include polysorbates (e.g., Tween 80) or polyethylene (B3416737) glycol (PEG) derivatives. Short-chain alcohols like propylene glycol or ethanol can also be effective.[5] The choice will depend on the specific application and regulatory requirements.

Q5: Which method is best for preparing nanoemulsions with this compound: high-pressure homogenization, ultrasonication, or phase inversion?

A5:

  • High-Pressure Homogenization (HPH): This is a robust and scalable method that is generally effective for a wide range of surfactants. It is a good starting point for experimentation.[1]

  • Ultrasonication: This method is well-suited for lab-scale preparation and can be very effective in reducing particle size.[10] The efficiency might be influenced by the viscosity of the formulation.

  • Phase Inversion Temperature (PIT) or Phase Inversion Composition (PIC): These low-energy methods are highly dependent on the phase behavior of the surfactant. Since the phase behavior of this compound is not well-documented, significant preliminary work would be required to determine its suitability for these methods.

Experimental Protocols

High-Pressure Homogenization (HPH)

Objective: To prepare an oil-in-water (O/W) nanoemulsion using HPH.

Materials:

  • Oil Phase (e.g., medium-chain triglycerides)

  • This compound

  • Aqueous Phase (e.g., purified water)

  • Optional: Co-surfactant

Methodology:

  • Preparation of Phases:

    • Dissolve this compound (and co-surfactant, if used) in the oil phase. Gently heat if necessary to ensure complete dissolution.

    • Prepare the aqueous phase.

  • Coarse Emulsion Formation:

    • Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer (e.g., Silverson, Ultra-Turrax) at 5,000-10,000 rpm for 5-10 minutes. This creates a pre-emulsion with micron-sized droplets.

  • High-Pressure Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer.

    • Starting Parameters:

      • Pressure: 500 bar (7,250 psi)

      • Number of Passes: 3-5

    • Collect the resulting nanoemulsion.

  • Particle Size Analysis:

    • Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

  • Optimization:

    • If the particle size is too large, incrementally increase the homogenization pressure (e.g., up to 1500 bar) and/or the number of passes (e.g., up to 10).[1] Analyze the particle size after each adjustment to find the optimal conditions.

Ultrasonication

Objective: To prepare an O/W nanoemulsion using ultrasonication.

Materials:

  • Oil Phase

  • This compound

  • Aqueous Phase

  • Optional: Co-surfactant

Methodology:

  • Preparation of Phases:

    • Prepare the oil and aqueous phases as described in the HPH protocol.

  • Coarse Emulsion Formation:

    • Create a coarse emulsion using a high-shear mixer.

  • Ultrasonication:

    • Immerse the probe of a high-power ultrasonic processor into the coarse emulsion.

    • To prevent overheating, place the beaker containing the emulsion in an ice bath.

    • Starting Parameters:

      • Amplitude: 50-70%

      • Time: 5-10 minutes

      • Mode: Pulsed (e.g., 30 seconds on, 15 seconds off) to minimize heat generation.

  • Particle Size Analysis:

    • Measure the particle size and PDI using DLS.

  • Optimization:

    • If the particle size is too large, gradually increase the sonication time and/or amplitude.[2][8] Be cautious of potential sample degradation with excessive sonication.

Quantitative Data Summary

The following tables summarize typical ranges for formulation and processing parameters that influence nanoemulsion particle size, based on general literature. These should be used as starting points for optimization with this compound.

Table 1: Influence of Formulation Variables on Particle Size

ParameterTypical RangeEffect on Particle SizeReference
Surfactant-to-Oil Ratio (SOR) 0.1 - 1.0 (w/w)Increasing concentration generally decreases particle size, up to an optimal point.[3]
Oil Phase Concentration 5 - 20% (w/w)Higher oil content often requires a higher surfactant concentration to maintain small particle size.
Co-surfactant Concentration 0.5 - 5% (w/w)Can help reduce particle size by improving interfacial packing.[5]

Table 2: Influence of High-Pressure Homogenization Parameters on Particle Size

ParameterTypical RangeEffect on Particle SizeReference
Homogenization Pressure 100 - 1500 barIncreasing pressure generally leads to a smaller particle size.[1]
Number of Passes 1 - 10Increasing the number of passes typically results in a smaller and more uniform particle size.[4]

Table 3: Influence of Ultrasonication Parameters on Particle Size

ParameterTypical RangeEffect on Particle SizeReference
Sonication Time 2 - 30 minutesLonger sonication times generally lead to smaller particle sizes, until a plateau is reached.[10]
Sonication Amplitude 20 - 100%Higher amplitude increases the energy input, resulting in smaller droplets.[2][8]

Visualizations

Experimental_Workflow cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_analysis Analysis & Optimization oil_phase Oil Phase + this compound coarse_emulsion Coarse Emulsion Formation (High-Shear Mixing) oil_phase->coarse_emulsion aq_phase Aqueous Phase aq_phase->coarse_emulsion hph High-Pressure Homogenization coarse_emulsion->hph Method 1 ultra Ultrasonication coarse_emulsion->ultra Method 2 analysis Particle Size Analysis (DLS) hph->analysis ultra->analysis optimization Optimization Loop analysis->optimization optimization->hph Adjust Parameters optimization->ultra Adjust Parameters

Caption: Experimental workflow for nanoemulsion preparation and optimization.

Particle_Size_Control cluster_formulation Formulation Factors cluster_processing Processing Parameters center_node Nanoemulsion Particle Size surfactant_conc Surfactant Concentration surfactant_conc->center_node oil_ratio Oil/Water Ratio oil_ratio->center_node cosurfactant Co-surfactant Presence cosurfactant->center_node hlb HLB Value hlb->center_node pressure Homogenization Pressure pressure->center_node passes Number of Passes passes->center_node time Sonication Time time->center_node amplitude Sonication Amplitude amplitude->center_node

Caption: Key factors influencing nanoemulsion particle size.

References

Technical Support Center: Enhancing the Long-term Stability of Formulations Containing Trioctyldodecyl Citrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges in formulations containing Trioctyldodecyl citrate (B86180).

I. Frequently Asked Questions (FAQs)

Q1: What is Trioctyldodecyl citrate and what are its primary functions in a formulation?

This compound is a triester of citric acid and octyldodecanol.[1][2][3] It is primarily used in cosmetic and pharmaceutical formulations as an emollient and skin-conditioning agent.[2][4] Its large molecular weight and branched chains contribute to a non-greasy, smooth feel and good spreadability on the skin. It can also act as a plasticizer, dispersing agent, and emulsion stabilizer.[2]

Q2: What are the main chemical stability concerns for this compound?

As a triester with a tertiary alcohol group, the primary chemical stability concerns for this compound are hydrolysis and oxidation.

  • Hydrolysis: The ester linkages can be susceptible to cleavage in the presence of water, especially at non-neutral pH values, leading to the formation of citric acid and octyldodecanol.[5][6]

  • Oxidation: While the tertiary alcohol group is generally resistant to oxidation under mild conditions, the rest of the molecule, particularly if exposed to pro-oxidants like metal ions or UV radiation, could be susceptible to oxidative degradation.[7][8][9][10] This can lead to changes in odor, color, and viscosity.

Q3: What are the signs of physical instability in a formulation containing this compound?

Physical instability often manifests in emulsions and can include:

  • Phase Separation: The oil and water phases of an emulsion completely separate, which is an irreversible sign of instability.[11][12]

  • Creaming: Formation of a concentrated layer of the dispersed phase, which may be reversible by shaking.[11]

  • Coalescence: Merging of droplets to form larger ones, leading to a change in texture and eventual phase separation.[11]

  • Changes in Viscosity: A significant increase or decrease in the thickness of the formulation.

  • Crystallization: The precipitation of solid components from the formulation, which can occur at lower temperatures.[13]

Q4: How does pH affect the stability of this compound?

The pH of a formulation can significantly influence the rate of hydrolysis of the ester bonds in this compound.[6] Ester hydrolysis is typically catalyzed by both acids and bases. Therefore, maintaining a pH close to neutral (around 6.0-7.0) is generally recommended to minimize hydrolysis. Extreme pH values should be avoided. The pH can also affect the stability of the overall emulsion system.[14][15][16]

Q5: What types of antioxidants are effective in stabilizing formulations with this compound?

Lipid-soluble antioxidants are generally recommended for protecting the oil phase, where this compound resides. Effective options include:

  • Tocopherols (B72186) (Vitamin E): A common and effective antioxidant for oils and esters.[17]

  • Butylated Hydroxytoluene (BHT): A synthetic antioxidant widely used in cosmetics and pharmaceuticals.

  • Rosemary CO2 Extract: A natural antioxidant that can delay the oxidation of oils.[17]

Combining antioxidants can sometimes provide synergistic effects.[17]

II. Troubleshooting Guides

Issue 1: Phase Separation in an Emulsion

Symptoms: The formulation separates into distinct oil and water layers over time. This may be preceded by creaming or changes in viscosity.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incorrect Emulsifier System 1. Verify HLB: Ensure the Hydrophile-Lipophile Balance (HLB) of your emulsifier system is appropriate for your oil phase composition. A blend of high and low HLB emulsifiers often provides better stability.[18] 2. Emulsifier Concentration: The concentration of the emulsifier may be too low to adequately stabilize the oil droplets. Incrementally increase the emulsifier concentration and observe the effect on stability.
High Concentration of this compound 1. Optimize Oil Phase Ratio: An excessively high oil-to-water ratio can destabilize an emulsion.[11] Experiment with reducing the concentration of this compound or the overall oil phase. 2. Incorporate a Co-emulsifier/Stabilizer: Add a co-emulsifier or a stabilizer like a fatty alcohol (e.g., Cetyl Alcohol) or a polymer to improve the stability of the interfacial film.[19][20]
Processing Issues 1. Homogenization: Inadequate homogenization can result in large, non-uniform droplets that are prone to coalescence. Ensure sufficient shear and homogenization time. 2. Temperature Control: Maintain proper temperature control during the emulsification process. Adding phases at incorrect temperatures can lead to instability.
Ingredient Incompatibility 1. Electrolytes: High concentrations of salts or other electrolytes can disrupt the stability of some emulsifiers. 2. pH Shift: A change in pH during storage can affect emulsifier performance.[14] Re-evaluate the buffering capacity of your formulation.
Issue 2: Changes in Color, Odor, or Viscosity

Symptoms: The formulation develops an off-odor, changes color (e.g., yellows), or experiences a noticeable change in viscosity over time.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Oxidative Degradation 1. Add Antioxidants: Incorporate an effective antioxidant system into the oil phase. Refer to the antioxidant table below for suggestions.[17][21] 2. Use Chelating Agents: Add a chelating agent like Disodium EDTA to bind metal ions that can catalyze oxidation.[5] 3. Protective Packaging: Use opaque or UV-protective packaging to shield the formulation from light, which can accelerate oxidation.[6][17]
Hydrolytic Degradation 1. Optimize pH: Measure the pH of the formulation and adjust it to a near-neutral range (6.0-7.0) to minimize ester hydrolysis. 2. Buffering System: Incorporate a suitable buffering system to maintain a stable pH throughout the product's shelf life.
Microbial Contamination 1. Preservative Efficacy: Ensure that your preservative system is effective against bacteria, yeast, and mold. Conduct preservative efficacy testing (PET). 2. Good Manufacturing Practices (GMP): Review manufacturing processes to prevent microbial contamination.

III. Data Presentation

Table 1: Recommended Antioxidants for Oil-Based Systems
Antioxidant Typical Use Level (%) Solubility Notes
Tocopherol (Vitamin E) 0.05 - 0.2OilNatural antioxidant, often used as a mixture of tocopherols for broader efficacy.[17]
Butylated Hydroxytoluene (BHT) 0.01 - 0.1OilSynthetic antioxidant, highly effective but may have regulatory restrictions in some regions.
Rosemary CO2 Extract 0.02 - 0.1OilNatural antioxidant with good efficacy in preventing rancidity of oils.[17]
Ascorbyl Palmitate 0.01 - 0.1OilAn oil-soluble ester of Vitamin C.

Note: The optimal use level should be determined through stability testing for your specific formulation.

Table 2: Recommended pH Range for Stability
Parameter Recommended Range Justification
pH 6.0 - 7.5Minimizes the rate of acid- and base-catalyzed hydrolysis of the ester linkages in this compound.

IV. Experimental Protocols

Protocol 1: Forced Degradation Study for this compound Formulations

Objective: To identify potential degradation pathways and to ensure the analytical method is stability-indicating.[22][23]

Methodology:

  • Sample Preparation: Prepare samples of the final formulation.

  • Stress Conditions: Expose the samples to the following conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the sample and heat at 60°C for 24-48 hours.

    • Base Hydrolysis: Add 0.1 M NaOH to the sample and heat at 60°C for 24-48 hours.

    • Oxidation: Add 3% H₂O₂ to the sample and store at room temperature for 24-48 hours.

    • Thermal Degradation: Store the sample at 60°C for 7 days.

    • Photostability: Expose the sample to a light source according to ICH Q1B guidelines.

  • Neutralization: After exposure, neutralize the acid and base-stressed samples.

  • Analysis: Analyze all stressed samples, along with a control sample stored at ambient conditions, using a validated stability-indicating analytical method (e.g., HPLC-MS).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify any degradation products. The goal is to achieve 10-20% degradation of the active ingredient to ensure that the method can detect degradants.[22]

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to quantify this compound and separate it from its potential degradation products.

Methodology (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water.

  • Detector: UV detector at a suitable wavelength (to be determined by UV scan) or a Mass Spectrometer (MS) for more specific detection and identification of degradants.

  • Sample Preparation: Dilute the formulation in a suitable solvent (e.g., Isopropanol) and filter through a 0.45 µm filter.

  • Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity should be confirmed using the samples from the forced degradation study.

V. Visualizations

Stability_Troubleshooting_Workflow cluster_observe Observation cluster_diagnose Diagnosis cluster_physical_solutions Physical Solutions cluster_chemical_solutions Chemical Solutions cluster_confirm Confirmation Instability Instability Observed (e.g., Phase Separation, Odor Change) Physical Physical Instability? Instability->Physical Visual Changes? Chemical Chemical Instability? Instability->Chemical Odor/Color/Viscosity Changes? Emulsifier Adjust Emulsifier (HLB, Concentration) Physical->Emulsifier Yes Ratio Optimize Oil/Water Ratio Physical->Ratio Yes Process Modify Process (Homogenization, Temp.) Physical->Process Yes pH_Control Adjust & Buffer pH (Target: 6.0-7.5) Chemical->pH_Control Yes Antioxidant Add Antioxidant & Chelating Agent Chemical->Antioxidant Yes Packaging Use Protective Packaging Chemical->Packaging Yes Stability_Test Perform Long-Term & Accelerated Stability Testing Emulsifier->Stability_Test Ratio->Stability_Test Process->Stability_Test pH_Control->Stability_Test Antioxidant->Stability_Test Packaging->Stability_Test

Caption: A logical workflow for troubleshooting formulation instability.

Degradation_Pathways TDC This compound Citric_Acid Citric Acid TDC->Citric_Acid H₂O (Acid/Base Catalyzed) Octyldodecanol Octyldodecanol TDC->Octyldodecanol H₂O (Acid/Base Catalyzed) Oxidized_Products Oxidized Byproducts (e.g., Peroxides, Aldehydes) TDC->Oxidized_Products O₂ (Light, Metal Ions)

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

Validation of analytical methods for the quantification of Trioctyldodecyl citrate in cosmetic matrices

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for the Quantification of Trioctyldodecyl Citrate (B86180) in Cosmetic Matrices

For researchers, scientists, and drug development professionals, the accurate quantification of active ingredients and excipients in cosmetic formulations is paramount for ensuring product quality, safety, and efficacy. Trioctyldodecyl citrate, a large ester of citric acid and 2-octyldodecanol, is a widely used emollient and skin conditioning agent found in a variety of cosmetic products, including lipsticks, creams, and lotions.[1][2][3] Its concentration can be as high as 80% in certain formulations, making its precise measurement critical for formulation development and quality control.[3]

This guide provides a comparative overview of potential analytical methodologies for the quantification of this compound in complex cosmetic matrices. As there is a lack of specific validated methods in published literature for this particular analyte, this guide proposes a primary method based on common analytical practices for similar large molecular weight esters and discusses potential alternatives. The information is compiled from existing methodologies for related compounds and general principles of analytical chemistry.

Comparison of Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the most suitable technique for the analysis of large, non-volatile molecules like this compound. Gas Chromatography (GC) is generally less applicable due to the high boiling point of the analyte, which would require high temperatures that could lead to thermal degradation. Ultra-Performance Liquid Chromatography (UPLC) presents a faster alternative to conventional HPLC.

Data Presentation: Comparison of Potential Analytical Methods

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Ultra-Performance Liquid Chromatography (UPLC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.Similar to HPLC but uses smaller particle sizes in the column for higher resolution and speed.
Applicability Highly suitable for non-volatile and thermally labile compounds like this compound.Generally unsuitable due to the high molecular weight and low volatility of the analyte. Derivatization would be necessary, adding complexity.[4]Highly suitable, offering faster analysis times and better resolution compared to HPLC.
Detector UV (if chromophore present), Refractive Index (RI), Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), Mass Spectrometry (MS).Flame Ionization Detector (FID), Mass Spectrometry (MS).UV, ELSD, CAD, MS.
Sample Preparation Simple extraction and dilution.[5][6]Complex, likely requiring derivatization to increase volatility.[4]Simple extraction and dilution.
Linearity (r²) Typically >0.99[7][8]Typically >0.99Typically >0.99
Accuracy (% Recovery) Typically 98-102%Typically 95-105%Typically 98-102%
Precision (%RSD) < 2%[7][8]< 5%< 2%
Limit of Detection (LOD) Low (ng/mL to low µg/mL range)Moderate (dependent on detector and derivatization)Very Low (pg/mL to ng/mL range)
Limit of Quantification (LOQ) Low (ng/mL to low µg/mL range)[9]ModerateVery Low

Experimental Protocols

A detailed experimental protocol for the validation of a proposed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this compound is provided below. This protocol is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Proposed RP-HPLC Method
  • Chromatographic System:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Mobile Phase: A gradient of Acetonitrile and Water.

    • Flow Rate: 1.0 mL/min

    • Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for universal detection, as this compound lacks a strong UV chromophore.

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the cosmetic product into a 50 mL volumetric flask.

    • Add 25 mL of a suitable organic solvent (e.g., Tetrahydrofuran or Chloroform) and sonicate for 15 minutes to dissolve the sample.

    • Allow the solution to cool to room temperature and dilute to volume with the same solvent.

    • Centrifuge an aliquot of the solution at 5000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

Validation Parameters and Procedures
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by analyzing a placebo cosmetic formulation and showing no interfering peaks at the retention time of this compound.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

    • Prepare a series of standard solutions of this compound at five different concentrations (e.g., 50, 100, 200, 400, 800 µg/mL).

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[7]

  • Accuracy: The closeness of the test results to the true value.

    • Spike a placebo cosmetic formulation with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).

    • Analyze each level in triplicate.

    • Calculate the percentage recovery. The acceptance criterion is typically 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same cosmetic product on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 2%.[8]

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of results should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1).

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1).[9]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

    • Introduce small changes to the method, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%).

    • Analyze a sample under each condition and evaluate the impact on the results.

Mandatory Visualization

G start Start: Method Validation specificity Specificity (Placebo Analysis) start->specificity linearity Linearity (5 Concentrations, n=3) start->linearity accuracy Accuracy (Spiked Placebo, 3 Levels, n=3) start->accuracy precision Precision start->precision lod_loq LOD & LOQ (Signal-to-Noise Ratio) start->lod_loq robustness Robustness (Varied Parameters) start->robustness end Validated Method repeatability Repeatability (n=6) precision->repeatability intermediate Intermediate Precision (Different Day/Analyst) precision->intermediate repeatability->end intermediate->end lod_loq->end robustness->end

Caption: Workflow for the validation of an analytical method.

References

A Comparative Analysis of Citrate Esters as Safer Plasticizers in High-Stakes Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a plasticizer is a critical decision, balancing performance with safety. Citrate (B86180) esters have emerged as a leading class of non-toxic, biodegradable alternatives to traditional phthalate (B1215562) plasticizers. This guide provides an objective comparison of the performance of various citrate esters, with a focus on Trioctyldodecyl Citrate and its more common counterparts like Acetyl Tributyl Citrate (ATBC), Tributyl Citrate (TBC), and Triethyl Citrate (TEC), supported by experimental data and detailed methodologies.

Citrate esters, derived from citric acid, are gaining prominence in sensitive applications such as medical devices, pharmaceutical coatings, and food packaging due to their favorable toxicological profiles.[1][2] This guide delves into key performance metrics including plasticizer efficiency, migration resistance, and thermal stability to provide a data-driven overview for informed material selection. While extensive data is available for esters like ATBC and TBC, it is important to note that publicly available, in-depth performance studies on this compound as a plasticizer are limited.

Performance Comparison of Citrate Esters

The primary role of a plasticizer is to enhance the flexibility and reduce the brittleness of a polymer, which is quantified by a decrease in its glass transition temperature (Tg), a reduction in tensile strength, and an increase in elongation at break.[3]

Plasticizer Efficiency: A Look at Thermal and Mechanical Properties

The efficiency of a plasticizer is its ability to impart flexibility to a polymer. A significant indicator of this is the reduction of the glass transition temperature (Tg).

Table 1: Effect of Various Citrate Esters on the Glass Transition Temperature (Tg) of Polyvinyl Chloride (PVC)

PlasticizerConcentration (phr)Tg (°C) of Plasticized PVCReference Polymer (PVC) Tg (°C)
This compoundData not availableData not available~80-85
Acetyl Tributyl Citrate (ATBC)50~30-40~80-85
Tributyl Citrate (TBC)50~35-45~80-85
Triethyl Citrate (TEC)50~40-50~80-85
Trioctyl/decyl Citrate (TODC)50-33.5~80-85

*phr: parts per hundred parts of resin. Note: The values presented are approximate and can vary based on the specific grade of PVC and experimental conditions. TODC is included as a structurally similar high molecular weight citrate ester for which data is available.[4]

The mechanical properties of a plasticized polymer are also crucial. An ideal plasticizer increases flexibility (elongation at break) without a drastic loss of strength (tensile strength).

Table 2: Mechanical Properties of PVC Plasticized with Different Citrate Esters

PlasticizerConcentration (phr)Tensile Strength (MPa)Elongation at Break (%)
This compoundData not availableData not availableData not available
Acetyl Tributyl Citrate (ATBC)50~15-20~300-400
Tributyl Citrate (TBC)50~18-23~250-350
Triethyl Citrate (TEC)50~20-25~200-300
*Trioctyl/decyl Citrate (TODC)50~16-21~350-450

Note: These are typical ranges and can be influenced by the specific formulation and processing conditions. TODC is included as a structurally similar high molecular weight citrate ester for which data is available.[4][5]

Migration Resistance: Keeping the Plasticizer in Place

A critical performance parameter, especially for medical and food-contact applications, is the plasticizer's resistance to leaching or migrating out of the polymer matrix.[6] Lower migration is generally observed with higher molecular weight plasticizers.

Table 3: Comparative Leaching of Citrate Esters from a Polymer Matrix

PlasticizerPolymerExtraction MediumLeaching (% weight loss)
This compoundData not availableData not availableData not available
Acetyl Tributyl Citrate (ATBC)PVCn-hexaneLow to moderate
Tributyl Citrate (TBC)PVCn-hexaneModerate
Triethyl Citrate (TEC)HPMC-PAqueous bufferHigh

Note: Leaching is highly dependent on the polymer, extraction medium, temperature, and time. Generally, larger alkyl chains in the citrate ester lead to lower migration.[7]

Thermal Stability: Performance Under Heat

Thermogravimetric analysis (TGA) is used to determine the thermal stability of plasticizers by measuring their weight loss as a function of temperature. Higher decomposition temperatures indicate greater stability.

Table 4: Thermal Stability of Citrate Esters

PlasticizerOnset of Decomposition (°C)
This compoundData not available
Acetyl Tributyl Citrate (ATBC)~290-310
Tributyl Citrate (TBC)~270-290
Triethyl Citrate (TEC)~220-240

Note: Values are approximate and depend on the specific experimental conditions of the TGA analysis.[8]

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are crucial. Below are methodologies for key experiments used to evaluate the performance of plasticizers.

dot

Experimental_Workflow_Plasticizer_Efficiency cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis Prep1 Polymer Resin Compounding Prep2 Melt Blending with Plasticizer Prep1->Prep2 Prep3 Compression Molding of Test Specimens Prep2->Prep3 Test1 Differential Scanning Calorimetry (DSC) for Tg Prep3->Test1 Test2 Tensile Testing (ASTM D638) Prep3->Test2 Analysis1 Determine Tg Reduction Test1->Analysis1 Analysis2 Calculate Tensile Strength & Elongation Test2->Analysis2

Caption: Workflow for Determining Plasticizer Efficiency.

1. Plasticizer Efficiency Determination

  • Objective: To quantify the effect of a plasticizer on the thermal and mechanical properties of a polymer.

  • Methodology:

    • Sample Preparation: Prepare polymer formulations (e.g., PVC) with varying concentrations of the citrate ester plasticizer. This is typically done by melt-blending the components followed by compression molding to create standardized test specimens (e.g., dog-bone shape for tensile testing).

    • Differential Scanning Calorimetry (DSC): Use DSC to determine the glass transition temperature (Tg) of the plasticized polymer samples. A significant decrease in Tg compared to the neat polymer indicates effective plasticization.[9]

    • Tensile Testing: Conduct tensile tests according to ASTM D638 standards to measure the tensile strength, elongation at break, and Young's modulus. These parameters provide insights into the material's strength and flexibility.[3]

dot

Experimental_Workflow_Migration_Resistance cluster_prep_mig Sample Preparation cluster_extraction Extraction cluster_analysis_mig Analysis Prep_Mig1 Prepare Plasticized Polymer Film Prep_Mig2 Cut to Standard Dimensions Prep_Mig1->Prep_Mig2 Prep_Mig3 Initial Weighing Prep_Mig2->Prep_Mig3 Ext1 Immerse in Extraction Medium Prep_Mig3->Ext1 Ext2 Incubate at Controlled Temperature & Time Ext1->Ext2 Analysis_Mig1 Final Weighing Ext2->Analysis_Mig1 Analysis_Mig2 Calculate % Weight Loss Analysis_Mig1->Analysis_Mig2

Caption: Workflow for Migration Resistance Testing.

2. Migration Resistance (Leaching) Test

  • Objective: To determine the amount of plasticizer that leaches from a polymer film into a liquid medium.[6]

  • Methodology:

    • Sample Preparation: Prepare thin films of the plasticized polymer of known dimensions and weight.

    • Immersion: Immerse the polymer film samples in a specific extraction liquid (e.g., distilled water, ethanol, or a food simulant like n-hexane) in a sealed container.

    • Incubation: Keep the container at a constant temperature for a defined period (e.g., 24 hours at 40°C).

    • Analysis: After incubation, remove the film, dry it, and weigh it again. The percentage of weight loss corresponds to the amount of leached plasticizer. For more precise measurements, the concentration of the plasticizer in the extraction liquid can be quantified using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).[6]

dot

Experimental_Workflow_Thermal_Stability cluster_prep_tga Sample Preparation cluster_tga TGA Analysis cluster_analysis_tga Data Analysis Prep_TGA1 Weigh a Small Sample of Plasticizer TGA1 Heat Sample at a Constant Rate in a Controlled Atmosphere Prep_TGA1->TGA1 TGA2 Record Weight Loss vs. Temperature TGA1->TGA2 Analysis_TGA1 Determine Onset of Decomposition Temperature TGA2->Analysis_TGA1

Caption: Workflow for Thermal Stability Analysis.

3. Thermal Stability Analysis

  • Objective: To determine the decomposition temperature of the plasticizer.

  • Methodology:

    • Thermogravimetric Analysis (TGA): Place a small, accurately weighed sample of the plasticizer in a TGA instrument.

    • Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen).

    • Data Acquisition: The instrument records the weight of the sample as a function of temperature. The temperature at which significant weight loss begins is taken as the onset of decomposition, indicating the limit of its thermal stability.[8]

Conclusion

Citrate esters offer a compelling, safer alternative to traditional phthalate plasticizers for a wide range of applications. Among the commonly used citrate esters, Acetyl Tributyl Citrate (ATBC) and higher molecular weight citrates like Trioctyl/decyl Citrate (TODC) demonstrate a good balance of plasticizing efficiency, low migration, and thermal stability. Triethyl Citrate (TEC), while an effective plasticizer, exhibits higher volatility and migration potential due to its lower molecular weight.

There is a clear need for more publicly available research on the plasticizing performance of this compound to allow for a direct and comprehensive comparison with other citrate esters. As the demand for safer and more sustainable materials grows, further investigation into these and other novel bio-based plasticizers will be crucial for advancing material science in the pharmaceutical, medical, and consumer product sectors.

References

A Comparative Analysis of the Emulsifying Properties of Trioctyldodecyl Citrate and Other Non-ionic Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the emulsifying properties of Trioctyldodecyl Citrate (B86180) against other commonly used non-ionic surfactants. Due to the limited publicly available experimental data on Trioctyldodecyl Citrate's specific emulsifying performance, this document focuses on its known physicochemical characteristics and contrasts them with the well-documented properties of established non-ionic surfactants. Furthermore, detailed experimental protocols are provided to enable researchers to conduct their own comparative studies.

This compound is recognized in the cosmetics industry primarily as an emollient and skin-conditioning agent.[1][2][3][4] It is also utilized to stabilize oil- and water-based emulsions, suggesting it possesses surface-active properties.[1] Its large, hydrophobic structure, resulting from the esterification of citric acid with three octyldodecanol (B41232) molecules, indicates a lipophilic nature. This is further supported by its expected low water solubility.[5] While a specific Hydrophilic-Lipophilic Balance (HLB) value for this compound is not readily found in scientific literature, its chemical structure suggests it would be a low HLB emulsifier, suitable for forming water-in-oil (W/O) emulsions. In contrast, other non-ionic surfactants such as polysorbates and sorbitan (B8754009) esters have well-defined HLB values and a broad range of applications in creating stable emulsions.

Comparative Data of Non-ionic Surfactants

The following table summarizes the key properties of several common non-ionic surfactants, providing a benchmark against which the performance of this compound can be evaluated.

Surfactant FamilyExampleINCI NameHLB Value (Approx.)Typical Emulsion TypeKey Characteristics
Polysorbates Polysorbate 80Polysorbate 8015.0Oil-in-Water (O/W)Excellent solubilizer and emulsifier, widely used in pharmaceutical and food products.
Polysorbate 20Polysorbate 2016.7Oil-in-Water (O/W)Solubilizer for essential oils and fragrances, gentle emulsifier.
Sorbitan Esters Sorbitan MonooleateSorbitan Oleate4.3Water-in-Oil (W/O)Lipophilic emulsifier, often used in combination with high HLB surfactants.
Sorbitan MonostearateSorbitan Stearate4.7Water-in-Oil (W/O)W/O emulsifier and stabilizer, contributes to the consistency of creams and lotions.
Fatty Alcohol Ethoxylates Laureth-7Laureth-712.1Oil-in-Water (O/W)Good emulsifying and cleansing properties, used in a variety of personal care products.
Citrate Esters This compoundThis compoundNot availableLikely Water-in-Oil (W/O)Primarily used as an emollient and skin conditioner, with emulsion stabilizing properties.[1][2]

Experimental Protocols for Emulsifier Performance Evaluation

To facilitate direct comparison, the following are detailed methodologies for key experiments used to characterize the emulsifying properties of surfactants.

Determination of Emulsion Stability

Objective: To assess the physical stability of an emulsion over time by observing changes such as creaming, coalescence, and phase separation.

Methodology:

  • Emulsion Preparation:

    • Prepare the oil phase and the aqueous phase separately. The surfactant to be tested is typically dissolved in the appropriate phase (e.g., low HLB surfactants in the oil phase, high HLB surfactants in the water phase).

    • Heat both phases to a specified temperature (e.g., 70-80 °C).

    • Slowly add the dispersed phase to the continuous phase while homogenizing using a high-shear mixer (e.g., rotor-stator homogenizer) for a defined period (e.g., 5-10 minutes) at a specific speed.

    • Allow the emulsion to cool to room temperature while stirring gently.

  • Stability Assessment:

    • Visual Observation: Store the emulsion in a transparent, graduated container at various temperatures (e.g., room temperature, 4 °C, 40 °C). Visually inspect for creaming, sedimentation, flocculation, and phase separation at regular intervals (e.g., 24 hours, 7 days, 30 days).

    • Centrifugation: Subject the emulsion to centrifugation at a specified force and duration (e.g., 3000 rpm for 30 minutes). A stable emulsion should not show any phase separation.

    • Particle Size Analysis: Measure the droplet size distribution of the emulsion at different time points. A significant increase in droplet size indicates coalescence and instability.

Droplet Size Analysis

Objective: To determine the size distribution of the dispersed phase droplets in an emulsion, which is a critical indicator of emulsion stability and texture.

Methodology (Laser Diffraction):

  • Sample Preparation: Dilute the emulsion with a suitable solvent (typically the continuous phase) to an appropriate concentration to avoid multiple scattering effects.

  • Instrument Setup: Use a laser diffraction particle size analyzer. Set the refractive indices of the dispersed and continuous phases.

  • Measurement: Introduce the diluted sample into the analyzer's dispersion unit. The instrument measures the angular distribution of scattered light, which is then used to calculate the particle size distribution.

  • Data Analysis: Report the volume-weighted mean diameter (D[6][7]) and the span of the distribution as key parameters.

Surface Tension Measurement

Objective: To measure the surface tension of surfactant solutions at various concentrations to determine the critical micelle concentration (CMC) and the effectiveness of the surfactant in reducing surface tension.

Methodology (Du Noüy Ring Method):

  • Solution Preparation: Prepare a series of aqueous solutions of the surfactant with varying concentrations.

  • Instrument Calibration: Calibrate the tensiometer with a liquid of known surface tension (e.g., deionized water).

  • Measurement:

    • Place a sample solution in a clean vessel.

    • Immerse a platinum ring into the solution.

    • Slowly raise the ring through the liquid-air interface.

    • The force required to detach the ring from the surface is measured and converted to surface tension (mN/m).

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The point at which the surface tension plateaus is the CMC.

Experimental Workflow for Comparing Emulsifying Properties

The following diagram illustrates a typical workflow for the comparative evaluation of different surfactants.

Emulsifier_Comparison_Workflow A Surfactant Selection (e.g., this compound, Polysorbate 80, Sorbitan Oleate) B Define Formulation (Oil Phase, Aqueous Phase, Surfactant Concentration) A->B Select Surfactants C Emulsion Preparation (Homogenization) B->C Prepare Emulsions D Initial Characterization C->D Immediate Analysis G Stability Study C->G Initiate Stability Testing E Droplet Size Analysis (Laser Diffraction) D->E F Rheology Measurement (Viscosity) D->F J Data Analysis & Comparison E->J F->J H Accelerated Stability (Centrifugation, Temperature Cycling) G->H I Long-Term Stability (Storage at Different Temperatures) G->I H->J I->J K Performance Evaluation J->K Compare Results

Caption: Experimental workflow for comparing the emulsifying properties of different surfactants.

Conclusion

While this compound is established as a beneficial ingredient in cosmetic formulations for its emollient and skin-conditioning properties, its role as a primary emulsifier is less defined in comparison to well-characterized non-ionic surfactants. Its large hydrophobic structure suggests it is likely a low HLB emulsifier, best suited for water-in-oil emulsions. For researchers and formulators looking to utilize this compound as an emulsifier, it is recommended to perform the experimental protocols outlined in this guide to determine its specific performance characteristics, such as emulsion stability and optimal concentration. This will allow for a direct and quantitative comparison with other non-ionic surfactants, ensuring the selection of the most appropriate emulsifying system for a given application.

References

Validating the Non-Comedogenic Profile of Trioctyldodecyl Citrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the non-comedogenic properties of Trioctyldodecyl citrate (B86180), a common emollient in cosmetic and pharmaceutical formulations. By comparing its profile with other alternatives and presenting available experimental data, this document serves as a resource for formulation scientists and researchers in dermatology and drug development.

Abstract

Trioctyldodecyl citrate is widely regarded as a non-comedogenic ingredient, meaning it does not clog pores, a key characteristic for products intended for acne-prone or oily skin.[1] This guide synthesizes available safety data and compares its properties with other common emollients. While direct, quantitative comedogenicity studies on this compound are not publicly available, its safety profile suggests a low potential for inducing comedones. This guide outlines the standard experimental protocols used to determine comedogenicity, providing a framework for the evaluation of this and other cosmetic ingredients.

Comparative Analysis of Emollient Comedogenicity

The comedogenicity of cosmetic ingredients is typically rated on a scale from 0 to 5, with 0 being completely non-comedogenic and 5 being severely comedogenic.[2] This rating is often determined through in vivo methods such as the Rabbit Ear Assay or human clinical trials. Below is a comparative table of common emollients and their reported comedogenicity ratings.

IngredientComedogenicity Rating (0-5)Irritancy Rating (0-5)Chemical Class
This compound Not Rated (Generally considered Non-Comedogenic) [1]Low Ester
Isopropyl Myristate3-53Ester
Isopropyl Palmitate41Ester
Cetyl Alcohol22Fatty Alcohol
Stearyl Alcohol22Fatty Alcohol
Lanolin Alcohol4-52Fatty Alcohol
Coconut Oil40-1Triglyceride
Shea Butter0-20Triglyceride
Squalane10Hydrocarbon
Mineral Oil00Hydrocarbon

Note: Comedogenicity ratings can vary depending on the study and the concentration of the ingredient in a formulation.

Experimental Protocols for Comedogenicity Testing

The assessment of an ingredient's potential to cause comedones is crucial for the development of safe and effective dermatological products. The following are detailed methodologies for key in vivo and in vitro experiments used to validate non-comedogenic claims.

In Vivo Comedogenicity Testing

2.1.1. The Rabbit Ear Assay (REA)

The Rabbit Ear Assay has historically been a standard method for assessing the comedogenic potential of cosmetic ingredients.[3] The model's sensitivity allows for relatively rapid results.[4]

Experimental Protocol:

  • Animal Model: Albino rabbits are typically used for this assay.

  • Test Substance Application: A solution of the test ingredient (e.g., this compound) at a specified concentration is applied daily to the inner ear canal of the rabbit for a period of two to three weeks.[4] A control substance with a known comedogenic rating (e.g., Isopropyl Myristate) and a negative control (the vehicle) are applied to other sites for comparison.

  • Observation and Analysis: After the application period, the ear tissue is excised.[4] Follicular hyperkeratosis, the thickening of the lining of the hair follicle, is then assessed. This can be done through histological examination of tissue cross-sections or by using a stereomicroscope to count microcomedones.[4]

  • Scoring: The degree of comedone formation is graded on a scale, typically from 0 (no comedones) to 5 (severe comedone formation).[2]

Workflow for the Rabbit Ear Assay:

cluster_prep Preparation cluster_application Application Phase (2-3 Weeks) cluster_analysis Analysis animal_model Select Albino Rabbits test_prep Prepare Test Substance, Positive Control, and Negative Control animal_model->test_prep daily_app Daily Application to Inner Ear test_prep->daily_app excision Excise Ear Tissue daily_app->excision analysis Histological Examination or Stereomicroscopy excision->analysis scoring Grade Comedogenicity (0-5 Scale) analysis->scoring

Rabbit Ear Assay Workflow

2.1.2. Human Repeated Insult Patch Test (HRIPT) for Comedogenicity

The HRIPT is considered more clinically relevant as it is performed on human subjects. This test evaluates the irritation and sensitization potential of a product, and can be adapted to assess comedogenicity.[5][6]

Experimental Protocol:

  • Subject Selection: A panel of 50 to 200 human volunteers is selected.[5] For comedogenicity testing, subjects with oily or acne-prone skin are often chosen.

  • Induction Phase: The test material is applied under an occlusive or semi-occlusive patch to the upper back of the subjects. Patches are applied and removed at regular intervals (e.g., applied for 24-48 hours, followed by a 24-hour rest period) for a total of nine applications over three weeks.[5][7]

  • Rest Phase: A two-week period with no product application follows the induction phase.[5]

  • Challenge Phase: The test material is applied to a new (virgin) skin site.

  • Evaluation: Trained dermatologists or technicians evaluate the test sites for any signs of irritation, sensitization, and comedone formation at specified time points after patch removal. For comedogenicity, this can involve clinical counting of comedones or the use of cyanoacrylate biopsies to collect and analyze follicular contents.

  • Scoring: The number and severity of comedones are assessed and compared to baseline and control sites.

Workflow for Human Repeated Insult Patch Test (HRIPT):

cluster_setup Setup cluster_induction Induction Phase (3 Weeks) cluster_rest Rest Phase (2 Weeks) cluster_challenge Challenge Phase subject_selection Select Human Volunteers (50-200) patch_app Repeated Patch Application (9 applications) subject_selection->patch_app no_app No Product Application patch_app->no_app challenge_app Apply to Virgin Skin Site no_app->challenge_app evaluation Dermatological Evaluation & Follicular Biopsy challenge_app->evaluation

HRIPT Workflow for Comedogenicity
In Vitro Alternatives for Comedogenicity Assessment

Due to ethical considerations and the limitations of animal testing, in vitro methods are gaining prominence. These assays aim to model key events in comedo formation, such as keratinocyte proliferation and sebum production.

2.2.1. Keratinocyte Proliferation Assay

This assay assesses whether a test substance induces the hyperproliferation of keratinocytes, a key factor in the development of microcomedones.

Experimental Protocol:

  • Cell Culture: Human keratinocytes are cultured in a suitable medium.

  • Treatment: The cultured keratinocytes are treated with various concentrations of the test substance (e.g., this compound).

  • Proliferation Measurement: Cell proliferation is measured using techniques such as the MTT assay or BrdU incorporation, which quantify metabolically active cells or DNA synthesis, respectively.

  • Analysis: The proliferation rate of treated cells is compared to that of untreated control cells. A significant increase in proliferation may indicate a potential for comedogenicity.

2.2.2. Sebaceous Gland Activity Assay

This assay evaluates the effect of a test substance on sebum production by sebocytes.

Experimental Protocol:

  • Cell Culture: Human sebocytes are cultured in vitro.

  • Treatment: The sebocytes are treated with the test ingredient.

  • Lipid Production Measurement: The amount of lipids (sebum) produced by the cells is quantified using methods like Oil Red O staining followed by spectrophotometry.

  • Analysis: A significant increase in lipid production in the treated cells compared to control cells could suggest a comedogenic potential.

Signaling Pathways in Comedogenesis

Comedogenesis is a complex process involving various cellular signaling pathways. Understanding these pathways can provide insights into how cosmetic ingredients might influence the formation of comedones.

PI3K/Akt/mTOR Pathway and Keratinocyte Hyperproliferation

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial regulator of cell growth and proliferation.[8][9] Dysregulation of this pathway is implicated in various skin conditions characterized by hyperproliferation, such as psoriasis.[8] In the context of comedogenesis, the over-activation of this pathway in keratinocytes can lead to follicular hyperkeratosis. While direct evidence of emollients modulating this pathway is limited, ingredients that influence cellular metabolism or growth factor signaling could potentially have an effect.

GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Keratinocyte Hyperproliferation mTOR->Proliferation promotes

PI3K/Akt/mTOR Signaling Pathway
NF-κB Signaling and Inflammation in Acnegenesis

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation.[10][11] In the context of acne, bacteria such as Cutibacterium acnes can activate this pathway in keratinocytes and immune cells, leading to the production of pro-inflammatory cytokines.[12] This inflammatory response contributes to the development and progression of acne lesions. Cosmetic ingredients with anti-inflammatory properties may help to mitigate this response.

Stimuli Pro-inflammatory Stimuli (e.g., C. acnes) Receptor Toll-like Receptor (TLR) Stimuli->Receptor activates IKK IKK Complex Receptor->IKK activates IκB IκB IKK->IκB phosphorylates & degrades NFκB NF-κB IκB->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to Inflammation Pro-inflammatory Cytokine Production Nucleus->Inflammation induces gene expression for

NF-κB Signaling Pathway

Conclusion

Based on available safety assessments and its chemical properties as a large molecular weight ester, this compound is considered to have a low potential for comedogenicity. While a specific numerical rating from standardized tests is not publicly available, its widespread use in formulations for various skin types, including sensitive and acne-prone skin, supports its non-comedogenic reputation. For definitive validation, further studies utilizing the detailed protocols outlined in this guide would be necessary. The comparison with other emollients highlights the importance of ingredient selection in formulating non-comedogenic products. Furthermore, an understanding of the underlying signaling pathways in comedogenesis can guide the development of novel ingredients and formulations that actively prevent or mitigate the formation of comedones.

References

Assessing the Skin Sensitization Potential of Trioctyldodecyl Citrate: An In Vitro Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current in vitro models for skin sensitization reveals a data gap for Trioctyldodecyl citrate (B86180). While in vivo and human data suggest a low sensitization potential, a direct assessment using validated non-animal testing methods is not publicly available. This guide provides an overview of the established in vitro assays, compares the available data for Trioctyldodecyl citrate with that of common cosmetic emollients, and details the experimental protocols for key assays.

Executive Summary

This compound, an emollient frequently used in cosmetic formulations, has a favorable safety profile based on traditional testing methods. A review of publicly available data indicates no evidence of skin sensitization in human repeat insult patch tests (RIPT) at concentrations up to 29.44%. However, a murine Local Lymph Node Assay (LLNA) showed some evidence of sensitization. To align with modern, animal-free testing paradigms, an assessment using validated in vitro models is crucial.

Currently, there is no publicly available data on the skin sensitization potential of this compound from the three key OECD-validated in vitro assays: the Direct Peptide Reactivity Assay (DPRA), the KeratinoSens™ assay, and the human Cell Line Activation Test (h-CLAT). This guide will therefore focus on presenting the existing data for this compound and comparing it with the known in vitro performance of alternative cosmetic emollients and structurally related citrate esters. This comparative analysis, coupled with detailed experimental protocols for the in vitro assays, will provide researchers and drug development professionals with a framework for assessing the skin sensitization potential of new and existing cosmetic ingredients.

The Adverse Outcome Pathway (AOP) for Skin Sensitization

The assessment of skin sensitization is based on the understanding of the Adverse Outcome Pathway (AOP), a conceptual framework that links a molecular initiating event to an adverse outcome at the organism level. For skin sensitization, the AOP consists of four key events:

  • KE1: Covalent Binding to Proteins (Haptenation): The chemical (hapten) penetrates the stratum corneum and covalently binds to skin proteins.

  • KE2: Keratinocyte Activation: This binding elicits a response in keratinocytes, the primary cells of the epidermis, leading to the production of pro-inflammatory signaling molecules.

  • KE3: Dendritic Cell Activation: Dendritic cells, specialized immune cells in the skin, are activated by the hapten-protein complex and inflammatory signals from keratinocytes.

  • KE4: T-Cell Proliferation and Activation: Activated dendritic cells migrate to the lymph nodes and present the haptenated protein to T-cells, leading to their proliferation and the development of allergic memory.

The in vitro assays discussed in this guide are designed to assess the first three key events of this pathway.

cluster_AOP Adverse Outcome Pathway for Skin Sensitization KE1 KE1: Covalent Binding to Proteins KE2 KE2: Keratinocyte Activation KE1->KE2 [DPRA] KE3 KE3: Dendritic Cell Activation KE2->KE3 [KeratinoSens™] KE4 KE4: T-Cell Proliferation KE3->KE4 [h-CLAT] AO Adverse Outcome: Allergic Contact Dermatitis KE4->AO

Figure 1. Adverse Outcome Pathway for Skin Sensitization.

Comparative Analysis of this compound and Alternatives

Due to the absence of direct in vitro data for this compound, this section presents the available in vivo and human data for this ingredient alongside in vitro data for other common cosmetic emollients. This comparison can provide an initial indication of its likely performance in these assays.

IngredientChemical ClassDPRA (KE1)KeratinoSens™ (KE2)h-CLAT (KE3)In Vivo/Human Data
This compound Citrate EsterNo Data AvailableNo Data AvailableNo Data AvailableLLNA: Evidence of sensitization; RIPT (human): No evidence of sensitization up to 29.44%
Isopropyl Myristate Fatty Acid EsterNo Data AvailableNo Data AvailableNo Data AvailableGuinea Pig: Not a sensitizer (B1316253); Human: Not a sensitizer[1][2]
Caprylic/Capric Triglyceride TriglycerideNo Data AvailableNo Data AvailableNo Data AvailableGuinea Pig: Not a sensitizer; Human: Rare cases of allergic contact dermatitis reported[3][4]
Octyldodecanol Fatty AlcoholNo Data AvailableNo Data AvailableNo Data AvailableGenerally considered non-sensitizing
Triethyl Citrate Citrate EsterNo Data AvailableNo Data AvailableNo Data AvailableGuinea Pig Maximization Test: Strong sensitizer (undiluted), not a sensitizer at 20%[5]
Tributyl Citrate Citrate EsterNo Data AvailableNo Data AvailableNo Data AvailableAnimal studies: Not a sensitizer[6][7]

Table 1. Comparison of Skin Sensitization Data for this compound and Common Cosmetic Emollients.

Detailed Experimental Protocols for Key In Vitro Assays

The following sections provide detailed methodologies for the three key OECD-validated in vitro skin sensitization assays.

Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C

The DPRA is an in chemico method that assesses the first key event of the AOP by measuring the reactivity of a test chemical with synthetic peptides containing cysteine and lysine.

cluster_DPRA DPRA Experimental Workflow Start Start Prepare Prepare Test Chemical and Peptide Solutions Start->Prepare Incubate Incubate Chemical with Cysteine and Lysine Peptides (24h) Prepare->Incubate Analyze Analyze Peptide Depletion by HPLC Incubate->Analyze Calculate Calculate Percent Peptide Depletion Analyze->Calculate Predict Predict Sensitization Potential Calculate->Predict End End Predict->End cluster_KeratinoSens KeratinoSens™ Experimental Workflow Start Start Seed Seed KeratinoSens™ Cells in 96-well plates Start->Seed Expose Expose Cells to Test Chemical (48h) Seed->Expose Measure Measure Luciferase Activity and Cell Viability Expose->Measure Calculate Calculate Fold Induction of Luciferase Measure->Calculate Predict Predict Sensitization Potential Calculate->Predict End End Predict->End cluster_hCLAT h-CLAT Experimental Workflow Start Start Culture Culture THP-1 Cells Start->Culture Expose Expose Cells to Test Chemical (24h) Culture->Expose Stain Stain Cells with Fluorescent Antibodies for CD86 and CD54 Expose->Stain Analyze Analyze Marker Expression by Flow Cytometry Stain->Analyze Calculate Calculate Relative Fluorescence Intensity (RFI) Analyze->Calculate Predict Predict Sensitization Potential Calculate->Predict End End Predict->End

References

Comparative analysis of the rheological impact of Trioctyldodecyl citrate versus other emollients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the rheological properties of Trioctyldodecyl Citrate (B86180) against other widely used emollients in the cosmetic and pharmaceutical industries: Isopropyl Myristate, Caprylic/Capric Triglyceride, and Dimethicone. The selection of an appropriate emollient is a critical factor in formulation development, directly impacting product stability, sensory characteristics, and ultimately, consumer acceptance and therapeutic efficacy. This document aims to furnish researchers, scientists, and drug development professionals with the necessary data and experimental context to make informed decisions regarding emollient selection.

Executive Summary

Trioctyldodecyl Citrate is a viscous emollient, often compared to castor oil in its rheological behavior.[1] This high viscosity suggests its utility in formulations requiring significant structure and substantivity, such as lipsticks and creams.[1][2] In contrast, emollients like Isopropyl Myristate and Caprylic/Capric Triglyceride exhibit significantly lower viscosities, contributing to a lighter skin feel and faster spreading. Dimethicone, a silicone-based polymer, is available in a wide range of viscosities, allowing for greater formulation flexibility.[3] The rheological profile of an emollient, including its viscosity, shear-thinning behavior, and yield stress, dictates its performance in a final formulation.

Data Presentation

The following tables summarize the key rheological and physical properties of the selected emollients.

Table 1: Physical and Rheological Properties of Selected Emollients

PropertyThis compoundIsopropyl MyristateCaprylic/Capric TriglycerideDimethicone (350 cSt)
INCI Name This compoundIsopropyl MyristateCaprylic/Capric TriglycerideDimethicone
Chemical Class Citrate EsterFatty Acid EsterMixed Tri-esterSilicone Polymer
Appearance Viscous LiquidClear, colorless liquidClear, slightly yellowish oilClear fluid
Viscosity (at 20-25°C) ~580 - 2,420 cP (estimated based on Castor Oil)[4][5]~4 mPa·s~25-33 cP~350 cSt
Density (g/cm³ at 20-25°C) ~0.906 - 0.961[4][6]~0.850-0.870~0.930-0.960~0.96 - 0.98
Shear Thinning Behavior Expected to be Newtonian or slightly shear-thinningGenerally considered NewtonianGenerally considered NewtonianCan exhibit non-Newtonian, shear-thinning behavior depending on the grade and formulation
Yield Stress Likely negligible in pure formNegligibleNegligibleNegligible in pure fluid form, but can be structured to have a yield stress in formulations

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of emollient rheology.

Viscosity Measurement

Objective: To determine the resistance to flow of an emollient at a specified shear rate and temperature.

Apparatus:

  • Rotational Viscometer (e.g., Brookfield type) or Rheometer with a cone-plate or parallel-plate geometry.[7][8]

  • Temperature-controlled sample holder.

  • Appropriate spindle or geometry for the expected viscosity range.

Methodology:

  • Sample Preparation: The emollient sample is brought to the specified temperature (e.g., 25°C) in the temperature-controlled holder.

  • Instrument Setup: The appropriate spindle or geometry is selected and attached to the viscometer/rheometer. The gap between the geometry and the plate is set according to the instrument's specifications.

  • Measurement:

    • For a single-point viscosity measurement, the spindle is rotated at a constant speed (shear rate), and the torque required to maintain that speed is measured.[7] This torque is then converted to a viscosity value in centipoise (cP) or milliPascal-seconds (mPa·s).[7]

    • For a flow curve, the shear rate is ramped up and/or down over a defined range, and the corresponding shear stress is measured.[8] This allows for the characterization of shear-thinning or shear-thickening behavior.

  • Data Recording: The viscosity, shear rate, shear stress, and temperature are recorded. For non-Newtonian fluids, it is crucial to report the viscosity at a specific shear rate.[9]

Yield Stress Determination

Objective: To measure the minimum stress required to initiate flow in a structured fluid.

Apparatus:

  • Controlled-stress rheometer with a parallel-plate or cone-plate geometry.

  • Temperature-controlled sample holder.

Methodology (Oscillatory Stress Sweep):

  • Sample Loading: The sample is carefully loaded between the plates of the rheometer, ensuring no air bubbles are trapped. The geometry is lowered to the desired gap, and any excess sample is trimmed.

  • Equilibration: The sample is allowed to equilibrate at the test temperature for a set period to ensure thermal and structural equilibrium.

  • Oscillatory Test: A small-amplitude oscillatory stress is applied to the sample, and the resulting strain is measured. The stress is incrementally increased over a defined range, while the frequency is held constant (e.g., 1 Hz).[10]

  • Data Analysis: The storage modulus (G') and loss modulus (G'') are plotted against the applied stress. The yield stress is often identified as the point where G' begins to decrease significantly, or where G' and G'' crossover.[11][12]

Shear Rate Sweep (Flow Curve)

Objective: To characterize the viscosity of an emollient over a range of shear rates to determine its flow behavior (Newtonian, shear-thinning, or shear-thickening).

Apparatus:

  • Controlled-rate or controlled-stress rheometer with a cone-plate or parallel-plate geometry.

  • Temperature-controlled sample holder.

Methodology:

  • Sample Loading and Equilibration: The sample is loaded and allowed to equilibrate as described in the yield stress protocol.

  • Shear Rate Ramp: The shear rate is ramped from a low value to a high value (e.g., 0.1 to 100 s⁻¹) and then often ramped back down.[13]

  • Data Acquisition: The shear stress is measured at each shear rate, and the viscosity is calculated (Viscosity = Shear Stress / Shear Rate).

  • Data Analysis: The viscosity is plotted against the shear rate on a logarithmic scale.

    • A horizontal line indicates Newtonian behavior (viscosity is independent of shear rate).

    • A downward sloping curve indicates shear-thinning behavior (viscosity decreases as shear rate increases).

    • An upward sloping curve indicates shear-thickening behavior (viscosity increases as shear rate increases).

    • The area between the upward and downward curves (hysteresis loop) can provide information about the thixotropy of the material.[13]

Mandatory Visualization

Emollient_Rheology_Workflow cluster_selection Emollient Selection cluster_testing Rheological Testing cluster_analysis Data Analysis & Comparison Trioctyldodecyl_Citrate This compound Viscosity_Measurement Viscosity Measurement (Rotational Viscometer/Rheometer) Trioctyldodecyl_Citrate->Viscosity_Measurement Yield_Stress_Determination Yield Stress Determination (Controlled-Stress Rheometer) Trioctyldodecyl_Citrate->Yield_Stress_Determination Flow_Curve_Analysis Flow Curve Analysis (Shear Rate Sweep) Trioctyldodecyl_Citrate->Flow_Curve_Analysis Isopropyl_Myristate Isopropyl Myristate Isopropyl_Myristate->Viscosity_Measurement Isopropyl_Myristate->Yield_Stress_Determination Isopropyl_Myristate->Flow_Curve_Analysis Caprylic_Capric_Triglyceride Caprylic/Capric Triglyceride Caprylic_Capric_Triglyceride->Viscosity_Measurement Caprylic_Capric_Triglyceride->Yield_Stress_Determination Caprylic_Capric_Triglyceride->Flow_Curve_Analysis Dimethicone Dimethicone Dimethicone->Viscosity_Measurement Dimethicone->Yield_Stress_Determination Dimethicone->Flow_Curve_Analysis Comparative_Tables Comparative Data Tables (Viscosity, Density, etc.) Viscosity_Measurement->Comparative_Tables Rheological_Profile Rheological Profile (Newtonian vs. Non-Newtonian) Yield_Stress_Determination->Rheological_Profile Flow_Curve_Analysis->Rheological_Profile Formulation_Implications Formulation Implications (Texture, Stability, Application) Comparative_Tables->Formulation_Implications Rheological_Profile->Formulation_Implications

Caption: Experimental workflow for comparative rheological analysis of emollients.

Discussion

The rheological properties of an emollient are intrinsically linked to its chemical structure. The large, branched alkyl chains of This compound result in a high molecular weight and consequently, a high viscosity.[2] This makes it an effective agent for increasing the viscosity and providing a substantive feel in formulations. Its rheological profile is likely to be Newtonian, meaning its viscosity does not change significantly with shear rate, which is typical for many oils and esters in their pure form.

In contrast, Isopropyl Myristate is a low-viscosity emollient that provides a light, non-greasy feel and enhances the spreadability of formulations.[14] Its low molecular weight and simple ester structure contribute to its low viscosity. It is generally considered a Newtonian fluid.

Caprylic/Capric Triglyceride , derived from coconut oil, is another low-to-medium viscosity emollient.[15][16] It offers good oxidative stability and a pleasant skin feel. Like Isopropyl Myristate, it is typically a Newtonian fluid.

Dimethicone is a silicone polymer, and its viscosity is dependent on its degree of polymerization.[17] This allows for a wide range of available viscosities, from very thin fluids to thick, gummy materials.[17] Higher molecular weight dimethicones can exhibit shear-thinning (pseudoplastic) behavior, where the viscosity decreases as shear stress increases.[3] This property is advantageous in cosmetic formulations, as it allows a product to be thick in the container but spread easily upon application.

The concept of yield stress is more relevant for formulated products than for pure emollients, which are typically liquids that flow under their own weight.[18] However, understanding that these emollients have negligible yield stress in their pure form is important for formulators who may need to add rheology modifiers to create a stable suspension or a desired texture.

Conclusion

The choice between this compound and other emollients will largely depend on the desired rheological properties of the final formulation. For products requiring high viscosity, a rich texture, and long-lasting emollience, this compound is a suitable candidate. For lighter lotions, serums, and products where rapid absorption and a non-greasy feel are desired, lower viscosity emollients like Isopropyl Myristate and Caprylic/Capric Triglyceride are more appropriate. Dimethicone offers the most versatility due to the wide range of available viscosities and its potential for shear-thinning behavior. A thorough understanding of the rheological impact of each emollient, as outlined in this guide, is essential for successful product development.

References

Validating the Purity of Synthesized Trioctyldodecyl Citrate: A Comparative Guide to HPLC and GC Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of high-purity Trioctyldodecyl citrate (B86180), a complex triester of citric acid and 2-octyldodecanol, is crucial for its application in various fields, including cosmetics and pharmaceuticals, where it functions as an emollient and skin-conditioning agent.[1][2] Ensuring the purity of the synthesized product is a critical step in quality control, directly impacting its efficacy, safety, and stability. This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the validation of Trioctyldodecyl citrate purity. We present detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting the most appropriate method for their needs.

Understanding Potential Impurities

The synthesis of this compound typically involves the esterification of citric acid with 2-octyldodecanol. This process can lead to several impurities that need to be identified and quantified. A comprehensive purity analysis should target the principal compound as well as potential process-related impurities.

Table 1: Potential Impurities in Synthesized this compound

Impurity Chemical Name Source Significance
Citric Acid2-hydroxypropane-1,2,3-tricarboxylic acidUnreacted starting materialCan affect the physicochemical properties and stability of the final product.
2-Octyldodecanol2-octyldodecan-1-olUnreacted starting materialA known non-hazardous impurity that can be present in the final product.[3]
Mono-octyldodecyl citrate1,2-dihydroxy-3-(2-octyldodecyl)oxycarbonyl)propanoic acidIncomplete esterification intermediateCan impact the desired emollient properties and overall purity.
Di-octyldodecyl citrate1-hydroxy-2,3-bis((2-octyldodecyl)oxycarbonyl)propanoic acidIncomplete esterification intermediateAffects the product's molecular weight distribution and performance.

High-Performance Liquid Chromatography (HPLC) for Purity Validation

HPLC is a versatile and widely used technique for the analysis of large, non-volatile, and thermally sensitive molecules like this compound. Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is particularly well-suited for this purpose.

Experimental Protocol: HPLC-UV

A reversed-phase HPLC method with UV detection can be effectively employed for the purity analysis of this compound. Since the citrate moiety contains a chromophore, UV detection is a viable approach.

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice for separating non-polar compounds.[4]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water is recommended.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 70% B, ramp to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.

  • Detection: UV detection at 210 nm, where the ester carbonyl group exhibits absorbance.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized this compound in acetonitrile to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Workflow for HPLC Purity Validation

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Synthesized this compound weigh Weigh Sample start->weigh dissolve Dissolve in Acetonitrile (1 mg/mL) weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (210 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: Workflow for HPLC-based purity validation of this compound.

Gas Chromatography (GC) for Purity Validation

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. For high molecular weight and low volatility compounds like this compound, high-temperature GC coupled with mass spectrometry (GC-MS) is the preferred method.

Experimental Protocol: High-Temperature GC-MS

Due to the high molecular weight of this compound (1033.7 g/mol ), a high-temperature GC method is necessary to ensure its volatilization without thermal degradation.

  • Instrumentation: A GC system equipped with a high-temperature inlet, a suitable capillary column, and a mass spectrometer (MS) detector.

  • Column: A high-temperature, low-bleed capillary column such as a DB-1HT or DB-5HT (e.g., 15 m x 0.25 mm, 0.10 µm film thickness) is recommended.[5]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 380 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp 1: 15 °C/min to 250 °C.

    • Ramp 2: 10 °C/min to 380 °C, hold for 10 minutes.

  • MS Transfer Line Temperature: 380 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 50-1200.

  • Injection Volume: 1 µL (splitless injection).

  • Sample Preparation: Dissolve the synthesized this compound in a suitable solvent like hexane (B92381) or chloroform (B151607) to a concentration of 1 mg/mL.

Workflow for GC Purity Validation

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Synthesized this compound weigh Weigh Sample start->weigh dissolve Dissolve in Hexane (1 mg/mL) weigh->dissolve inject Inject into GC dissolve->inject separate Separation on High-Temp Column inject->separate detect Mass Spectrometry Detection separate->detect tic Generate Total Ion Chromatogram detect->tic identify Identify Peaks via Mass Spectra tic->identify calculate Calculate Purity (% Area) identify->calculate

Caption: Workflow for GC-MS-based purity validation of this compound.

Comparative Performance

Table 2: Comparison of HPLC and GC for this compound Purity Analysis

Parameter HPLC-UV High-Temperature GC-MS Rationale/Comments
Applicability Excellent for non-volatile, thermally labile compounds.Suitable for volatile and thermally stable compounds. High temperatures are required for this compound.[6]HPLC is inherently more suitable for large, low-volatility molecules.
Selectivity Good, based on polarity differences.Excellent, based on both retention time and mass spectral data.MS detection in GC provides a higher degree of confidence in peak identification.
Sensitivity (LOD/LOQ) Typically in the µg/mL range.[7]Can achieve ng/mL to pg/mL levels with MS detection.GC-MS generally offers superior sensitivity.
Precision (%RSD) < 2%< 5%Both techniques offer good precision for quantitative analysis.
Linearity (r²) > 0.999[7]> 0.995Both methods can provide excellent linearity over a defined concentration range.
Potential Issues Co-elution of impurities with similar polarity.Potential for thermal degradation of the analyte at high temperatures.[8]Careful method development is crucial to mitigate these issues.

Conclusion and Recommendations

Both HPLC and high-temperature GC-MS are powerful techniques for validating the purity of synthesized this compound. The choice between the two methods will depend on the specific requirements of the analysis and the available instrumentation.

  • HPLC-UV is a robust and reliable method that is well-suited for routine quality control. Its operation at ambient temperatures avoids the risk of thermal degradation, making it a safer choice for this large ester. It is effective for quantifying the main component and known impurities.

  • High-Temperature GC-MS offers superior selectivity and sensitivity, making it an excellent tool for identifying unknown impurities and for trace-level analysis. The mass spectral data provides structural information that is invaluable for impurity profiling. However, careful optimization of the temperature program is critical to prevent thermal decomposition of the this compound.

For a comprehensive purity assessment, a combination of both techniques can be highly beneficial. HPLC can be used for accurate quantification of the main component, while GC-MS can be employed for the identification and quantification of volatile and semi-volatile impurities. This dual-pronged approach ensures a thorough and reliable validation of the purity of synthesized this compound, meeting the stringent quality standards required for its intended applications.

References

Navigating the Degradation Landscape: A Comparative Study on Citrate Ester Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for safer and more environmentally benign alternatives to traditional phthalate (B1215562) plasticizers, citrate (B86180) esters have emerged as promising candidates, particularly within the pharmaceutical, medical device, and food packaging industries. Their favorable toxicological profiles and potential for biodegradation make them attractive choices for researchers, scientists, and drug development professionals. This guide offers a comparative analysis of the biodegradability of three common citrate ester plasticizers: Acetyl Tributyl Citrate (ATBC), Tributyl Citrate (TBC), and Acetyl Triethyl Citrate (ATEC), supported by available experimental data and detailed methodologies.

Performance Benchmark: Biodegradability of Citrate Esters

PlasticizerTest MethodDurationBiodegradation (%)Classification
Acetyl Tributyl Citrate (ATBC) OECD 301D28 days16%[1]Not Readily Biodegradable[1]
OECD 302C28 days82%[1]Inherently Biodegradable[1]
Soil Biometer System-Readily biodegradable in soil substrates[1]Readily Biodegradable in Soil
Tributyl Citrate (TBC) Data Not Available---
Acetyl Triethyl Citrate (ATEC) Data Not Available---

Note: The lack of standardized, publicly available OECD 301B data for TBC and ATEC highlights a gap in the comparative environmental assessment of these plasticizers. The available data for ATBC suggests that while it may not meet the strict criteria for "ready biodegradability" in aquatic environments, it is considered "inherently biodegradable," indicating a potential for degradation over a longer period.[1] Furthermore, its classification as readily biodegradable in soil suggests that the environmental compartment plays a significant role in its degradation.[1]

Delving into the Degradation Pathways

The biodegradation of citrate esters is primarily initiated by the enzymatic hydrolysis of their ester bonds, a process facilitated by microorganisms. This initial step breaks down the larger molecule into smaller, more readily metabolized substances.

Acetyl Tributyl Citrate (ATBC) and Acetyl Triethyl Citrate (ATEC) Degradation

For ATBC and ATEC, the degradation process is believed to be initiated by the action of esterase enzymes, which cleave the acetyl and butyl/ethyl groups from the citrate backbone. This results in the formation of tributyl citrate or triethyl citrate, respectively, along with acetic acid. Subsequent hydrolysis of the remaining ester linkages yields citric acid and the corresponding alcohols (butanol or ethanol). These smaller molecules can then enter the central metabolic pathways of microorganisms, such as the citric acid cycle, to be further broken down into carbon dioxide and water.

G cluster_atbc ATBC Degradation cluster_atec ATEC Degradation ATBC Acetyl Tributyl Citrate (ATBC) TBC Tributyl Citrate ATBC->TBC Esterase AceticAcid Acetic Acid ATBC->AceticAcid Esterase CitricAcid Citric Acid TBC->CitricAcid Esterase Butanol Butanol TBC->Butanol Esterase TCA Citric Acid Cycle (TCA) AceticAcid->TCA CitricAcid->TCA Butanol->TCA CO2_H2O CO2 + H2O TCA->CO2_H2O ATEC Acetyl Triethyl Citrate (ATEC) TEC Triethyl Citrate ATEC->TEC Esterase AceticAcid2 Acetic Acid ATEC->AceticAcid2 Esterase CitricAcid2 Citric Acid TEC->CitricAcid2 Esterase Ethanol Ethanol TEC->Ethanol Esterase TCA2 Citric Acid Cycle (TCA) AceticAcid2->TCA2 CitricAcid2->TCA2 Ethanol->TCA2 CO2_H2O2 CO2 + H2O TCA2->CO2_H2O2

Caption: Proposed microbial degradation pathway for ATBC and ATEC.

Tributyl Citrate (TBC) Degradation

The biodegradation of TBC is expected to follow a similar initial pathway to the de-acetylated ATBC, with esterases playing a key role in hydrolyzing the ester bonds to produce citric acid and butanol. These intermediates are then further mineralized.

G TBC Tributyl Citrate (TBC) CitricAcid Citric Acid TBC->CitricAcid Esterase Butanol Butanol TBC->Butanol Esterase TCA Citric Acid Cycle (TCA) CitricAcid->TCA Butanol->TCA CO2_H2O CO2 + H2O TCA->CO2_H2O

Caption: Proposed microbial degradation pathway for TBC.

Experimental Protocols: A Closer Look at Biodegradability Testing

The OECD 301B guideline provides a robust framework for assessing the ready biodegradability of chemicals. Below is a detailed methodology for this key experiment.

OECD 301B: Ready Biodegradability - CO2 Evolution Test

Objective: To determine the ultimate aerobic biodegradability of a substance by measuring the amount of carbon dioxide evolved.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a mixed source (e.g., activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The amount of CO2 produced is measured at regular intervals and is used to calculate the percentage of biodegradation relative to the theoretical maximum.[2]

Apparatus:

  • Incubation bottles with gas-tight seals.

  • CO2-free air supply system.

  • CO2 trapping system (e.g., bottles containing a known volume of barium hydroxide (B78521) or sodium hydroxide solution).

  • Apparatus for titration of the hydroxide solution or a total organic carbon (TOC) analyzer.

  • Magnetic stirrers.

  • Constant temperature room or water bath (22 ± 2 °C).

Procedure:

  • Preparation of Mineral Medium: A mineral medium containing essential salts and trace elements is prepared.

  • Inoculum Preparation: The inoculum is typically derived from the effluent of a wastewater treatment plant. It is prepared to ensure a suitable concentration of microorganisms.

  • Test Setup:

    • Test vessels are filled with the mineral medium and inoculum.

    • The test substance is added to the test vessels at a known concentration (typically providing 10-20 mg of organic carbon per liter).

    • Blank controls containing only the inoculum and mineral medium are run in parallel.

    • A reference control with a readily biodegradable substance (e.g., sodium benzoate) is also included to validate the test system.

  • Incubation: The vessels are incubated for 28 days in the dark at a constant temperature.[2] A continuous stream of CO2-free air is passed through the test solution.

  • CO2 Measurement: The CO2 evolved from the test vessels is trapped in the hydroxide solution. The amount of CO2 is determined by titrating the remaining hydroxide or by analyzing the total inorganic carbon in the trapping solution.[2]

  • Calculation of Biodegradation: The percentage of biodegradation is calculated as the cumulative amount of CO2 produced by the test substance (corrected for the CO2 produced by the blank control) expressed as a percentage of the theoretical maximum CO2 that can be produced from the test substance.

Pass Criteria: A substance is considered "readily biodegradable" if it reaches 60% of its theoretical CO2 evolution within a 10-day window during the 28-day test period.[3][4]

G Start Start PrepareMedia Prepare Mineral Medium and Inoculum Start->PrepareMedia SetupVessels Set Up Test Vessels (Test Substance, Blank, Reference) PrepareMedia->SetupVessels Incubate Incubate for 28 Days (22°C, Dark, Aerobic) SetupVessels->Incubate MeasureCO2 Measure Evolved CO2 at Regular Intervals Incubate->MeasureCO2 Calculate Calculate Percentage Biodegradation MeasureCO2->Calculate Analyze Analyze Data and Determine Classification Calculate->Analyze End End Analyze->End

Caption: Experimental workflow for the OECD 301B CO2 evolution test.

References

Efficacy of Trioctyldodecyl Citrate in Different Topical Drug Delivery Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Trioctyldodecyl citrate (B86180) when incorporated into three distinct topical drug delivery systems: nanoemulsions, liposomes, and microemulsions. Trioctyldodecyl citrate, an ester of citric acid and octyldodecanol, is a versatile emollient and emulsion stabilizer used in a variety of cosmetic and pharmaceutical formulations.[1] Its role in enhancing the performance of topical drug delivery systems is of significant interest for formulators aiming to optimize drug solubility, skin permeation, and overall therapeutic efficacy. While direct comparative studies are limited, this guide synthesizes available data and provides a framework for evaluating its performance.

Overview of this compound and Topical Drug Delivery Systems

This compound is valued for its ability to form a protective barrier on the skin, retain moisture, and improve the stability of oil-in-water emulsions.[1] These properties make it a candidate for inclusion in advanced topical drug delivery systems designed to overcome the barrier function of the stratum corneum.

  • Nanoemulsions: These are kinetically stable, biphasic dispersions of oil and water with droplet sizes typically in the range of 20-200 nm. Their small droplet size provides a large surface area, which can enhance drug solubilization and skin penetration.

  • Liposomes: These are vesicular structures composed of one or more lipid bilayers enclosing an aqueous core. They can encapsulate both hydrophilic and lipophilic drugs and are known for their biocompatibility and ability to interact with cell membranes.

  • Microemulsions: These are thermodynamically stable, isotropic systems of oil, water, and surfactants, often with a cosurfactant. They form spontaneously and can solubilize significant amounts of both lipophilic and hydrophilic drugs.

Comparative Efficacy Data

The following tables present a summary of hypothetical comparative data to illustrate the potential efficacy of this compound in different topical drug delivery systems. This data is based on the known properties of these systems and this compound's function as an emollient and stabilizer. Actual experimental results may vary.

Table 1: Drug Solubility Enhancement

Delivery SystemActive Pharmaceutical Ingredient (API)API Concentration without this compound (mg/mL)API Concentration with this compound (mg/mL)Fold Increase in Solubility
NanoemulsionKetoprofen (lipophilic)1.52.81.87
LiposomeLidocaine HCl (hydrophilic)10.211.51.13
MicroemulsionIbuprofen (lipophilic)5.89.21.59

Table 2: In Vitro Skin Permeation

Delivery System with this compoundAPICumulative Permeation at 24h (µg/cm²)Steady-State Flux (Jss) (µg/cm²/h)Enhancement Ratio*
NanoemulsionKetoprofen350.614.62.5
LiposomeLidocaine HCl180.27.51.8
MicroemulsionIbuprofen425.817.73.1

*Enhancement Ratio is calculated relative to a control formulation without the specific delivery system or this compound.

Table 3: In Vitro Drug Release

Delivery System with this compoundAPI% Drug Released at 6h% Drug Released at 12hRelease Kinetics Model
NanoemulsionKetoprofen65.488.2Higuchi
LiposomeLidocaine HCl42.165.7Korsmeyer-Peppas
MicroemulsionIbuprofen72.895.1First-Order

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

3.1. Drug Solubility Studies

  • Objective: To determine the saturation solubility of the API in each topical drug delivery system with and without this compound.

  • Methodology:

    • Prepare the nanoemulsion, liposome, and microemulsion formulations, both with and without a fixed concentration of this compound.

    • Add an excess amount of the API to each formulation in sealed vials.

    • Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

    • Centrifuge the samples to separate the undissolved API.

    • Carefully collect the supernatant and dilute it with a suitable solvent.

    • Quantify the amount of dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

3.2. In Vitro Skin Permeation Studies

  • Objective: To evaluate the effect of this compound in different delivery systems on the permeation of an API across the skin.

  • Methodology (using Franz Diffusion Cells):

    • Excise full-thickness skin from a suitable animal model (e.g., porcine ear skin) and mount it on Franz diffusion cells with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4) and maintain the temperature at 32°C.

    • Apply a finite dose of the test formulation (nanoemulsion, liposome, or microemulsion containing this compound and the API) to the surface of the skin in the donor compartment.

    • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor compartment and replace with fresh buffer.

    • Analyze the concentration of the API in the collected samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the cumulative amount of API permeated per unit area and the steady-state flux.

3.3. In Vitro Drug Release Studies

  • Objective: To determine the rate and extent of API release from the different topical formulations.

  • Methodology (using a dialysis membrane method):

    • Place a known amount of the test formulation into a dialysis bag with a specific molecular weight cut-off.

    • Suspend the dialysis bag in a dissolution medium (e.g., phosphate (B84403) buffer, pH 5.5 to mimic skin surface pH) maintained at 32°C with constant stirring.

    • At specified time points, withdraw aliquots of the dissolution medium and replace with an equal volume of fresh medium.

    • Analyze the API concentration in the samples using a validated analytical method.

    • Plot the cumulative percentage of drug released against time and fit the data to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to determine the release mechanism.

Visualizations

Experimental Workflow for Efficacy Comparison

G cluster_formulation Formulation Preparation cluster_evaluation Efficacy Evaluation cluster_analysis Data Analysis F1 Nanoemulsion + TCDC Sol Solubility Study F1->Sol Perm Skin Permeation (Franz Cell) F1->Perm Rel Drug Release (Dialysis) F1->Rel F2 Liposome + TCDC F2->Sol F2->Perm F2->Rel F3 Microemulsion + TCDC F3->Sol F3->Perm F3->Rel Sol_Data Solubility Data Sol->Sol_Data Perm_Data Permeation Profile Perm->Perm_Data Rel_Data Release Kinetics Rel->Rel_Data Comp Comparative Analysis Sol_Data->Comp Perm_Data->Comp Rel_Data->Comp

Caption: Workflow for comparing the efficacy of this compound in different topical delivery systems.

Interaction with the Skin Barrier

G cluster_delivery Topical Delivery System cluster_skin Skin Layers DS Nanoemulsion / Liposome / Microemulsion with this compound SC Stratum Corneum DS->SC Adhesion & Penetration VE Viable Epidermis SC->VE Drug Diffusion DE Dermis VE->DE Partitioning Blood Blood DE->Blood Systemic Absorption

Caption: Mechanism of drug permeation through the skin from a topical delivery system.

Conclusion

The incorporation of this compound into nanoemulsions, liposomes, and microemulsions has the potential to enhance the topical delivery of various active pharmaceutical ingredients. Its properties as an emollient and stabilizer can contribute to improved drug solubility, skin permeation, and controlled release. The choice of the optimal delivery system will depend on the specific physicochemical properties of the drug and the desired therapeutic outcome. The experimental protocols and comparative framework provided in this guide offer a systematic approach for researchers and formulators to evaluate and select the most effective topical drug delivery strategy. Further direct comparative studies are warranted to fully elucidate the synergistic effects of this compound within these advanced delivery platforms.

References

A Comparative Guide to the Safety and Toxicity of Trioctyldodecyl Citrate for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety and toxicity profile of Trioctyldodecyl citrate (B86180) with other commonly used pharmaceutical excipients: Caprylic/Capric Triglyceride, Isopropyl Myristate, and Mineral Oil. The information presented is intended to assist researchers and formulation scientists in making informed decisions regarding the selection of appropriate excipients for topical and oral pharmaceutical preparations.

Executive Summary

Trioctyldodecyl citrate is a versatile emollient and skin-conditioning agent with a favorable safety profile for topical applications.[1][2][3][4][5] Primarily used in the cosmetics industry, its potential in pharmaceutical formulations is growing.[2] This guide presents available toxicological data for this compound and compares it against three widely used pharmaceutical excipients. The data indicates that this compound exhibits low acute oral and dermal toxicity, is slightly irritating to the skin in animal studies but is not a sensitizer (B1316253) in human studies.[6] Its safety profile is comparable to that of Caprylic/Capric Triglyceride, Isopropyl Myristate, and Mineral Oil, which are all generally regarded as safe for their intended use in pharmaceuticals.

Comparative Safety and Toxicity Data

The following tables summarize the available quantitative data for this compound and its alternatives.

Table 1: Acute Toxicity Data

ExcipientOral LD50 (rat)Dermal LD50 (rabbit)
This compound > 5000 mg/kg bw[6]> 2000 mg/kg bw (analogue data)[6]
Caprylic/Capric Triglyceride > 5000 mg/kg[7][8]> 2000 mg/kg (rat)[9]
Isopropyl Myristate > 2000 mg/kg[10][11][12]5 g/kg[13]
Mineral Oil (Pharmaceutical Grade) > 5000 mg/kg[14][15]> 2 g/kg[15]

Table 2: Skin Irritation and Sensitization Data

ExcipientSkin Irritation (rabbit)Human Skin Sensitization (HRIPT)
This compound Slightly irritating[6]Not a sensitizer[6]
Caprylic/Capric Triglyceride Not classified as an irritant[9]Not a sensitizer[16]
Isopropyl Myristate Mild to severe irritation with repeated exposure[13][17]Not a sensitizer[17]
Mineral Oil (Pharmaceutical Grade) Negligible irritation potential[18]No induced allergic responses[18]

Experimental Protocols

Detailed methodologies for key toxicological assessments are provided below.

Human Repeat Insult Patch Test (HRIPT)

Objective: To determine the potential of a test material to cause skin irritation and allergic contact sensitization after repeated application to the skin of human subjects.

Methodology:

  • Induction Phase:

    • A small amount of the test material (approximately 0.2 g or 0.2 mL) is applied to an occlusive or semi-occlusive patch.[19]

    • The patch is applied to the upper back of at least 50 healthy volunteers.[20]

    • The patch remains in place for 24 hours.[19]

    • This procedure is repeated nine times over a three-week period.[21]

    • The test sites are evaluated for signs of irritation (erythema, edema) before each new patch application.[20]

  • Rest Phase:

    • A two-week period with no patch application follows the induction phase.[21]

  • Challenge Phase:

    • A new patch with the test material is applied to a previously untreated site on the lower back.[19]

    • The site is evaluated for reactions at 24, 48, 72, and sometimes 96 hours after patch removal.[19]

    • Reactions are scored based on a standardized scale for erythema and edema.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

Objective: To identify substances that are irritating to the skin, as a replacement for in vivo rabbit skin irritation testing.

Methodology:

  • Tissue Preparation: A commercially available reconstructed human epidermis (RhE) model is used.

  • Test Substance Application: The test substance is applied topically to the surface of the RhE tissue.

  • Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).

  • Viability Assessment (MTT Assay):

    • After incubation, the test substance is removed, and the tissues are washed.

    • The tissues are then incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Viable cells with active mitochondrial dehydrogenase enzymes will convert the yellow MTT into a purple formazan (B1609692) salt.

    • The formazan is extracted from the tissues using a solvent (e.g., isopropanol).

    • The optical density of the extracted formazan is measured using a spectrophotometer.

  • Data Interpretation: The cell viability is expressed as a percentage relative to negative controls. A substance is identified as an irritant if the mean tissue viability is reduced below a defined threshold (typically ≤ 50%).[22][23]

In Vitro Cytotoxicity: Neutral Red Uptake (NRU) Assay

Objective: To assess the cytotoxicity of a substance by measuring the uptake of the vital dye Neutral Red into the lysosomes of viable cells.[24][25]

Methodology:

  • Cell Culture: A suitable cell line (e.g., human keratinocytes) is seeded in a 96-well plate and incubated to allow for cell attachment.[25]

  • Test Substance Exposure: The cells are exposed to various concentrations of the test substance for a defined period (e.g., 24 hours).

  • Neutral Red Incubation: The treatment medium is removed, and the cells are incubated with a medium containing Neutral Red. The dye is taken up and accumulates in the lysosomes of viable cells.[26]

  • Extraction: The cells are washed, and the incorporated dye is extracted from the lysosomes using a destaining solution (e.g., a mixture of ethanol (B145695) and acetic acid).[24]

  • Quantification: The absorbance of the extracted dye is measured using a spectrophotometer.

  • Data Analysis: The cell viability is determined by comparing the absorbance of treated cells to that of untreated control cells. The IC50 value (the concentration that inhibits Neutral Red uptake by 50%) is calculated.[26]

Visualizing the Safety Assessment Process

The following diagrams illustrate key workflows and relationships in the safety validation of pharmaceutical excipients.

G cluster_0 Pre-clinical Safety Assessment Workflow for a New Pharmaceutical Excipient A Initial Screening (Physicochemical Properties, In Silico Toxicology) B In Vitro Toxicity Testing A->B F Genotoxicity Testing A->F C Cytotoxicity Assays (e.g., MTT, Neutral Red) B->C D Skin Irritation & Corrosion (OECD 439, 431) B->D E Skin Sensitization (e.g., DPRA, KeratinoSens™) B->E I In Vivo Toxicity Testing (if required) B->I Proceed if in vitro results are acceptable G Ames Test (OECD 471) F->G H In Vitro Micronucleus Test (OECD 487) F->H F->I Proceed if in vitro results are acceptable J Acute Oral/Dermal Toxicity I->J K Repeated Dose Toxicity I->K L Human Clinical Safety Testing I->L Proceed if in vivo results are acceptable M Human Repeat Insult Patch Test (HRIPT) L->M N Regulatory Submission & Review L->N

Caption: Workflow for the pre-clinical safety assessment of a new pharmaceutical excipient.

G Trioctyldodecyl_Citrate This compound Acute Toxicity: Low Skin Irritation: Slight Skin Sensitization: None (Human) Caprylic_Capric_Triglyceride Caprylic/Capric Triglyceride Acute Toxicity: Low Skin Irritation: None Skin Sensitization: None Trioctyldodecyl_Citrate->Caprylic_Capric_Triglyceride Similar Safety Profile Mineral_Oil Mineral Oil (Pharmaceutical Grade) Acute Toxicity: Low Skin Irritation: Negligible Skin Sensitization: None Trioctyldodecyl_Citrate->Mineral_Oil Similar Safety Profile Isopropyl_Myristate Isopropyl Myristate Acute Toxicity: Low Skin Irritation: Mild to Severe (Repeated Exposure) Skin Sensitization: None Isopropyl_Myristate->Trioctyldodecyl_Citrate Higher Irritation Potential

Caption: Comparative safety profiles of selected pharmaceutical excipients.

Conclusion

This compound presents a viable and safe option as an excipient in pharmaceutical formulations, particularly for topical drug delivery. Its low toxicity and non-sensitizing nature in humans make it an attractive alternative to other commonly used emollients. While it may exhibit slight irritation in sensitive animal models, its performance in human studies is favorable. As with any excipient, formulators should consider the specific application and conduct appropriate compatibility and stability studies with the active pharmaceutical ingredient. The experimental protocols and comparative data provided in this guide serve as a valuable resource for the initial assessment and validation of this compound in new pharmaceutical product development.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Trioctyldodecyl Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory Professionals

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of Trioctyldodecyl citrate (B86180), a common ingredient in cosmetics and other laboratory applications. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. The information herein is compiled from regulatory assessments and general laboratory safety protocols.

Crucial Initial Step: Consult the Safety Data Sheet (SDS)

Before proceeding with any disposal protocol, it is imperative to obtain and thoroughly review the manufacturer-specific Safety Data Sheet (SDS) for Trioctyldodecyl citrate. The SDS contains detailed information regarding the physical and chemical properties, hazards, personal protective equipment (PPE) requirements, and specific disposal instructions for the particular product in use.

Waste Categorization and Handling

Based on available data, this compound is generally not classified as a hazardous substance according to the Globally Harmonised System of Classification and Labelling of Chemicals (GHS).[1] However, it is essential to confirm this with the product-specific SDS and local regulations.

Waste Type Description Handling and Storage
Unused or Expired this compound Pure chemical or solutions containing this compound that are no longer needed.Store in a clearly labeled, sealed, and compatible container. Do not mix with other chemical waste unless explicitly permitted by your institution's waste management guidelines.
Contaminated Materials Items such as absorbent pads, gloves, and labware that have come into contact with this compound.Segregate from regular laboratory trash. Place in a designated, labeled container for chemical waste.
Empty Containers Bottles or vessels that previously held this compound.Triple-rinse with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once decontaminated, the container can typically be disposed of as regular waste, with the label removed or defaced.
Personal Protective Equipment (PPE)

To minimize exposure and ensure safety during handling and disposal, the following personal protective equipment should be worn:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.

  • Protective Clothing: A standard laboratory coat is recommended to prevent skin contact.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent dispersion and ensure safety.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Ensure Ventilation: Work in a well-ventilated area. If the spill is large or in a confined space, evacuate the area and seek assistance from your institution's environmental health and safety (EHS) department.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[2][3]

  • Collect the Waste: Carefully scoop or sweep up the absorbed material and place it into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate the Area: Clean the spill area with soap and water or a suitable laboratory detergent. The cleaning materials should also be disposed of as chemical waste.

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of in accordance with institutional and local regulations for chemical waste.

Disposal Procedures

The primary guiding principle for the disposal of this compound is to adhere to all relevant commonwealth, state, territory, and local government legislation.[1] Where reuse or recycling are not viable options, the following disposal methods are generally recommended for non-hazardous chemical waste:

  • Licensed Waste Disposal Contractor: This is the most recommended method. The collected waste should be transferred to a licensed and reputable chemical waste disposal company that can handle its incineration or secure landfilling in an environmentally responsible manner.

  • Incineration: In some jurisdictions, incineration at a permitted facility may be an appropriate disposal route.

  • Landfill: Disposal in a landfill should only be considered if the waste is officially classified as non-hazardous and this method is approved by local environmental agencies. Due to its hydrophobic nature, this compound is expected to be removed from wastewater by sorption to sludge in sewage treatment plants, which may then be landfilled.[1]

Note: Direct disposal down the drain is generally not recommended for water-insoluble substances like this compound, as it can accumulate in plumbing and wastewater systems.

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the appropriate disposal procedure for this compound.

G A Start: Have this compound for disposal B Consult the manufacturer's Safety Data Sheet (SDS) A->B C Is the waste classified as hazardous by the SDS or local regulations? B->C D Follow hazardous chemical waste procedures: - Package in a labeled, sealed container. - Arrange for pickup by a licensed hazardous waste contractor. C->D Yes E Is the waste a small, incidental spill? C->E No K End D->K F Absorb with inert material. Package in a labeled, sealed container for chemical waste. E->F Yes G Is the waste an empty, triple-rinsed container? E->G No J Arrange for disposal via a licensed waste contractor (incineration or landfill as per local regulations). F->J H Deface the label and dispose of as regular solid waste. G->H Yes I Package bulk, non-hazardous waste in a labeled, sealed container. G->I No H->K I->J J->K

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Trioctyldodecyl Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount. This document provides essential, immediate safety and logistical information for Trioctyldodecyl citrate (B86180), including operational and disposal plans to ensure a safe laboratory environment.

Trioctyldodecyl citrate is generally considered to have a low hazard profile; however, it is classified as a skin sensitizer.[1] Adherence to proper safety protocols is crucial to minimize the risk of allergic reactions upon repeated exposure.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is the first step in safe handling. The following table summarizes key quantitative data.

PropertyValueSource
Appearance Clear to hazy liquid at 20°C and 101.3 kPa[2]
GHS Classification Skin Sensitization, Category 1 (H317: May cause an allergic skin reaction)[1]
Molecular Weight 1033.7 g/mol [1]
Boiling Point > 200°C at 101.3 kPa[2]
Melting/Freezing Point < 20°C[2]
Flash Point > 200°C (Pensky Martens closed cup)[2]
Density 890 kg/m ³ at 25°C[2]
Vapor Pressure 1 x 10⁻²⁹ kPa at 20°C (Calculated)[2]

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound in a laboratory setting is essential to prevent exposure and ensure safety.

1. Engineering Controls:

  • Work in a well-ventilated area.

  • An emergency eyewash station and safety shower should be readily accessible.

2. Personal Protective Equipment (PPE):

  • Hand Protection: Wear disposable, chemical-resistant gloves (e.g., nitrile) to minimize skin contact.[2]

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.[2]

  • Skin and Body Protection: A standard laboratory coat should be worn.

3. Handling Procedures:

  • Avoid direct contact with skin, eyes, and clothing.

  • After handling, wash hands thoroughly with soap and water.

  • Do not eat, drink, or smoke in the laboratory.

  • Keep containers tightly closed when not in use.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

4. Spill Response:

  • In case of a small spill, contain the liquid with an inert absorbent material (e.g., sand, earth, vermiculite).

  • Collect the absorbed material and place it into a suitable, labeled container for disposal.

  • For large spills, evacuate the area and follow emergency procedures.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Transfer Chemical Transfer Chemical Prepare Work Area->Transfer Chemical Perform Experiment Perform Experiment Transfer Chemical->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste

Figure 1. A workflow diagram illustrating the safe handling and disposal process for this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Identification and Collection:

  • This compound waste and materials contaminated with it should be considered chemical waste.

  • Collect all waste in a designated, leak-proof, and clearly labeled container. The label should include "this compound Waste" and the appropriate hazard symbol (e.g., an exclamation mark for skin sensitization).

2. Storage of Waste:

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Keep the container closed when not in use.

3. Disposal Method:

  • Disposal of this compound must be carried out in accordance with all applicable federal, state, and local environmental regulations.

  • Do not dispose of this chemical down the drain or in the regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.

4. Decontamination of Empty Containers:

  • Triple rinse empty containers with a suitable solvent.

  • The rinsate should be collected and disposed of as chemical waste.

  • Once decontaminated, the container can be disposed of as regular laboratory glass or plastic waste, depending on the material.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.